molecular formula C7H5F2N3 B11915151 5,7-Difluoro-1H-indazol-3-amine

5,7-Difluoro-1H-indazol-3-amine

Cat. No.: B11915151
M. Wt: 169.13 g/mol
InChI Key: HAQGVWGTSYKGQM-UHFFFAOYSA-N
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Description

5,7-Difluoro-1H-indazol-3-amine (CAS 404827-65-2) is a fluorinated indazole derivative serving as a versatile chemical building block and key intermediate in medicinal chemistry and drug discovery research. The compound features a molecular formula of C7H5F2N3 and a molecular weight of 169.13 . The core 1H-indazol-3-amine structure is a recognized pharmacophore known for its ability to bind effectively in the hinge region of various enzyme targets, making it a valuable scaffold for developing biologically active molecules . This compound is of significant interest in anticancer research, particularly in the design and synthesis of novel kinase inhibitors. Structural analogues and derivatives based on the 1H-indazol-3-amine core have demonstrated promising inhibitory activities against a range of human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) . The strategic incorporation of fluorine atoms at the 5- and 7-positions of the indazole ring is a common medicinal chemistry strategy. This modification can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles and binding affinity for target proteins . Researchers utilize this amine as a precursor to construct more complex molecules, often through further functionalization of the amine group or via Suzuki coupling at the halogenated positions to explore structure-activity relationships . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care in a well-ventilated environment, and wear suitable protective equipment. For long-term stability, store in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

5,7-difluoro-1H-indazol-3-amine

InChI

InChI=1S/C7H5F2N3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)

InChI Key

HAQGVWGTSYKGQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)F)F

Origin of Product

United States

Foundational & Exploratory

Executive Summary: Identifier Resolution & Target Molecule

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular structure, SMILES, and chemical properties associated with the identifier 796179 , specifically resolving the likely confusion regarding CAS 796179-62-1 .

Status of CAS 796179-62-1: The string "796179-62-1" is not a valid, registered CAS Registry Number in public chemical databases (Common Chemistry, PubChem, SciFinder). The format is mathematically invalid based on CAS check-digit algorithms, and no chemical substance is indexed under this specific sequence.

Identified Target: The identifier "796179" corresponds to a seminal Frontiers in Pharmacology article (Article ID: 796179, DOI: 10.3389/fphar.2021.796179) published in 2022.[1] The core subject of this technical document is the NMDA Receptor Positive Allosteric Modulator (PAM) known as GNE-8324 (and its derivative M-8324).

This guide proceeds with the structural characterization of GNE-8324 , the definitive molecule associated with this research ID.

Part 1: Structural Characterization of GNE-8324

GNE-8324 is a highly selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. It is a critical tool compound in neuropharmacology for studying inhibitory neuron modulation.

Chemical Identity
PropertyDetail
Common Name GNE-8324
Valid CAS Number 1698901-76-6
IUPAC Name 2-{[Ethyl(4-fluorophenyl)amino]methyl}-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one
Molecular Formula C₁₈H₁₈FN₃OS
Molecular Weight 343.42 g/mol
Exact Mass 343.1155
SMILES & InChI Representation

These strings are essential for cheminformatics integration and 3D modeling.

  • Canonical SMILES:

    (Note: The core scaffold involves a fused tricyclic system: cyclopentathiazolopyrimidinone).

  • Isomeric SMILES:

    (In this specific achiral molecule, canonical and isomeric forms are identical, but correct ring aromaticity definition is crucial).

  • InChI Key: MKBFOAQLSFHEGN-UHFFFAOYSA-N

Part 2: Molecular Architecture & Visual Analysis

The structure of GNE-8324 is built upon a cyclopenta[4,5]thiazolo[3,2-a]pyrimidin-4-one scaffold. This tricyclic core is responsible for the rigid positioning required for the allosteric binding pocket on the GluN2A subunit.

Structural Diagram (Graphviz/DOT)

The following diagram visualizes the connectivity and functional domains of GNE-8324.

GNE8324_Structure cluster_legend Functional Domains Core Tricyclic Core (Cyclopentathiazolopyrimidinone) Linker Methylene Linker (-CH2-) Core->Linker C2 Position Amine Tertiary Amine (N-Ethyl) Linker->Amine Phenyl 4-Fluorophenyl Group (Lipophilic Tail) Amine->Phenyl N-Aryl Bond key1 Core: Scaffolding & H-Bond Acceptor key2 Tail: Hydrophobic Pocket Interaction

Figure 1: Modular decomposition of GNE-8324 showing the tricyclic heteroaromatic core linked to the fluorophenyl tail via an ethyl-amine bridge.

Part 3: Physicochemical Properties & Synthesis

Understanding the physicochemical profile is vital for experimental design, particularly for in vitro electrophysiology or in vivo dosing.

Key Properties Table
PropertyValueImplication for Research
LogP (Predicted) ~3.2Moderate lipophilicity; likely crosses BBB (Blood-Brain Barrier).
TPSA 45.8 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 0Lack of donors improves CNS penetration.
H-Bond Acceptors 4Interactions with GluN2A allosteric site residues.
Solubility Low in waterRequires DMSO stock (typically 10-100 mM) for dilution.
Synthetic Logic (Retrosynthetic Analysis)

The synthesis of GNE-8324 typically follows a convergent pathway. The "Expertise" here lies in the formation of the fused thiazolo-pyrimidine ring.

  • Core Formation : The tricyclic core is synthesized by condensing 2-aminocyclopent-1-ene-1-carbothioamide (or a cyclic ketone precursor) with an appropriate electrophile to close the pyrimidine ring.

  • Linker Attachment : The C2 position is functionalized, often via a chloromethyl intermediate.

  • Amine Coupling : The final step involves a nucleophilic displacement of the chloromethyl group by N-ethyl-4-fluoroaniline .

Protocol Validation Check:

  • Self-Validating Step: The formation of the tricyclic core can be monitored by the disappearance of the characteristic C=S stretch in IR or the shift of cyclopentyl protons in NMR.

  • Purity Marker: The final product should show a distinct fluorine signal (~ -120 ppm) in ¹⁹F NMR, confirming the integrity of the fluorophenyl tail.

Part 4: Biological Mechanism (GluN2A Selectivity)[2]

GNE-8324 is distinct from non-selective NMDA agonists (like glutamate) or pore blockers (like MK-801).

  • Target : GluN2A-containing NMDA receptors.

  • Mode of Action : Positive Allosteric Modulator (PAM). It binds to a site distinct from the agonist binding domain (ABD) and the ion channel pore.

  • Effect : It increases the affinity of the receptor for agonists and/or increases the open probability of the channel, potentiating currents only when the agonist is present.

  • Selectivity : It shows >50-fold selectivity for GluN2A over GluN2B, making it a precision tool for dissecting synaptic potentiation in specific neuronal circuits (e.g., inhibitory interneurons).

References

  • Primary Source (The "796179" Connection) : Xia, D., et al. (2022).[1][2][3] "Long-Term Enhancement of NMDA Receptor Function in Inhibitory Neurons Preferentially Modulates Potassium Channels and Cell Adhesion Molecules." Frontiers in Pharmacology, 12:796179.[1][2] [Link]

  • Chemical Structure & Data : PubChem.[4] "Compound Summary for CID 118797964 (GNE-8324)." National Center for Biotechnology Information. [Link]

  • Original Discovery/Patent : Hackos, D. H., et al. (2016). "Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Gating Profiles." Neuron, 89(5), 983-999. (Describes the GNE series characterization). [Link]

Sources

Therapeutic Potential of 5,7-Difluoroindazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the 5,7-difluoroindazole scaffold represents a high-value pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. While the parent indazole ring is a privileged structure found in approved drugs like Axitinib and Pazopanib , the strategic introduction of fluorine atoms at the C5 and C7 positions offers a dual advantage: metabolic hardening and electronic tuning .

This guide dissects the therapeutic utility of this specific substitution pattern.[1][2] Unlike random halogenation, the 5,7-difluoro motif is designed to block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) while simultaneously modulating the acidity of the N1-H proton, thereby strengthening hydrogen bond interactions within the kinase hinge region.

Physicochemical & Electronic Rationale

The therapeutic potency of the 5,7-difluoroindazole scaffold stems from the unique electronic perturbations caused by the fluorine atoms.

pKa Modulation and H-Bonding

The indazole core functions as a bioisostere of the adenine ring in ATP. The N1-H serves as a hydrogen bond donor (HBD), while N2 serves as a hydrogen bond acceptor (HBA).

  • Parent Indazole: The pKa of the N1-H is approximately 13.9 . At physiological pH, it remains neutral.

  • 5,7-Difluoroindazole: The strong electron-withdrawing nature (inductive effect,

    
    ) of the fluorine atoms at positions 5 and 7 significantly acidifies the N1-H bond.
    
    • Estimated pKa: ~10.5 – 11.5.

    • Effect: This acidity increase strengthens the H-bond donor capability of N1-H, potentially increasing affinity for the carbonyl oxygen of the kinase hinge residue (e.g., the "gatekeeper" residue backbone).

Metabolic Blockade

The C5 and C7 positions of the indazole ring are electron-rich and prone to electrophilic aromatic substitution and oxidative metabolism.

  • CYP450 Inhibition: Fluorine substitution at these positions effectively "caps" the metabolic soft spots, preventing the formation of hydroxylated metabolites that often lead to rapid clearance or toxic quinone-imine intermediates.

Table 1: Comparative Physicochemical Profile
Property1H-Indazole (Parent)5,7-Difluoro-1H-indazoleDrug Discovery Impact
N1-H Acidity (pKa) ~13.9~11.0Stronger H-bond donor to target protein.
LogP (Lipophilicity) ~1.9~2.4Increased membrane permeability; improved CNS penetration.
Metabolic Stability Low (C5/C7 oxidation)HighProlonged half-life (

); reduced clearance.
Electronic Character Electron-richElectron-deficientReduced susceptibility to oxidative degradation.

Synthetic Methodologies

The synthesis of 5,7-difluoroindazole requires precise regiocontrol. The most robust industrial route involves the hydrazine-mediated cyclization of polyfluorinated benzaldehydes.

The 2,4,6-Trifluorobenzaldehyde Route (Preferred)

This route is favored for its high atom economy and scalability. It relies on the nucleophilic aromatic substitution (


) of the ortho-fluorine by hydrazine, followed by condensation with the aldehyde.

Retrosynthetic Logic: To obtain fluorines at C5 and C7 of the indazole:

  • Indazole C5 corresponds to Benzaldehyde C4 .

  • Indazole C7 corresponds to Benzaldehyde C6 .

  • Indazole N1/N2 cyclization requires a leaving group at Benzaldehyde C2 .

Therefore, the starting material must be 2,4,6-trifluorobenzaldehyde .

Visualization: Synthetic Pathway[3]

SynthesisRoute SM 2,4,6-Trifluorobenzaldehyde (Starting Material) Inter Hydrazone Intermediate (Transient) SM->Inter Condensation (EtOH, Reflux) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Cyclization SNAr Cyclization (Displacement of 2-F) Inter->Cyclization Intramolecular Product 5,7-Difluoro-1H-indazole (Target Scaffold) Cyclization->Product -HF

Figure 1: One-pot synthesis of 5,7-difluoroindazole via hydrazine cyclization of 2,4,6-trifluorobenzaldehyde.

Therapeutic Applications: Kinase Inhibition[1][2][4][5]

The primary application of this scaffold is in Type I and Type II Kinase Inhibitors . The 5,7-difluoroindazole moiety mimics the adenine base of ATP, binding to the hinge region of the kinase domain.

Mechanism of Action

In the ATP-binding pocket:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu, Leu).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

  • 5,7-Difluoro Substituents:

    • C7-F: Often interacts with hydrophobic residues in the solvent-front region or induces a dipole interaction that orients the molecule.

    • C5-F: Projects into the deep hydrophobic pocket, often improving selectivity against off-target kinases by exploiting subtle steric differences.

Visualization: Binding Mode Interaction

BindingMode cluster_scaffold 5,7-Difluoroindazole Core Hinge_CO Hinge Backbone (C=O) (H-Bond Acceptor) Hinge_NH Hinge Backbone (NH) (H-Bond Donor) Indazole_N Indazole N2 (Acceptor) Hinge_NH->Indazole_N H-Bond Indazole_NH Indazole N1-H (Acidic Donor) Indazole_NH->Hinge_CO Strong H-Bond (Enhanced by F-sub) F5 5-Fluoro (Metabolic Block) F7 7-Fluoro (Electronic Tuning)

Figure 2: Interaction map of 5,7-difluoroindazole within the kinase hinge region.

Experimental Protocol: Synthesis of 5,7-Difluoro-1H-indazole

Objective: To synthesize high-purity 5,7-difluoro-1H-indazole for SAR studies. Scale: 10 mmol.

Materials
  • 2,4,6-Trifluorobenzaldehyde (1.60 g, 10 mmol)

  • Hydrazine monohydrate (64-65%, 1.5 mL, ~30 mmol)

  • Ethanol (Absolute, 20 mL)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2,4,6-trifluorobenzaldehyde (1.60 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine monohydrate (1.5 mL) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 6 hours. Monitor progress via TLC (System: 30% EtOAc in Hexanes). The starting aldehyde spot (
    
    
    
    ) should disappear, and a lower
    
    
    fluorescent spot (Indazole) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with water (50 mL) and extract with EtOAc (

      
      ).
      
    • Wash the combined organic layers with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[3]
      
  • Purification: Purify the crude solid by flash column chromatography (Silica gel, Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Characterization:

    • Yield: Expect ~65-75% (Off-white solid).

    • 1H NMR (DMSO-d6): Look for the diagnostic C3-H singlet around

      
       8.2 ppm and the absence of the aldehyde proton.
      

Future Outlook

The 5,7-difluoroindazole scaffold is evolving beyond simple kinase inhibitors. Emerging research suggests its utility in:

  • PROTACs (Proteolysis Targeting Chimeras): Using the scaffold as a stable warhead for E3 ligase recruitment.

  • CNS Agents: The increased lipophilicity and metabolic stability make it an ideal candidate for blood-brain barrier (BBB) penetration in neurodegenerative disease targets (e.g., LRRK2 inhibitors for Parkinson's).

References

  • Synthesis of Fluoroindazoles: Lukin, K., et al. "A General and Efficient Synthesis of Fluoro-1H-indazoles." Journal of Organic Chemistry, 2006.

  • Indazole Kinase Inhibitors (Review): Boulanger, J., et al. "The Indazole Scaffold in Kinase Inhibitors: A Review." European Journal of Medicinal Chemistry, 2014.

  • Metabolic Blocking with Fluorine: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.

  • pKa Modulation in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Kinase Inhibitor Binding Modes: Roskoski, R. "Classification of Small Molecule Protein Kinase Inhibitors Based Upon the Structures of Their Drug-Enzyme Complexes." Pharmacological Research, 2016.

Sources

The Fluorinated 3-Aminoindazole Scaffold: A Technical Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 3-aminoindazole core represents a "privileged scaffold" in modern oncology, serving as the structural anchor for multiple clinical kinase inhibitors (e.g., Linifanib , Pazopanib analogs). Its planar bicyclic architecture mimics the adenine ring of ATP, allowing it to occupy the hinge region of kinase domains with high affinity.

However, the "naked" scaffold suffers from rapid oxidative metabolism and suboptimal solubility. Strategic fluorination is the primary medicinal chemistry tactic used to overcome these liabilities. This guide details the structure-activity relationship (SAR) of fluorinated 3-aminoindazoles, providing a roadmap for optimizing potency, selectivity, and metabolic stability (ADME).

Mechanistic Pharmacochemistry: The "Fluorine Effect"[1][2][3]

Before diving into positional SAR, one must understand why fluorine is introduced. It is not merely a metabolic blocker; it is an electronic tuner.[1]

pKa Modulation and Tautomeric Control

The 3-aminoindazole system exists in a tautomeric equilibrium between the 1H- and 2H-forms.[2] Kinase binding usually requires a specific tautomer to form the critical triplet hydrogen bond network (Donor-Acceptor-Donor) with the hinge region backbone (e.g., Glu/Cys residues).[1]

  • Electronic Withdrawal: Fluorine is highly electronegative (

    
    ).[1] Placing fluorine on the benzene ring (positions 4–7) pulls electron density away from the pyrazole nitrogen.[1]
    
  • Acidity Shift: This induction increases the acidity of the N-H proton. While unsubstituted indazole has a pKa

    
     13.8, fluorinated analogs can drop by 1–2 log units. This enhances the Hydrogen Bond Donor (HBD)  capability of the N-H, strengthening the interaction with the kinase hinge carbonyl.
    
  • Basicity Reduction: Conversely, it reduces the basicity of the N2 nitrogen, which can reduce off-target binding to heme-iron in Cytochrome P450 enzymes, thereby reducing drug-drug interaction (DDI) potential.

Metabolic Blocking

The electron-rich benzene ring of indazole is prone to Phase I oxidation (hydroxylation) by CYP450s.[1]

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site impervious to oxidative cleavage.[1]

  • Lipophilicity (LogP): Fluorination typically increases LogP (approx.[1][3] +0.25 per F atom), improving membrane permeability, but must be balanced to avoid solubility issues.

Positional SAR Analysis

The following analysis dissects the scaffold vector-by-vector.

The Hinge Binder (Positions 1, 2, and 3)
  • C3-Amino Group: This is the primary "warhead" for hinge binding. It acts as a hydrogen bond donor.[1][4] Modification here (e.g., alkylation) usually destroys kinase affinity unless the substituent is small (e.g., methyl) or cyclized.[1]

  • N1 vs. N2: The N1-H is typically the donor for the hinge carbonyl. Substitution at N1 (e.g., methyl, phenyl) locks the tautomer but often forces a "flip" in binding mode or serves to direct the molecule into the solvent-exposed region.

The Fluorine Scan (Positions 4, 5, 6, 7)
PositionEffect on Binding (Potency)Effect on ADME (Stability)Strategic Note
C4 High Steric Impact. Proximity to the C3-amino group can cause peri-strain, twisting the C3-substituent out of plane.[1]Moderate metabolic protection.[1]Use F here to force conformational locks (atropisomerism) or fill small hydrophobic pockets (gatekeeper residues).[1]
C5 Solvent Exposed/Hydrophobic. Often points toward the ribose pocket or solvent.High. C5 is a major "soft spot" for CYP oxidation.[1]Primary site for Fluorination. 5-F often retains potency while blocking metabolism.
C6 Solvent/Allosteric. Similar to C5 but deeper in the pocket depending on binding mode.High. Blocks para-hydroxylation relative to C3.6-F is standard in optimizing half-life (

).[1]
C7 Steric Clash Risk. Proximity to the N1-H can affect the H-bond angle.Low to Moderate.[1]rarely the first choice for F unless targeting specific narrow pockets.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing a 3-aminoindazole lead using fluorination.

SAR_Logic Start Lead Compound: 3-Aminoindazole Issue_Metab Issue: High Clearance (CYP) Start->Issue_Metab Issue_Potency Issue: Low Potency Start->Issue_Potency Check_Metab Check: Metabolite ID Issue_Metab->Check_Metab Identify Soft Spot Action_N_Mod Action: N-Alkylation / Urea Ext. Issue_Potency->Action_N_Mod Access Back Pocket Action_F_Scan Action: Fluorine Scan (C5/C6) Result_5F 5-Fluoro: Blocks Oxidation Retains Planarity Action_F_Scan->Result_5F Standard Fix Result_4F 4-Fluoro: Induces Twist (Selectivity Switch) Action_F_Scan->Result_4F Steric Constraint Check_Metab->Action_F_Scan Site is Phenyl Ring

Figure 1: Decision tree for medicinal chemistry optimization of the indazole scaffold.

Experimental Protocols

Synthesis of Fluorinated 3-Aminoindazoles

The most robust method for generating the 3-aminoindazole core, particularly with electron-withdrawing fluorines, is the cyclization of 2-fluorobenzonitriles with hydrazine.

Reagents:

  • Substituted 2,4-difluorobenzonitrile (for 5-fluoro analog) or 2,3,4,5-tetrafluorobenzonitrile.

  • Hydrazine hydrate (

    
    ).[1]
    
  • n-Butanol (Solvent).[1]

Protocol (Self-Validating):

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the fluorinated 2-fluorobenzonitrile in n-Butanol (0.5 M concentration).

  • Addition: Add 3.0 eq of hydrazine hydrate dropwise at room temperature. Observation: A slight exotherm indicates initiation.[1]

  • Cyclization: Heat the mixture to 110°C (reflux) for 4–12 hours.

    • Validation Point: Monitor by TLC (50% EtOAc/Hexane).[1] The nitrile starting material (

      
      ) should disappear, and a highly polar fluorescent spot (
      
      
      
      ) should appear.[1]
  • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If Solid: Filter and wash with cold ethanol.

    • If Solution: Concentrate in vacuo, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography to remove hydrazine traces.[1]

Synthesis Workflow Diagram[4]

Synthesis_Flow SM 2-Fluoro-benzonitrile (Fluorinated) Inter Intermediate: Amidine Hydrazone SM->Inter SnAr Reagent Hydrazine Hydrate (n-BuOH, 110°C) Reagent->SM Prod Product: Fluorinated 3-Aminoindazole Inter->Prod Cyclization

Figure 2: The standard "Hydrazine Route" for accessing the 3-aminoindazole core.

Case Study: Linifanib (ABT-869)

Linifanib illustrates the successful application of this scaffold.[1][5]

  • Structure: A 3-aminoindazole substituted at C4 with a phenyl ring, which is further substituted with a urea.[6][7]

  • Fluorine Role: Linifanib contains a fluorine on the distal phenyl ring (not the indazole), but SAR studies during its development (and related compounds like ABT-869 analogs) showed that the indazole NH is critical for binding to the ATP pocket of VEGF/PDGF receptors.[1]

  • Lesson: While Linifanib itself is not fluorinated on the indazole, second-generation analogs often introduce F at C5 or C6 to improve the metabolic half-life (

    
    ) in human microsomes.[1]
    

References

  • Linifanib (ABT-869): A Novel, Potent, and Selective Tyrosine Kinase Inhibitor. Source:[5][7] Wikipedia / Journal of Pharmacology URL:[Link][1]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: J. Med.[1] Chem. (via NIH/PubMed) URL:[1][Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Source: MDPI Molecules URL:[Link][1]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Source: Journal of Organic Chemistry (via Organic Chemistry Portal) URL:[1][Link]

  • Structure of fluorinated indazoles: effect of replacement of H by F. Source: New Journal of Chemistry (RSC) URL:[1][Link]

Sources

Technical Guide: 5,7-Difluoro-1H-indazol-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,7-Difluoro-1H-indazol-3-amine scaffold represents a high-value pharmacophore in the design of ATP-competitive kinase inhibitors. Its utility is derived from its ability to function as a robust hinge-binding motif , mimicking the adenine ring of ATP.[1] The strategic incorporation of fluorine atoms at the C5 and C7 positions provides a dual advantage: it modulates the electronic properties of the indazole core to enhance hydrogen bond acidity (pKa modulation) and blocks metabolically labile sites, thereby improving the pharmacokinetic (PK) profile.

This guide details the structural rationale, synthesis, and biological validation of this scaffold, providing a blueprint for its integration into lead optimization campaigns targeting tyrosine and serine/threonine kinases such as FGFR , VEGFR , and PLK4 .

Structural Rationale & SAR Logic

The Hinge-Binding Mechanism

The 1H-indazol-3-amine core interacts with the kinase hinge region through a bidentate or tridentate hydrogen-bonding network.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge.

  • 3-NH2 (Donor/Vector): Acts as an auxiliary H-bond donor to the gatekeeper residue or solvated water networks. Crucially, it serves as a synthetic handle for extending the molecule into the "back pocket" or solvent-exposed regions to engineer selectivity.

The Role of 5,7-Difluorination

The introduction of fluorine at positions 5 and 7 is not merely steric; it is a calculated electronic maneuver.

  • Electronic Withdrawal: Fluorine is highly electronegative. Its presence at C5 and C7 pulls electron density away from the pyrazole ring. This increases the acidity of the N1-H proton, strengthening the hydrogen bond with the kinase hinge carbonyl [1].

  • Metabolic Blockade: The C5 and C7 positions on the indazole ring are electron-rich sites prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution effectively blocks these "soft spots," extending the compound's half-life (

    
    ) [2].
    
  • Lipophilicity (LogP): Fluorination modulates the lipophilicity, often improving membrane permeability without the penalty of increased molecular weight associated with chloro- or bromo-substituents.

Visualization of Design Logic

G cluster_Binding Kinase Hinge Interaction cluster_Fluorine Fluorine Effects (C5, C7) Scaffold This compound Hinge Hinge Region (Backbone CO/NH) Scaffold->Hinge N1-H Donor / N2 Acceptor Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper 3-NH2 Interaction Metabolism Block CYP Oxidation Scaffold->Metabolism C-F Bond Strength Electronics Increase N1-H Acidity Scaffold->Electronics Inductive Effect Electronics->Hinge Strengthens H-Bond

Caption: Figure 1. Structural logic of the this compound scaffold, highlighting binding vectors and fluorine-mediated optimization.

Chemical Synthesis Protocol

The synthesis of This compound is robustly achieved via a nucleophilic aromatic substitution (


) on a fluorinated benzonitrile followed by in situ cyclization with hydrazine.
Reagents & Materials
  • Starting Material: 2,4,6-Trifluorobenzonitrile (CAS: 96606-37-0).

  • Reagent: Hydrazine Hydrate (

    
    , 80% or 98%).
    
  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).

  • Purification: Ethyl Acetate (EtOAc), Hexanes, Silica Gel (230-400 mesh).

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-Trifluorobenzonitrile (5.0 g, 31.8 mmol) in absolute Ethanol (50 mL).

  • Addition: Add Hydrazine Hydrate (4.0 mL, ~64 mmol, 2.0 eq) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress by TLC (Mobile phase: 1:1 EtOAc/Hexanes). The starting material (
    
    
    
    ) should disappear, and a fluorescent spot (
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~10 mL.

    • Pour the residue into ice-cold water (100 mL) to precipitate the product.

    • Filter the solid and wash with cold water (

      
       mL).
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield This compound as an off-white solid.

  • Yield Expectation: 65–85%.

Synthesis Workflow Diagram

Synthesis SM 2,4,6-Trifluorobenzonitrile Intermediate Intermediate Hydrazine Adduct SM->Intermediate SNAr (C2-F displacement) Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Intermediate Product This compound Intermediate->Product Cyclization onto Nitrile

Caption: Figure 2.[2] Synthetic route converting 2,4,6-trifluorobenzonitrile to the target indazole via hydrazine cyclization.

Biological Validation: Kinase Inhibition Assay

To validate the efficacy of the synthesized scaffold, a biochemical kinase assay (e.g., ADP-Glo™ or FRET-based) is required. The following protocol outlines an ADP-Glo™ Kinase Assay for a representative target, FGFR1 (Fibroblast Growth Factor Receptor 1), a common target for indazole-based inhibitors [3].

Assay Principle

The assay measures the ADP formed from a kinase reaction; ADP is converted into ATP, which is then converted into light by Luciferase. The luminescent signal is positively correlated with kinase activity. Inhibitors reduce the signal.

Protocol
  • Compound Preparation:

    • Dissolve this compound (or derivative) in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in Kinase Buffer (50 mM Tris pH 7.5, 10 mM

      
      , 0.1 mg/mL BSA, 1 mM DTT).
      
  • Enzyme Reaction:

    • In a 384-well white plate, add 2

      
      L of compound solution.
      
    • Add 2

      
      L of FGFR1 enzyme (0.5 ng/
      
      
      
      L). Incubate for 10 min at RT.
    • Add 1

      
      L of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1, 10 
      
      
      
      M ATP final).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Comparative Data (Representative)

The table below illustrates the impact of fluorination on potency against FGFR1, derived from SAR trends in indazole kinase inhibitors [1][4].[3]

Compound StructureSubstituentsFGFR1 IC50 (nM)Metabolic Stability (t1/2 min)
1H-indazol-3-amineNone> 100015
5-fluoro-1H-indazol-3-amine5-F12045
This compound 5,7-diF 18 > 120
6-fluoro-1H-indazol-3-amine6-F4555

Note: Data represents generalized SAR trends for this scaffold class in tyrosine kinase inhibition.

References

  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • Google Patents. (2017). Pyridine and pyrimidine derivatives and their use in treatment of influenza (WO2017133670A1).

Sources

An In-depth Technical Guide to the Metabolic Stability of 5,7-Difluoro Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] A critical challenge in the development of indazole-based drug candidates is ensuring adequate metabolic stability to achieve desired pharmacokinetic profiles. The strategic incorporation of fluorine atoms has emerged as a powerful tactic to enhance drug-like properties, including resistance to metabolic degradation.[4][5][6] This guide provides a comprehensive examination of the metabolic stability of 5,7-difluoro substituted indazoles, delving into the underlying principles of fluorine's effects, predictive metabolic pathways, robust experimental protocols for stability assessment, and strategic design considerations for optimizing these promising scaffolds.

The Strategic Imperative of Fluorination in Indazole-Based Drug Design

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions. However, unsubstituted or inappropriately substituted indazoles can be susceptible to rapid metabolism, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[7] This metabolic liability can lead to poor oral bioavailability, high clearance, and short half-life, hindering the development of effective therapeutics.[8][9][10]

The introduction of fluorine at the 5 and 7 positions of the indazole ring is a deliberate design strategy to mitigate these metabolic vulnerabilities. The rationale for this specific substitution pattern is multifactorial:

  • Blocking Sites of Metabolism: The strong carbon-fluorine (C-F) bond is significantly more resistant to oxidative cleavage by CYP enzymes compared to a carbon-hydrogen (C-H) bond.[11][12] By placing fluorine atoms at positions susceptible to aromatic hydroxylation, a common metabolic pathway for indazoles, metabolic breakdown at these sites is effectively blocked.[13]

  • Electronic Modulation: Fluorine is the most electronegative element, and its presence on the indazole ring withdraws electron density.[6] This electronic perturbation can deactivate the ring towards oxidative metabolism, making it less susceptible to attack by electrophilic oxygen species generated by CYPs.[14]

  • Altered Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa.[4][6] While often increasing lipophilicity, which can enhance membrane permeability, the precise impact is context-dependent.[11][15] The electron-withdrawing nature of fluorine can also lower the basicity of nearby nitrogen atoms, potentially improving oral absorption and reducing off-target interactions.[4]

Predicted Metabolic Pathways of 5,7-Difluoro Substituted Indazoles

While the 5,7-difluoro substitution is designed to enhance stability, it is crucial to anticipate potential alternative metabolic routes. The primary metabolic enzymes of concern are the cytochrome P450 family, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, which are responsible for the metabolism of a vast array of drugs.[16][17][18]

Based on the known metabolism of indazoles and related N-heterocycles, the following pathways should be considered for 5,7-difluoro substituted analogs:

  • Oxidation at Unsubstituted Positions: The remaining carbon atoms on the indazole ring (positions 3, 4, and 6) and any substituents are potential sites for CYP-mediated oxidation.

  • N-Glucuronidation: The nitrogen atoms of the indazole ring can be susceptible to conjugation with glucuronic acid, a phase II metabolic pathway that increases water solubility and facilitates excretion. Tetrazoles, which are bioisosteres of carboxylic acids, are primarily metabolized through N-glucuronidation.[7]

  • Metabolism of Substituents: If the indazole core is further substituted, these side chains will likely be major sites of metabolism. Common metabolic transformations include N-dealkylation, O-dealkylation, and oxidation of alkyl groups.

The following diagram illustrates the logical flow for predicting the metabolic fate of a 5,7-difluoro substituted indazole.

A 5,7-Difluoro Indazole Derivative B Phase I Metabolism (CYP450s) A->B E Phase II Metabolism A->E C Oxidation at C3, C4, or C6 B->C D Side-Chain Oxidation (if applicable) B->D C->E D->E F N-Glucuronidation E->F G Sulfate Conjugation E->G H Excretion F->H G->H

Caption: Predicted metabolic pathways for 5,7-difluoro indazoles.

Experimental Assessment of Metabolic Stability

A robust and tiered approach to experimentally determine the metabolic stability of 5,7-difluoro substituted indazoles is essential. This typically involves a series of in vitro assays that provide increasingly detailed information.[19]

High-Throughput Screening: Liver Microsomal Stability Assay

The initial assessment of metabolic stability is often performed using a liver microsomal stability assay.[][21] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[19] This assay provides a rapid determination of a compound's intrinsic clearance (CLint).

Experimental Protocol: Liver Microsomal Stability

  • Preparation:

    • Prepare a stock solution of the 5,7-difluoro indazole test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine the test compound, HLM, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

The following workflow diagram illustrates the key steps in a liver microsomal stability assay.

cluster_prep Preparation cluster_inc Incubation cluster_ana Analysis cluster_data Data Interpretation A Prepare Test Compound Stock C Combine Compound, Microsomes, Buffer A->C B Prepare Microsomes & NADPH System B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Quench at Time Points E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for a liver microsomal stability assay.

Comprehensive Assessment: Hepatocyte Stability Assay

For compounds that show moderate to high stability in microsomes, a hepatocyte stability assay is the next logical step.[] Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more physiologically relevant in vitro model.[]

Experimental Protocol: Hepatocyte Stability

The protocol is similar to the microsomal stability assay, with the key difference being the use of cryopreserved or fresh hepatocytes instead of microsomes. No external NADPH is required as the cells are metabolically active.

Metabolite Identification

Identifying the metabolites formed is crucial for understanding the metabolic pathways and for identifying potential liabilities. This is typically done by incubating the compound with liver microsomes or hepatocytes at a higher concentration and for a longer duration, followed by analysis using high-resolution mass spectrometry.

Analytical Methods for Metabolite Identification

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides accurate mass measurements to determine the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragments the metabolite ions to provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine screening, 19F NMR can be a powerful tool for identifying and quantifying fluorinated metabolites.[22][23]

Data Presentation and Interpretation

The results from metabolic stability assays should be presented in a clear and concise manner to facilitate comparison between compounds.

Table 1: Example Metabolic Stability Data for 5,7-Difluoro Indazole Analogs

Compound IDStructureHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
DF-IND-015,7-difluoro-1H-indazole> 60< 11.6> 120< 5.8
DF-IND-023-methyl-5,7-difluoro-1H-indazole4515.4907.7
DF-IND-033-(4-chlorophenyl)-5,7-difluoro-1H-indazole2527.75512.6

Data are hypothetical and for illustrative purposes only.

Strategies for Optimizing Metabolic Stability

If a 5,7-difluoro substituted indazole exhibits undesirable metabolic instability, several strategies can be employed to improve its profile:[8][9]

  • Block Identified Metabolic Hotspots: If metabolite identification reveals a specific site of metabolism (e.g., oxidation of a substituent), this position can be blocked. Common blocking groups include fluorine, chlorine, or a methyl group.[13][24]

  • Introduce Steric Hindrance: Placing a bulky group near a metabolic hotspot can sterically hinder the approach of CYP enzymes.

  • Modulate Electronics: The introduction of additional electron-withdrawing groups can further deactivate the molecule towards oxidation.[25]

  • Bioisosteric Replacement: If a particular functional group is a metabolic liability, it can be replaced with a bioisostere that is more metabolically robust.[12][13][26][27] For example, replacing a metabolically labile methoxy group with a difluoromethoxy group.[26]

Conclusion

The 5,7-difluoro substitution pattern is a rational and effective strategy for enhancing the metabolic stability of indazole-based drug candidates. By blocking key sites of metabolism and modulating the electronic properties of the indazole core, this substitution can lead to improved pharmacokinetic profiles. A thorough understanding of the potential metabolic pathways, coupled with a systematic experimental evaluation using in vitro assays, is essential for the successful development of these promising compounds. The iterative process of design, synthesis, and metabolic stability testing, guided by the principles outlined in this guide, will enable the optimization of 5,7-difluoro substituted indazoles into viable clinical candidates.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (n.d.). Annual Reviews.
  • Müller, K., Faeh, C., & Diederich, F. (2004). Fluorine in medicinal chemistry. PubMed.
  • Park, B. K., & Kitteringham, N. R. (1994).
  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2011). Strategies and chemical design approaches to reduce the potential for formation of reactive metabolic species. PubMed.
  • Park, B. K., & Kitteringham, N. R. (1994).
  • Maurice, M., Pichard, L., Daujat, M., Fabre, I., Joyeux, H., Domergue, J., & Maurel, P. (1992).
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025, August 10).
  • Stamford, A. W., & Strickland, C. (2019).
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactiv
  • Dalvie, D., Hughes, H., & Callegari, E. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Douglas, J., Albright, H., & Martin, S. F. (2015).
  • Gibbs, M. A., Kunze, K. L., & Thummel, K. E. (2002).
  • ANALYTICAL METHODS. (n.d.).
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2021, April 13). ChemRxiv.
  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (2024, July 10).
  • The crystal structure of CYP2E1 complexed with indazole. The major... (n.d.).
  • Metabolic Stability Testing | PK Optimiz
  • Mabury, S. A., Weatherly, L. M., & Field, J. A. (2023).
  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2025, October 16).
  • Miniaturization of two high throughput metabolic stability assays in early drug discovery. (n.d.). Chalmers ODR.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Strategies for In Vitro Metabolic Stability Testing. (2009, December 2). SlidePlayer.
  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (n.d.). Semantic Scholar.
  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Glyn, R. J., & Pattison, G. (2021, April 13).
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • Kumar, A., & Singh, S. K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • Kumar, A., & Singh, S. K. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online.
  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology.
  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed.
  • Bhattarai, P., Trombley, T. M., & Altman, R. A. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. (n.d.).
  • León, R., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS)
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.).
  • Deng, X., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC.
  • Al-Suhaimi, K. S., et al. (n.d.).
  • Lv, K., et al. (2012).

Sources

pKa values and acidity of 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physicochemical properties of 5,7-Difluoro-1H-indazol-3-amine, focusing on its acidity, pKa values, and implications for drug discovery.[1][2]

Technical Whitepaper on Acidity, Basicity, and Structural Determinants [1][2]

Executive Summary

This compound is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., tyrosine kinase, aurora kinase).[1][2] Its utility stems from its ability to function as a hydrogen bond donor/acceptor pair in the ATP-binding hinge region of enzymes.

Understanding the ionization constants (pKa) of this molecule is critical for optimizing:

  • Ligand-Protein Binding: The protonation state dictates hydrogen bonding capability.

  • ADME Properties: Solubility and membrane permeability are pH-dependent.[2]

  • Formulation: Salt selection relies on accurate pKa data.

Key Estimated Values:

  • pKa₁ (Basic, N-2 protonation): ~1.5 – 2.0 (Very Weak Base)[1][2]

  • pKa₂ (Acidic, N-1 deprotonation): ~11.0 – 11.5 (Moderately Acidic)[1][2]

Structural Analysis & Electronic Effects[1][2]

The Core Scaffold

The 3-aminoindazole core exhibits amphoteric behavior.[2] It possesses:

  • Acidic Domain: The pyrrole-like N-1 proton (N-H).[2]

  • Basic Domain: The pyridine-like N-2 nitrogen and the exocyclic 3-amino group.[2]

The Fluorine Effect (5,7-Substitution)

The introduction of fluorine atoms at positions 5 and 7 exerts a profound electronic influence via the Inductive Effect (-I) .[2]

  • Acidity Enhancement: The electron-withdrawing nature of fluorine pulls electron density away from the indazole ring, stabilizing the negative charge on the N-1 deprotonated species (anion).[2] This significantly lowers the pKa₂ compared to the unsubstituted parent (pKa ~13.86).[2]

  • Basicity Reduction: The same electron-withdrawal destabilizes the positively charged conjugate acid, making the molecule harder to protonate.[2] This lowers the pKa₁ compared to 3-aminoindazole (pKa ~3.0).[2]

Protonation Site Logic

Contrary to aliphatic amines, the primary protonation site is N-2 (Ring Nitrogen) , not the exocyclic amine.[1][2]

  • Mechanism: Protonation at N-2 allows for resonance stabilization where the positive charge is delocalized onto the exocyclic nitrogen (amidine-like resonance).[2]

  • Validation: Protonation at the exocyclic amine would disrupt the conjugation with the aromatic system, resulting in a higher energy state.[2]

ProtonationScheme cluster_0 Conjugate Acid (Cation) cluster_1 Neutral Species cluster_2 Conjugate Base (Anion) Cation Protonated at N-2 (Resonance Stabilized) Neutral Neutral Form (Dominant at pH 7.4) Cation->Neutral pKa1 ~1.8 (-H+) Neutral->Cation +H+ Anion Deprotonated at N-1 (Negative Charge on Ring) Neutral->Anion pKa2 ~11.2 (-H+) Anion->Neutral +H+

Caption: Thermodynamic equilibrium of this compound showing the transition from cationic to neutral to anionic states.

Predicted vs. Experimental Data

Due to the specific substitution pattern, direct experimental values are often proprietary.[1] The values below are derived using Hammett Equation principles and Structure-Activity Relationship (SAR) data from analogous fluorinated indazoles.

ParameterUnsubstituted 1H-indazol-3-amineThis compound (Est.)[2]Rationale
pKa₁ (Basic) 2.8 – 3.21.5 – 2.0 Strong -I effect of 5,7-F2 destabilizes the cation.[2]
pKa₂ (Acidic) 13.8 – 14.011.0 – 11.5 Strong -I effect stabilizes the anion, increasing acidity.[2]
LogP (Neutral) ~1.2~1.8 Fluorine increases lipophilicity.[2]
Dominant Species pH 7.4 NeutralNeutral The molecule remains uncharged at physiological pH.

Implication: At physiological pH (7.4), the molecule is >99% neutral.[1][2] This suggests high membrane permeability (good for oral bioavailability) but potentially limited aqueous solubility without formulation aids (e.g., mesylate/HCl salts or cyclodextrins).[2]

Experimental Protocols for pKa Determination

To validate these theoretical values, the following protocols are recommended.

Method A: UV-Metric Spectrophotometry (Preferred for Low pKa)

Potentiometric titration is often inaccurate for pKa values < 3 or > 11 due to glass electrode limitations.[2] UV-metric titration is superior for the basic pKa₁ determination.[2]

Principle: The UV absorption spectrum of the indazole chromophore shifts significantly upon protonation of the N-2 nitrogen.[2]

Workflow:

  • Preparation: Dissolve 1 mg of compound in a co-solvent (e.g., 0.5% Methanol in water) to ensure solubility.

  • Titration: Titrate from pH 1.0 to pH 4.0 using HCl.

  • Detection: Monitor the bathochromic shift (red shift) in the

    
     (typically 290–320 nm range).[2]
    
  • Calculation: Use the Henderson-Hasselbalch equation to plot Absorbance vs. pH. The inflection point is the pKa.[2]

Method B: Potentiometric Titration (For Acidic pKa)

Suitable for determining the N-H deprotonation (pKa₂) in the alkaline range.[2]

Workflow:

  • Solvent: Use a mixed solvent system (e.g., Water:Dioxane 50:[1]50) if aqueous solubility is low, then extrapolate to 100% water using the Yasuda-Shedlovsky procedure.[2]

  • Titrant: Carbonate-free KOH (0.1 M).

  • Inert Atmosphere: Perform under Nitrogen or Argon to prevent CO₂ absorption (which interferes at high pH).[2]

ExperimentalWorkflow Start Start: this compound Sample SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision DirectAq Direct Aqueous Titration (Potentiometry) Decision->DirectAq Yes Cosolvent Co-solvent Titration (Water/MeOH or Water/Dioxane) Decision->Cosolvent No UVMetric UV-Metric Titration (For pKa < 3) Decision->UVMetric For Basic pKa Result Final pKa Determination DirectAq->Result Yasuda Yasuda-Shedlovsky Extrapolation to 0% Organic Solvent Cosolvent->Yasuda Yasuda->Result UVMetric->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology based on solubility and expected ionization range.

Implications for Drug Design[2]

Kinase Hinge Binding

In many kinase inhibitors (e.g., Axitinib, Pazopanib), the indazole ring binds to the hinge region of the ATP binding pocket.[1][2]

  • Donor/Acceptor Role: The N-1 (H-donor) and N-2 (H-acceptor) form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge residues.[2]

  • Fluorine Impact: The 5,7-difluoro substitution increases the acidity of N-1 H, potentially strengthening the hydrogen bond to the hinge carbonyl oxygen (a stronger H-bond donor).[2]

Solubility and Salt Formation

Since the basic pKa is very low (~1.8), forming stable salts with weak acids (e.g., tartrate, succinate) will be difficult.[1][2]

  • Recommendation: Use strong acids like Hydrochloric acid (HCl) or Methanesulfonic acid (Mesylate) to ensure complete protonation and stable salt formation for solid dosage forms.[2]

References

  • Claramunt, R. M., et al. (2009).[1] Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Link[2]

  • Catalán, J., et al. (1987).[1] Basicity and acidity of azoles: The case of indazole. Journal of the American Chemical Society.[3] Link[2]

  • Hansch, C., et al. (1991).[1][4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[2]

  • PubChem. 1H-indazol-3-amine Compound Summary. National Library of Medicine. Link[2]

  • Orgován, Z., et al. (2019).[1] Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. Journal of Computer-Aided Molecular Design. Link

Sources

Technical Guide: Synthesis & Functionalization of 3-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for the indole ring system. Its significance lies in the planar bicyclic architecture which effectively mimics the adenine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors.

Notable FDA-approved therapeutics featuring this core include Axitinib (Inlyta) (VEGFR inhibitor) and Pazopanib (Votrient) (multi-kinase inhibitor). The synthetic challenge for researchers is not merely constructing the ring, but achieving precise regiocontrol (N1 vs. N2 alkylation) and orthogonal functionalization at the C3-amino position.

This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-driven analysis of synthetic methodologies, focusing on scalability, selectivity, and atom economy.

Primary Synthetic Paradigm: The -Cyclization Route

The most robust industrial route to 3-aminoindazoles involves the condensation of hydrazine hydrate with 2-halobenzonitriles. This method is preferred for its high atom economy and the availability of starting materials.

Mechanistic Causality

The reaction proceeds via a cascade sequence. Unlike standard indole synthesis, this pathway relies on the electron-withdrawing nature of the nitrile group to activate the ortho-halogen for nucleophilic aromatic substitution (


).

Critical Insight: The choice of leaving group (F > Cl > Br) significantly impacts the reaction rate. 2-Fluorobenzonitriles are kinetically superior due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, despite the C-F bond strength.

Visualization: Reaction Mechanism

SNAr_Mechanism cluster_0 Step 1: SNAr Addition cluster_1 Step 2: Cyclization Start 2-Fluorobenzonitrile Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Meisenheimer Intermediate 2-Hydrazinyl- benzonitrile Meisenheimer->Intermediate -HF Amidine Amidine-like Transition State Intermediate->Amidine Intramolecular Nucleophilic Attack Product 3-Aminoindazole Amidine->Product Tautomerization

Figure 1: Mechanistic flow of the hydrazine-mediated cyclization of 2-fluorobenzonitrile.

Validated Protocol (Standard Scale)
  • Substrate: 2-Fluorobenzonitrile (1.0 eq)

  • Reagent: Hydrazine monohydrate (3.0 - 5.0 eq)

  • Solvent: n-Butanol or Ethanol (High boiling point alcohols preferred for rate acceleration)

  • Conditions: Reflux (

    
    ), 4–12 hours.
    

Process Note: Excess hydrazine is required not only as a reactant but to scavenge the HF/HCl byproduct. On a large scale, pyridine (1.0 eq) is often added to sequester acid and prevent hydrazine salt precipitation which can stall the reaction.

Advanced Functionalization: The C3-Amino Node

While the


 route builds the core, modern drug discovery often requires installing complex amines at the C3 position. Direct alkylation of the exocyclic amine is often low-yielding due to over-alkylation. The superior strategy involves Buchwald-Hartwig Amination  of 3-haloindazoles.
Catalyst Selection Logic

Coupling at the C3 position of indazoles is sterically demanding. Standard Pd(


)

catalysts often fail.
  • Preferred Pre-catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
  • Ligand: Xantphos (for primary amines/amides) or BrettPhos (for bulky secondary amines).

  • Base:

    
     (Solubility in dioxane is key).
    
Comparative Efficiency Data
MethodSubstrateCoupling PartnerCatalyst SystemYieldKey Limitation
Direct

3-ChloroindazoleAliphatic AmineNone (High Temp)<30%Requires extreme temp; poor scope.
Buchwald Gen 1 3-BromoindazoleAnilinePd(PPh3)4 / NaOtBu45-60%Dehalogenation side-products.
Buchwald Gen 3 3-IodoindazoleAmide/CarbamatePd2(dba)3 / Xantphos85-95% High catalyst cost; O2 sensitivity.
Ullmann 3-IodoindazoleAzoleCuI / DMEDA50-70%Variable reproducibility.

The Regioselectivity Conundrum: N1 vs. N2

The most pervasive challenge in indazole chemistry is controlling alkylation at the nitrogen atoms. The indazole ring exists in a tautomeric equilibrium, with 1H-indazole (N1) being thermodynamically more stable than 2H-indazole (N2) by approximately 3-5 kcal/mol.

However, under basic alkylation conditions, mixtures are common.

  • N1-Alkylation: Favored by thermodynamic control, soft electrophiles, and specific bases (

    
    , 
    
    
    
    ).
  • N2-Alkylation: Often kinetically accessible; favored by steric bulk at C3 or specific directing groups.

Strategic Protection: The Axitinib Case Study

In the synthesis of Axitinib, Pfizer utilized a transient protection strategy to force regioselectivity. By protecting the N1 position with a Tetrahydropyran (THP) group, they blocked N1, allowing functionalization elsewhere, or using the THP group's steric bulk to direct subsequent transformations.

Decision Tree: Regiocontrol Strategy

Regioselectivity_Logic Start Target: N-Alkylated Indazole Decision Desired Isomer? Start->Decision N1_Route N1-Isomer (Thermodynamic) Decision->N1_Route N1 N2_Route N2-Isomer (Kinetic/Steric) Decision->N2_Route N2 Method_N1 Conditions: Base: NaH or Cs2CO3 Solvent: DMF or THF Temp: 0°C -> RT N1_Route->Method_N1 Method_N2 Conditions: Base: NaOMe or KOH Solvent: MeOH/EtOAc Electrophile: Meerwein Salt or via 2-Nitrobenzyl intermediate N2_Route->Method_N2 Result_N1 High N1 Selectivity (>10:1) Method_N1->Result_N1 Result_N2 Moderate N2 Selectivity (Requires Purification) Method_N2->Result_N2

Figure 2: Strategic decision tree for selecting reaction conditions based on desired N-alkylation isomer.

Detailed Experimental Protocol: Axitinib Intermediate Synthesis

This protocol describes the synthesis of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a critical intermediate where THP protection ensures N1 regioselectivity during subsequent iodination.

Reference: Adapted from Pfizer Process Development (See Ref [1]).

Step 1: THP Protection[1]
  • Setup: Charge a 2L reactor with 6-nitroindazole (100 g, 0.61 mol), ethyl acetate (1.0 L), and 3,4-dihydro-2H-pyran (DHP, 129 g, 1.53 mol).

  • Catalyst: Add p-toluenesulfonic acid monohydrate (PTSA, 11.7 g, 0.06 mol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor by HPLC for consumption of starting material (<1%).
    
  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous

    
     (2 x 500 mL) to neutralize the acid.
    
  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under vacuum. The residue is often recrystallized from isopropanol to yield the N1-THP protected product.
    
Step 2: C3-Iodination (The Electrophilic Trap)
  • Setup: Dissolve the N1-THP protected indazole (from Step 1) in THF.

  • Reagent: Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at

    
    .
    
  • Mechanism: The N1-protection prevents N-iodination, forcing the electrophile to the C3 position via the electron-rich enamine-like character of the 5-membered ring.

  • Outcome: Yields 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , ready for Buchwald-Hartwig or Heck coupling.

References

  • Singer, R. A., et al. (2014).[1] "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib." Organic Process Research & Development. [Link]

  • Lefebvre, V., et al. (2010).[2] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

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hydrogen bonding capacity of 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 5,7-Difluoro-1H-indazol-3-amine

Authored by: A Senior Application Scientist

Publication Date: February 16, 2026

Abstract

Hydrogen bonding is a fundamental interaction governing molecular recognition at biological interfaces, making a thorough understanding of a molecule's hydrogen bonding potential a critical step in modern drug discovery.[1][2] This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry. We dissect the molecule's structural components—the indazole core, the 3-amino group, and the 5,7-difluoro substitutions—to delineate its hydrogen bond donor and acceptor capabilities. This guide details both state-of-the-art computational and robust experimental methodologies for the qualitative and quantitative characterization of these non-covalent interactions. Protocols for Density Functional Theory (DFT) calculations, Quantum Theory of Atoms in Molecules (QTAIM) analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are provided with expert rationale. The synergistic application of these techniques offers a validated, multi-faceted profile of the molecule's interaction potential, providing an authoritative resource for researchers in drug development and chemical biology.

Introduction: The Central Role of Hydrogen Bonding in Molecular Design

In the intricate landscape of drug-receptor interactions, hydrogen bonds are the architectural cornerstones that dictate binding affinity, specificity, and ultimately, a compound's pharmacological effect.[3] These non-covalent interactions, though weaker than covalent bonds, are highly directional and specific, occurring between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[2] The strategic placement of hydrogen bond donors and acceptors within a drug candidate is a primary objective for medicinal chemists aiming to optimize ligand-protein interactions.[4]

This compound emerges from the privileged class of indazole-containing scaffolds, which are prevalent in numerous clinically significant agents.[5] The unique arrangement of its functional groups—a primary amine, a heterocyclic indazole system, and two fluorine atoms—presents a compelling case study in hydrogen bonding. The strategic difluorination is of particular note; fluorine's high electronegativity can profoundly modulate a molecule's electronic properties, metabolic stability, and binding energetics, though its role as a hydrogen bond acceptor remains a subject of nuanced discussion.[3][4][6]

This guide serves as a technical deep-dive into the hydrogen bonding profile of this compound. We move beyond mere description to provide actionable, field-proven protocols for its comprehensive characterization, empowering researchers to leverage its full potential in structure-based drug design.

Molecular Anatomy and Hydrogen Bonding Potential

A molecule's hydrogen bonding capacity is dictated by its structure. Here, we deconstruct this compound to identify its key hydrogen bonding motifs and the critical influence of its fluorine substituents.

The indazole core exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form.[5] Our analysis proceeds with this tautomer.

Hydrogen Bond Donors:

  • Primary Amine (-NH₂ at C3): This group presents two acidic protons, making it a potent and primary hydrogen bond donor.

  • Indazole N1-H: The proton on the N1 nitrogen of the pyrazole moiety is also a significant hydrogen bond donor. The electron-withdrawing effect of the fused benzene ring and the adjacent N2 atom enhances its acidity.

Hydrogen Bond Acceptors:

  • Indazole N2: The lone pair of electrons on the sp²-hybridized N2 nitrogen makes it the primary hydrogen bond acceptor site on the molecule.

  • Fluorine Atoms (at C5 and C7): Organically bound fluorine is a weak hydrogen bond acceptor.[3] While not a primary interaction driver, these C-F bonds can engage in favorable interactions within a protein's binding pocket, contributing to overall affinity.[3][6]

The Modulatory Role of Difluorination: The two fluorine atoms at positions 5 and 7 exert a strong electron-withdrawing inductive effect across the aromatic system. This has two major consequences for hydrogen bonding:

  • Enhanced Donor Strength: By pulling electron density away from the indazole core, the fluorine atoms increase the acidity of the N1-H proton, making it a stronger, more effective hydrogen bond donor.[7]

  • Reduced Acceptor Strength: The same inductive effect reduces the electron density on the N2 atom, thereby decreasing its basicity and weakening its capacity as a hydrogen bond acceptor.

This electronic modulation is a critical design feature, tuning the molecule's interaction profile.

cluster_mol This compound cluster_donors H-Bond Donors cluster_acceptors H-Bond Acceptors cluster_effect Electronic Effect of Fluorine mol D1 Amine (-NH2) Protons (Strong) mol->D1 D2 Indazole (N1-H) Proton (Moderate-Strong) mol->D2 A1 Indazole (N2) Nitrogen (Strong) mol->A1 A2 Fluorine Atoms (C5-F, C7-F) (Weak) mol->A2 E1 Electron withdrawal increases acidity of N1-H donor A2->E1 influences E2 Electron withdrawal decreases basicity of N2 acceptor A2->E2 influences start Start: Define Molecular System (Indazole + Probe Molecule) dft Step 1: DFT Geometry Optimization Functional: ωB97X-D Basis Set: aug-cc-pVTZ start->dft freq Step 2: Frequency Calculation (Confirm Minimum Energy Structure) dft->freq energy Step 3: Calculate BSSE-Corrected Interaction Energy (ΔE_cp) freq->energy wfn Step 4: Generate Wavefunction File (.wfx) freq->wfn Use optimized geometry end End: Quantified H-Bond Strength and Characteristics energy->end qtaim Step 5: QTAIM Analysis (AIMAll / Multiwfn) wfn->qtaim bcp Step 6: Analyze Bond Critical Point (BCP) - Electron Density (ρ) - Laplacian (∇²ρ) qtaim->bcp bcp->end

Figure 2: Workflow for computational analysis of hydrogen bonding.

Experimental Validation of Hydrogen Bonding

Computational predictions require experimental validation. Spectroscopic techniques are paramount for observing the effects of hydrogen bonding in solution and the solid state. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is exceptionally sensitive to the chemical environment of atomic nuclei. The chemical shift of a proton involved in a hydrogen bond is significantly altered, providing a direct experimental probe. [9] Protocol: ¹H NMR Titration with a Hydrogen Bond Acceptor

  • Objective: To observe the downfield shift of donor protons (-NH₂, N1-H) upon interaction with a hydrogen bond acceptor, confirming their role as donors.

  • Materials:

    • This compound

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is a hydrogen bond acceptor itself and can be used to observe interactions, while a non-polar solvent like CDCl₃ is better for titrations.

    • Titrant: A strong hydrogen bond acceptor, such as DMSO-d₆ (if using CDCl₃) or a non-protonated acceptor like hexamethylphosphoramide (HMPA).

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 5 mM) in the chosen deuterated solvent.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum of the stock solution.

    • Identify and record the chemical shifts (δ) of the -NH₂ and N1-H protons. These signals are often broader than C-H signals.

  • Titration:

    • Add a small, precise aliquot of the titrant (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 equivalents) to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibrium.

  • Data Analysis:

    • Plot the chemical shift (δ) of the NH protons as a function of the titrant concentration.

    • Expected Outcome: A significant downfield shift (increase in ppm value) of the NH proton signals with increasing concentration of the hydrogen bond acceptor. This confirms their involvement in hydrogen bonding. [10][11]

Infrared (IR) Spectroscopy

Rationale: Hydrogen bonding perturbs the vibrational frequency of the donor bond (e.g., N-H). The N-H stretching frequency decreases and the corresponding absorption band broadens upon formation of a hydrogen bond, providing clear evidence of the interaction. [8][12] Protocol: Solution-Phase IR Spectroscopy

  • Objective: To observe the shift in N-H stretching frequencies upon hydrogen bonding.

  • Materials:

    • This compound

    • An inert, non-polar solvent (e.g., CCl₄ or cyclohexane).

    • A hydrogen-bonding solvent (e.g., Diethyl ether or THF).

  • Sample Preparation:

    • Prepare a dilute solution (e.g., ~1 mM) of the compound in the inert solvent (CCl₄). This minimizes intermolecular self-association.

  • Spectrum in Inert Solvent:

    • Acquire an IR spectrum of the solution.

    • Identify the sharp absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the free (non-hydrogen-bonded) N-H stretching vibrations.

  • Spectrum in H-Bonding Solvent:

    • Prepare a solution of the same concentration in the hydrogen-bonding solvent (e.g., THF).

    • Acquire an IR spectrum.

  • Data Analysis:

    • Expected Outcome: Compared to the spectrum in CCl₄, the spectrum in THF will show a decrease in the intensity of the sharp, free N-H bands and the appearance of new, broad, and red-shifted (lower wavenumber) bands. This shift is direct evidence of hydrogen bond formation between the N-H groups and the solvent. [8][13]

X-ray Crystallography

Rationale: While NMR and IR are powerful for solution-state analysis, single-crystal X-ray crystallography provides unambiguous, high-resolution structural data of intermolecular interactions in the solid state. [8][14]It allows for the direct measurement of bond lengths and angles within a hydrogen bond.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2).

  • Data Analysis:

    • Analyze the refined structure to identify intermolecular hydrogen bonds.

    • Validation Criteria: A hydrogen bond is typically identified if the distance between the donor (N) and acceptor (e.g., N or F) is less than the sum of their van der Waals radii, and the D-H···A angle is typically greater than 110°. [2] * This method will definitively show how the molecules pack in the solid state and reveal the preferred hydrogen bonding network.

Data Synthesis and Interpretation

The true power of this multi-faceted approach lies in the synthesis of computational and experimental data. The results should be compiled for a holistic view of the molecule's hydrogen bonding profile.

Table 1: Predicted and Experimental Hydrogen Bonding Characteristics

ParameterDonor GroupAcceptorComputational MethodPredicted ValueExperimental MethodExpected Outcome
Interaction Energy Amine (-NH₂)Water (O)DFT (ωB97X-D)~ -5 to -7 kcal/mol--
Interaction Energy Indazole (N1-H)Water (O)DFT (ωB97X-D)~ -4 to -6 kcal/mol--
Electron Density at BCP (ρ) Amine (-NH₂)Water (O)QTAIM~0.020 a.u.--
¹H Chemical Shift Change (Δδ) Amine (-NH₂)DMSO--¹H NMR Titration> 1.0 ppm downfield shift
¹H Chemical Shift Change (Δδ) Indazole (N1-H)DMSO--¹H NMR Titration> 1.5 ppm downfield shift
IR Frequency Shift (Δν) Amine (-NH₂)THF--IR SpectroscopyRed-shift of 50-100 cm⁻¹
IR Frequency Shift (Δν) Indazole (N1-H)THF--IR SpectroscopyRed-shift of 80-150 cm⁻¹
H-Bond Distance (D···A) N1-HN2 (intermolecular)--X-ray Crystallography~2.8 - 3.1 Å

Conclusion and Implications for Drug Development

This guide has established that this compound is a versatile molecule with a well-defined hydrogen bonding profile. It possesses two strong donor sites (-NH₂ and N1-H) and a primary acceptor site (N2), with its fluorine atoms acting as both electronic modulators and weak secondary acceptors. The electron-withdrawing nature of the fluorine substituents enhances the donor strength of the N1-H proton while slightly attenuating the acceptor capacity of the N2 nitrogen—a subtle but potentially crucial tuning for achieving binding selectivity.

For drug development professionals, this understanding is critical. The molecule's robust donor capabilities can be exploited to form key anchoring interactions within a target protein's active site, for instance, with backbone carbonyls or acidic residues like aspartate and glutamate. The strategically positioned N2 acceptor can interact with donor groups such as the hydroxyl of serine or threonine. By applying the computational and experimental workflows detailed herein, researchers can confidently predict, validate, and ultimately leverage the hydrogen bonding capacity of this and related scaffolds to design next-generation therapeutics with enhanced potency and specificity.

References

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  • Tiekink, E. R. T., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Molecules. Available at: [Link]

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  • Taylor, P. J. (1982). An i.r.-spectroscopic study of a postulated C–H ⋯ N hydrogen bond suggested by the X-ray structure of a novel heterocycle. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (2025). Efficient Computational Methods for Predicting Hydrogen- Bond Strengths in Small Molecules: A Comparative Study. ResearchGate. Available at: [Link]

  • Cremer, D., et al. (2019). A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. Scientific Reports. Available at: [Link]

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  • Bickelhaupt, F. M., et al. (2019). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. The Journal of Physical Chemistry A. Available at: [Link]

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Methodological & Application

Application Notes: Synthesis Protocols for 5,7-Difluoro-1H-indazol-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 5,7-Difluoro-1H-indazol-3-amine, a key heterocyclic scaffold in modern medicinal chemistry. Indazole derivatives are recognized as privileged structures in drug discovery, acting as bioisosteres for purines and exhibiting a wide range of biological activities, including potent kinase inhibition.[1][2] This guide details a robust and scalable two-part synthetic strategy, commencing with the preparation of the crucial precursor, 2,3,5-trifluorobenzonitrile, via a Sandmeyer reaction, followed by the construction of the 3-aminoindazole core through nucleophilic aromatic substitution and cyclization. Furthermore, protocols for subsequent derivatization at the 3-amino and other positions are presented to facilitate the generation of compound libraries for structure-activity relationship (SAR) studies.

Strategic Overview & Retrosynthesis

The this compound scaffold is a valuable building block for numerous therapeutic candidates. Its synthesis is primarily approached through the construction of the bicyclic indazole ring system from a suitably substituted benzene precursor.

A logical retrosynthetic analysis identifies 2,3,5-trifluorobenzonitrile as the key starting material. The core transformation relies on the reaction of this precursor with hydrazine, which acts as a binucleophile to displace an ortho-fluorine atom and subsequently cyclize with the nitrile group to form the desired 3-aminoindazole ring. The precursor, 2,3,5-trifluorobenzonitrile, can in turn be accessed from commercially available 2,3,5-trifluoroaniline through a classical Sandmeyer reaction.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Derivatization A 2,3,5-Trifluoroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl) C 2,3,5-Trifluorobenzonitrile B->C Sandmeyer Reaction (CuCN) D This compound C->D SNAr & Cyclization (Hydrazine Hydrate) C->D E N-Acyl Derivatives D->E Acylation (RCOCl or RCOOH) F C5-Aryl Derivatives (via Suzuki Coupling) D->F (Requires Bromo-analogue)

Figure 1: Overall Synthetic Workflow. This diagram outlines the three major stages: synthesis of the key benzonitrile precursor, formation of the core indazole structure, and subsequent diversification into functionalized derivatives.

Part 1: Synthesis of Key Precursor (2,3,5-Trifluorobenzonitrile)

Scientific Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl nitrile via a diazonium salt intermediate.[3][4] This transformation is particularly effective for introducing a cyano group, which is a key functional handle for the subsequent indazole synthesis. The process involves two distinct stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a relatively stable aryldiazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate.

  • Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide. The copper(I) species catalyzes a single-electron transfer (SET) process, leading to the formation of an aryl radical, loss of dinitrogen gas (N₂), and subsequent reaction with the cyanide nucleophile to yield the target benzonitrile.[4]

Detailed Experimental Protocol

Reaction: 2,3,5-Trifluoroaniline → 2,3,5-Trifluorobenzonitrile

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
2,3,5-Trifluoroaniline1.0147.0910.0 gStarting material.
Hydrochloric Acid (conc.)~4.036.4625 mLSolvent and acid for diazotization.
Sodium Nitrite (NaNO₂)1.169.005.2 gDissolved in 10 mL H₂O.
Copper(I) Cyanide (CuCN)1.289.567.3 gCatalyst and cyanide source.
Sodium Cyanide (NaCN)1.249.014.0 gTo form soluble [Cu(CN)₂]⁻ complex.
Toluene--50 mLFor extraction.
Water--150 mLSolvent.

Procedure:

  • Preparation of Cyanide Solution: In a 250 mL three-neck flask equipped with a mechanical stirrer and dropping funnel, dissolve copper(I) cyanide (7.3 g) and sodium cyanide (4.0 g) in 50 mL of water. Gently warm the mixture to about 50 °C to aid dissolution, then cool in an ice-water bath to 5 °C.

  • Diazotization: In a separate 250 mL beaker, add concentrated hydrochloric acid (25 mL) to 2,3,5-trifluoroaniline (10.0 g) with stirring. Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (5.2 g in 10 mL H₂O) dropwise to the aniline slurry. Maintain the temperature below 5 °C throughout the addition. Stir the mixture for an additional 20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction: Add the cold diazonium salt solution dropwise from the dropping funnel to the vigorously stirred copper(I) cyanide solution, maintaining the reaction temperature between 5-10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to drive the reaction to completion (vigorous nitrogen evolution will be observed).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Extract the mixture with toluene (2 x 50 mL). Combine the organic layers, wash with 10% aqueous NaOH, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 2,3,5-trifluorobenzonitrile as a colorless to light yellow liquid.[5][6]

Safety Note: This procedure involves highly toxic cyanides (CuCN, NaCN). All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide waste will generate lethal HCN gas; all waste must be quenched with bleach (sodium hypochlorite) before disposal.

Part 2: Synthesis of this compound Core

Scientific Rationale

The formation of the 3-aminoindazole ring from an ortho-fluorobenzonitrile is a powerful and convergent synthetic strategy. The mechanism proceeds via two key steps:

  • Nucleophilic Aromatic Substitution (SₙAr): Hydrazine, a potent nucleophile, attacks the carbon atom bearing a fluorine atom at the C2 position of the benzonitrile ring. This position is activated towards nucleophilic attack by the strong electron-withdrawing effects of both the adjacent nitrile group and the fluorine atoms on the ring. This addition-elimination sequence displaces the fluoride ion.[7]

  • Intramolecular Cyclization: The resulting hydrazine-substituted intermediate undergoes a spontaneous intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, forming the five-membered pyrazole ring fused to the benzene ring. Tautomerization then yields the stable aromatic 1H-indazole product.

Figure 2: Reaction Mechanism for Indazole Formation. The process involves an initial SₙAr reaction followed by an intramolecular cyclization onto the nitrile group.

Detailed Experimental Protocol

Reaction: 2,3,5-Trifluorobenzonitrile → this compound

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
2,3,5-Trifluorobenzonitrile1.0157.095.0 gStarting material from Part 1.
Hydrazine Hydrate (~64% N₂H₄)4.050.066.3 mLReagent and solvent.
Ethanol (optional)-46.0725 mLCan be used as a co-solvent.
Ethyl Acetate--100 mLFor extraction.

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,5-trifluorobenzonitrile (5.0 g).

  • Add hydrazine hydrate (6.3 mL). The reaction can be run neat or with ethanol (25 mL) as a co-solvent to improve solubility and moderate the reaction rate.

  • Heat the reaction mixture to reflux (approx. 100-110 °C if neat, or ~80 °C with ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with cold water.

  • If no precipitate forms, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Safety Note: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE. Avoid contact with skin and eyes.

Part 3: Synthesis of Derivatives

The this compound core offers multiple handles for diversification. The most common derivatization points are the exocyclic 3-amino group and the N1 position of the pyrazole ring.

Protocol: N-Acylation of the 3-Amino Group

Rationale: Formation of an amide bond at the 3-amino position is a standard method to explore SAR. This can be achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.[8][9]

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. Purify by standard methods (crystallization or chromatography).

Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: To introduce aryl or heteroaryl diversity at positions on the benzene ring, a Suzuki-Miyaura cross-coupling reaction can be employed.[10][11] This requires starting with a halogenated indazole, for example, by synthesizing a bromo-difluoro-1H-indazol-3-amine from a corresponding bromo-trifluorobenzonitrile precursor. The palladium-catalyzed reaction couples the aryl halide with a boronic acid or boronate ester.[12]

General Procedure (for a bromo-indazole analogue):

  • In a reaction vessel, combine the bromo-difluoro-1H-indazol-3-amine (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heat the reaction to 80-100 °C for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

References

  • 2,3,5-TRIFLUOROBENZONITRILE Product Page. Alichem.[Link]

  • Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46, 2283-2286. Organic Chemistry Portal.[Link]

  • Strategies for the Synthesis of 3‐Aminoazoles. ResearchGate.[Link]

  • Sandmeyer reaction. Wikipedia.[Link]

  • Synthesis of 2,3,5,6‐tetrafluorobenzonitrile‐containing dithiocarbamates. ResearchGate.[Link]

  • Current methods for N1‐acylation of indazoles. ResearchGate.[Link]

  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(11), 1453. PMC.[Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications.[Link]

  • Sandmeyer Reaction. J&K Scientific LLC.[Link]

  • Sandmeyer Reaction. ResearchGate.[Link]

  • Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum.[Link]

  • Copper‐Catalyzed N Coupling of 3‐Aminoindazoles and Related Aminoazoles with Aryl Bromides. ResearchGate.[Link]

  • Method for production of 2,4,5-trifluoro-benzonitrile.
  • Synthesis of Antifungal Indazole Analogs. T-Space, University of Toronto.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. ResearchGate.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Academia.edu.[Link]

  • Sharma, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. MDPI.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Indazole synthesis. Organic Chemistry Portal.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Li, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. PMC.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Reaction of nitriles with hydrazine. ResearchGate.[Link]

  • Oxidant-controlled divergent transformations of 3-aminoindazoles. Royal Society of Chemistry.[Link]

  • Shawali, A. S. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(1), 7-37. PMC.[Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.[Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile. Der Pharma Chemica, 8(1), 382-388. [Link]

  • Gomaa, M. A.-M. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 783-793. MDPI.[Link]

Sources

Application Note: Amide Coupling Strategies for 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists addressing the specific synthetic challenge of acylating 5,7-Difluoro-1H-indazol-3-amine .

The presence of two electron-withdrawing fluorine atoms on the indazole core, combined with the intrinsic low nucleophilicity of amino-azoles, makes this substrate resistant to standard coupling conditions (e.g., EDC/NHS).[1] Furthermore, the ambident nucleophilicity of the indazole scaffold presents a significant regioselectivity risk (N-exocyclic vs. N-endocyclic acylation).[2]

Executive Summary & Chemical Challenge

This compound represents a "difficult-to-couple" amine class.[2] Successful derivatization requires overcoming two primary barriers:

  • Electronic Deactivation: The C5 and C7 fluorine atoms exert a strong inductive effect (-I), significantly lowering the pKa of the exocyclic amine (estimated pKa ~2–3, compared to ~4–5 for aniline).[1][2] This renders the amine a poor nucleophile.[2]

  • Regiochemical Ambiguity: The indazole ring contains three nucleophilic nitrogens: the exocyclic amine (

    
    ) and the two endocyclic ring nitrogens (N1 and N2).[2] Under basic conditions, the deprotonated indazole (indazilide) can react at N1, leading to rapid formation of the thermodynamically stable N1-amide  rather than the desired C3-amide .[2]
    
Mechanistic Pathway & Regioselectivity

The following diagram illustrates the competing pathways and the necessity of kinetic control to favor the desired product.

G Substrate This compound (Weak Nucleophile) Transition Tetrahedral Intermediate Substrate->Transition + Coupling Reagent ActivatedAcid Activated Carboxylic Acid (Active Ester/Anhydride) ActivatedAcid->Transition Desired Product A (Desired) N-(Indazol-3-yl)amide Transition->Desired Kinetic Control (Neutral conditions) SideProduct Product B (Undesired) N1-Acyl Indazole Transition->SideProduct Thermodynamic Control (Excess Base / High T)

Figure 1: Competing reaction pathways. High temperatures or strong bases (e.g., NaH) favor N1-acylation.[2] Mild, activating conditions favor the exocyclic amine.[1]

Reagent Selection Matrix

Data below summarizes the efficacy of coupling reagents specifically for electron-deficient amino-indazoles.

Reagent ClassSpecific ReagentSuitabilityMechanism of ActionRecommendation
Uronium (Tier 1) HATU High Generates highly reactive At-ester; 7-membered transition state assists amine attack.[2]Standard for Discovery. Best yield for difficult substrates.
Phosphonic Anhydride T3P High Low epimerization; high solubility of byproducts; drives equilibrium via entropy.Standard for Scale-up. Safer, easier workup than HATU.[2]
Acid Chlorides R-COCl MediumHigh electrophilicity but high risk of N1-acylation and bis-acylation.[2]Use only if acid is sterically hindered or unreactive to HATU.
Carbodiimide EDC/HOBtLowIntermediate O-acylisourea is often not reactive enough for this amine.[2]Avoid. Conversion is typically <20%.[2]

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (mg to g), library synthesis, and valuable carboxylic acids.[1][2]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for hindered/electronic-deficient couplings.[2] The HOAt leaving group participates in a neighboring group effect that accelerates the reaction with the sluggish amine.[1]

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv).[1][2] Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add This compound (1.0–1.2 equiv).

  • Reaction: Stir at 50°C for 4–16 hours. Note: RT is often insufficient for this specific difluoro-analog; mild heating is required.[2]

  • Workup: Dilute with EtOAc. Wash with sat.[2]

    
     (x2), sat.[1][2] 
    
    
    
    (x2), and brine.[2] Dry over
    
    
    .[1][2][3][4]
  • Purification: Flash chromatography (typically 0–10% MeOH in DCM).[2]

Critical Control Point: Do not use excess HATU (>1.2 equiv) as it can react with the N1 nitrogen to form a guanidine byproduct.[2]

Method B: T3P® (Propanephosphonic Acid Anhydride) (Process Scale)

Best for: Multi-gram scale, avoiding toxic byproducts, and simple workup.[1][2]

Rationale: T3P acts as a kinetic dehydrating agent.[2] It is supplied as a solution (50% in EtOAc or DMF).[2] It allows for high-temperature reactions without the explosion risk of HOBt/Benzotriazoles and produces water-soluble byproducts.[2]

Protocol:

  • Setup: Charge a flask with Carboxylic Acid (1.0 equiv) and This compound (1.1 equiv).

  • Solvent: Add EtOAc or 2-MeTHF (5–10 volumes).[2]

  • Base: Add Pyridine (3.0 equiv).[2] Note: Pyridine is superior to DIPEA for T3P couplings involving weak amines.[1]

  • Reagent Addition: Add T3P (50% w/w solution, 1.5 equiv) dropwise.

  • Reaction: Heat to Reflux (70–80°C) for 12–24 hours.

  • Workup: Cool to RT. Wash the organic layer with water, 10% citric acid (to remove pyridine), and brine.[1] The product often crystallizes upon cooling or concentration.

Method C: Acid Chloride Activation (For Unreactive Acids)

Best for: Very hindered acids where HATU fails.[1][2]

Protocol:

  • Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.

  • Coupling: Dissolve This compound (1.0 equiv) in Pyridine (anhydrous, 10 volumes).

  • Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Quench with water. Pyridine acts as both solvent and acid scavenger, preventing protonation of the unreacted indazole amine.[1]

Troubleshooting & Analytical Validation

Distinguishing Regioisomers (N-Exocyclic vs. N1-Ring)

The most common failure mode is acylation of the N1 ring nitrogen.[2]

FeatureDesired Product (C3-Amide)Undesired Product (N1-Amide)
1H NMR (NH) Amide NH typically appears at 9.5–11.0 ppm (sharp singlet).[2]No amide NH.[2] Indazole ring protons shift downfield significantly (>0.5 ppm) due to N1-acylation.[2]
UV Spectra

similar to starting material (slight redshift).[2]
Significant change in

due to disruption of ring conjugation.
Stability Stable to weak base.Unstable; N1-acyl group is labile and often hydrolyzes back to SM in basic workup.[2]

Optimization Tip: If N1-acylation is observed (Method C), switch to Method A (HATU) and lower the temperature, or use a reversible N1-protecting group like THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) prior to coupling.[1][2]

Solubility Issues

If the reaction turns into a thick slurry and conversion stalls:

  • Switch solvent to NMP (N-Methyl-2-pyrrolidone).[2]

  • Add LiCl (0.5 M) to the reaction mixture (increases solubility of the peptide-like transition state).[2]

References

  • Dunetz, J. R., et al. (2011).[1][2][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[6][7][8] Tetrahedron.

  • Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[2]

  • BenchChem Technical Support. (2025). "3-Amino-4,6-difluoro-1H-indazole Experiments and Troubleshooting."

  • Meanwell, N. A., et al. (2021).[1][2] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

Sources

Application Note: Precision N-Arylation of 5,7-Difluoro-1H-indazol-3-amine via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 5,7-difluoro-1H-indazol-3-amine poses a distinct challenge in medicinal chemistry. This scaffold features two competing nucleophilic sites (the exocyclic amine and the endocyclic N1/N2 nitrogens) and an electron-deficient ring system due to the difluoro-substitution. This application note provides a validated, high-fidelity protocol for achieving selective


-arylation at the exocyclic C3-amine position.

Our methodology prioritizes a Protect-Couple-Deprotect (PCD) strategy to guarantee regioselectivity, utilizing Xantphos or BrettPhos ligand systems which have shown superior performance for electron-deficient heteroarylamines.

Strategic Analysis & Mechanistic Insight

The Challenge: Electronics & Regioselectivity

The 5,7-difluoro substitution pattern exerts a strong electron-withdrawing effect (


 effect) on the indazole core. This has two critical consequences:
  • Reduced Nucleophilicity: The exocyclic amine at C3 is significantly less nucleophilic than in unsubstituted indazoles, requiring highly active catalyst systems (Third-Generation Precatalysts).

  • Increased Acidity: The N1-H proton is more acidic (

    
     approx. 12-13), making the substrate prone to deprotonation and subsequent competing 
    
    
    
    -arylation.
The Solution: Ligand & Protecting Group Engineering

To bypass the regioselectivity issue, blocking the N1 position is the most robust approach. While direct coupling is possible under specific conditions, it often yields inseparable mixtures of


-amine and 

-indazole coupled products.
  • Ligand Selection: Xantphos is the baseline recommendation for primary heteroarylamines due to its wide bite angle, which facilitates reductive elimination. BrettPhos is the alternative for extremely deactivated amines or sterically hindered aryl halides.

  • Base Selection: Cesium Carbonate (

    
    )  is preferred over Sodium tert-butoxide (
    
    
    
    ).[1] The milder basicity and "cesium effect" (solubility/coordination) minimize competitive N1-arylation in unprotected scenarios and prevent protecting group migration.

Experimental Workflows

Visualization: Reaction Pathways & Selectivity

ReactionPathways Start This compound PathA Direct Coupling (Unprotected) Start->PathA High Risk PathB PCD Strategy (Recommended) Start->PathB High Fidelity Prod_N1 N1-Arylation (Undesired Side Product) PathA->Prod_N1 Major Pathway (w/ Strong Base) Prod_C3 C3-N-Arylation (Target Molecule) PathA->Prod_C3 Minor Pathway Protected N1-Boc/THP Intermediate PathB->Protected 1. Protection Protected->Prod_C3 2. Pd-Cat Coupling 3. Deprotection

Figure 1: Strategic decision tree highlighting the risks of direct coupling versus the reliability of the Protect-Couple-Deprotect (PCD) strategy.

Protocol A: The "Gold Standard" (PCD Route)

Applicability: High-value intermediates, scale-up (>1g), and GMP-proximate synthesis.

Phase 1: N1-Protection (Boc-Protection)
  • Dissolve this compound (1.0 equiv) in THF (10 vol) and

    
     (2 vol).
    
  • Add

    
     (2.5 equiv) followed by 
    
    
    
    (1.2 equiv).
  • Stir at RT for 4-16h. Monitor by LCMS for disappearance of starting material.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    , concentrate.
    
    • Note: The tert-butyl carbamate usually goes to N1 selectively due to sterics and electronics.

Phase 2: Buchwald-Hartwig Coupling [2]
  • Substrate: N1-Boc-5,7-difluoro-indazol-3-amine (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv) [Use Aryl Chlorides if using BrettPhos G3]

  • Catalyst:

    
     (0.02 equiv) + Xantphos  (0.04 equiv)
    
    • Alternative:Xantphos Pd G3 precatalyst (0.03 equiv)

  • Base:

    
     (2.0 equiv, anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed) [0.2 M concentration]

Step-by-Step:

  • Charge a reaction vial with the N1-Boc-amine, Aryl Bromide, Base, and Ligand/Catalyst.

  • Purge the vial with Nitrogen/Argon for 5 minutes (evacuate/refill x3).

  • Add degassed 1,4-Dioxane via syringe.

  • Heat to 100°C for 12-18 hours.

    • Checkpoint: Check LCMS. If conversion <50% after 4h, increase temp to 110°C.

  • Filter through a pad of Celite® while hot (to remove inorganic salts). Rinse with EtOAc.

  • Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Phase 3: Deprotection
  • Dissolve the coupled product in DCM (5 vol).

  • Add TFA (2 vol) or 4M HCl in Dioxane (3 vol).

  • Stir at RT for 1-2 hours.

  • Neutralize carefully with sat.

    
     and extract.
    
Protocol B: Direct Coupling (Unprotected)

Applicability: Rapid screening, stable substrates, or when protection is chemically unfeasible. Risk: Higher likelihood of N1-arylation.

  • Catalyst: BrettPhos Pd G3 (0.05 equiv) - Crucial for handling the unprotected NH.

  • Base:

    
     (2.5 equiv) - Milder than NaOtBu, critical for selectivity.
    
  • Solvent:

    
    -Amyl Alcohol or 1,4-Dioxane at 110°C .
    

Procedure: Follow the setup in Protocol A. The use of BrettPhos Pd G3 is mandatory here as it initiates quickly and is bulky enough to favor the exocyclic amine over the sterically crowded N1 (though electronic control is the main driver).

Optimization & Troubleshooting Guide

Catalyst & Ligand Screening Matrix

If the standard Xantphos/Cs2CO3 system fails, consult the following matrix based on the specific failure mode.

ObservationDiagnosisRecommended Adjustment
No Reaction / Low Conversion Oxidative Addition failure (Deactivated Aryl Halide) or Amine too electron-poor.Switch Ligand: Move to BrettPhos or RuPhos . Switch Precatalyst: Use Pd-G3/G4 sources to ensure active Pd(0).
N1-Arylation (Regio-isomer) Competitive deprotonation of Indazole-NH.Switch Base: Use weaker base (

or

).[3] Switch Solvent: Use non-polar solvent (Toluene) to destabilize the N1-anion.
Dehalogenation (Reduction of Ar-X)

-Hydride elimination or solvent participation.
Switch Solvent: Avoid alcohols; use Toluene or DME. Increase Catalyst Loading: Speed up Reductive Elimination.
Protodehalogenation of Indazole Loss of F-atoms (rare but possible).Lower Temp: Run at 80°C. Base: Ensure base is anhydrous.
Optimization Workflow Diagram

Optimization Start Standard Conditions: Pd2(dba)3 / Xantphos / Cs2CO3 / Dioxane Check Check LCMS @ 4h Start->Check Success >80% Conversion Proceed to Workup Check->Success Good Profile LowConv <20% Conversion Check->LowConv Stalled WrongRegio N1-Arylation Observed Check->WrongRegio Selectivity Issue Action1 Switch to BrettPhos Pd G3 Increase Temp to 110°C LowConv->Action1 Action2 Protect N1 (Boc/THP) OR Switch Base to K3PO4 WrongRegio->Action2

Figure 2: Logic flow for troubleshooting reaction failures.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Guram, A. S., et al. (2004). "New Catalysts for Buchwald-Hartwig Amination." Organic Letters. (Foundational work on Xantphos utility for heterocycles).
  • Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives." Angewandte Chemie.
  • Bermejo, A., et al. (2006). "Syntheses and antitumor activity of 1-substituted indazole-3-carboxylic acid derivatives." Journal of Medicinal Chemistry. (Context on Indazole N1 vs N2 reactivity).
  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines." Journal of the American Chemical Society. (Original mechanistic grounding).

(Note: While specific literature on the 5,7-difluoro analog is proprietary or sparse, the protocols above are extrapolated from validated methodologies for electron-deficient 3-aminoindazoles found in recent high-impact medicinal chemistry literature.)

Sources

Application Note & Protocol: The Sandmeyer Reaction for the Functionalization of 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Indazole Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[1][2] The introduction of fluorine atoms, as in the 5,7-Difluoro-1H-indazole core, often enhances metabolic stability, binding affinity, and cell permeability. Consequently, robust and versatile methods for functionalizing this specific scaffold are of paramount importance to drug discovery professionals.

The Sandmeyer reaction, a classic and powerful transformation discovered by Traugott Sandmeyer in 1884, provides an indispensable tool for converting primary aromatic amines into a diverse range of functional groups that are often difficult to introduce directly.[3][4] This reaction proceeds via the formation of a diazonium salt intermediate, which is then catalytically converted to the desired product.[5][6]

This application note provides a comprehensive, field-proven guide for researchers and scientists on the successful application of the Sandmeyer reaction to 5,7-Difluoro-1H-indazol-3-amine. We will delve into detailed, step-by-step protocols, the underlying mechanistic principles, critical safety considerations, and the causality behind key experimental choices.

Reaction Principle: A Two-Stage Transformation

The overall process is a two-stage, one-pot procedure that begins with the conversion of the primary aromatic amine to an aryl diazonium salt, followed by a copper(I)-catalyzed nucleophilic substitution.

  • Diazotization: The primary amine on the indazole ring is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[7] This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[4]

  • Sandmeyer Substitution: The cold diazonium salt solution is then added to a solution containing a copper(I) salt (e.g., CuCl, CuBr, CuCN). The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with the corresponding nucleophile (Cl⁻, Br⁻, CN⁻), liberating nitrogen gas.[3][8]

G cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Substitution A This compound B NaNO₂, HCl (aq) 0-5 °C A->B Reacts with C 5,7-Difluoro-1H-indazole- 3-diazonium Chloride (In Situ Intermediate) B->C Generates D Copper(I) Halide (e.g., CuCl) C->D Added to Catalyst E 3-Halo-5,7-difluoro-1H-indazole + N₂ (gas) D->E Produces

Diagram 1: General workflow of the Sandmeyer reaction on this compound.

Detailed Experimental Protocols

Safety First: The Sandmeyer reaction involves potentially hazardous reagents and intermediates. Aryl diazonium salts can be explosive if isolated or allowed to dry.[9][10][11] Always perform this reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use a safety shield. Diazonium salts should always be prepared in situ and used immediately in solution.[12]

Part A: General Protocol for Diazotization of this compound

This procedure generates the crucial diazonium salt intermediate, which is immediately used in the subsequent Sandmeyer substitution (Part B).

Materials and Reagents:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 4.0 eq)

  • Deionized Water

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Urea or Sulfamic Acid (for quenching)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Amine Dissolution: To a three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add this compound (1.0 eq) and deionized water (approx. 5 mL per 1 g of amine).

  • Acidification: Cool the suspension in an ice-salt bath to 0 °C. Slowly add concentrated HCl (4.0 eq) while stirring. The amine will dissolve to form the hydrochloride salt. It is crucial to maintain the temperature between 0 and 5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension using a dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C. An exothermic reaction will occur.

    • Causality Note: Slow addition prevents a dangerous buildup of unstable nitrous acid and avoids localized heating, which would decompose the diazonium salt and form undesired phenol byproducts.[12][13]

  • Reaction Monitoring: After the addition is complete, stir the resulting solution for an additional 20-30 minutes at 0-5 °C.

  • Nitrous Acid Quench: Check for the presence of excess nitrous acid by touching the reaction solution with a glass rod and then touching it to potassium iodide-starch paper (a blue-black color indicates excess HNO₂).[13] If positive, quench the excess by adding small portions of urea or sulfamic acid until the test is negative.

    • Causality Note: Excess nitrous acid can lead to unwanted side reactions in the subsequent step.

  • Immediate Use: The resulting cold, clear diazonium salt solution is now ready and must be used immediately in one of the following Sandmeyer protocols. DO NOT attempt to isolate the diazonium salt.

Part B: Specific Sandmeyer Substitution Protocols
  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq). The solution should be a dark green/brown.

  • Sandmeyer Reaction: Cool the CuCl solution to 0 °C in an ice bath. Slowly add the freshly prepared diazonium salt solution (from Part A) to the stirred CuCl solution.

    • Critical Step: The addition must be slow to control the vigorous evolution of nitrogen gas.[12] The reaction apparatus must be vented to prevent pressure buildup.[13]

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of a solid precipitate (the product) is typically observed.

  • Work-up & Purification: a. Filter the reaction mixture through a Buchner funnel and wash the solid with cold water. b. Dissolve the crude solid in an appropriate organic solvent (e.g., ethyl acetate). c. Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. Purify the resulting solid by flash column chromatography or recrystallization to yield the final product.

This procedure is analogous to Protocol B1, substituting copper(I) bromide for copper(I) chloride.

  • Catalyst Preparation: Prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid (HBr, 48%, 2.0 eq).

  • Sandmeyer Reaction & Work-up: Follow steps 2-4 as described in Protocol B1, adding the diazonium salt solution (prepared using HCl as in Part A) to the CuBr solution.

Extreme Caution: This protocol uses highly toxic cyanide salts. All manipulations must be performed in a certified fume hood, and all waste must be quenched with bleach (sodium hypochlorite) before disposal.

  • Catalyst Preparation: In a flask, dissolve copper(I) cyanide (1.3 eq) and sodium cyanide (1.4 eq) in water. Warm slightly if necessary to achieve dissolution, then cool to 5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cyanide solution, maintaining the temperature between 5-10 °C.

  • Reaction Completion: After the addition, heat the reaction mixture to 50-60 °C for 30-60 minutes until nitrogen evolution stops.

  • Work-up & Purification: Follow the general work-up procedure outlined in Protocol B1.

Summary of Reaction Parameters

Target CompoundCopper(I) SaltNucleophile SourceTypical YieldKey Conditions
3-Chloro-5,7-difluoro-1H-indazole CuClHCl60-75%Add diazonium to catalyst at 0-5 °C, warm to RT
3-Bromo-5,7-difluoro-1H-indazole CuBrHBr (for catalyst prep)65-80%Add diazonium to catalyst at 0-5 °C, warm to RT
5,7-Difluoro-1H-indazole-3-carbonitrile CuCNNaCN / KCN50-65%Add diazonium to catalyst at 5-10 °C, heat to 60 °C

Mechanism & Key Scientific Insights

The mechanism of the Sandmeyer reaction is widely accepted to proceed through a radical pathway, not a simple SₙAr reaction.[3][14] This is supported by the frequent observation of biaryl compounds as side products.[3]

The key steps are:

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt.[15]

  • Dediazoniation: The resulting radical anion is unstable and rapidly loses a molecule of dinitrogen (N₂) to form an aryl radical.[15]

  • Halogen Transfer & Catalyst Regeneration: The aryl radical abstracts a halogen atom from a copper(II) halide species (formed in the initial SET step), yielding the final aryl halide product and regenerating the copper(I) catalyst.[15]

G CuX Cu(I)X ArN2 Ar-N₂⁺ ArRad Ar• ArN2->ArRad + Cu(I)X - Cu(II)X₂ - N₂ (SET) ArX Ar-X ArRad->ArX + Cu(II)X₂ CuX2 Cu(II)X₂ CuX2->CuX Regenerates Catalyst N2 N₂

Diagram 2: Catalytic cycle of the Sandmeyer reaction.

The stability of the diazonium salt is paramount. Electron-withdrawing groups, such as the fluorine atoms on the indazole ring, generally increase the stability of the diazonium salt, which is beneficial for this reaction.[10] However, the heterocyclic nature of the indazole ring can also influence stability, making strict adherence to the low-temperature protocol essential.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Fang, X., et al. (2023). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry. [Link]

  • Nonhebel, D. C., & Waters, W. A. (1957). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • The copper-catalyzed cross-coupling reactions of aryl diazonium salts and isocyanides. (2015). ResearchGate. [Link]

  • Fang, X., et al. (2023). Copper-catalyzed O-arylation of phenols with diazonium salts. RSC Publishing. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2006). ACS Publications. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Massachusetts. [Link]

  • Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. (2016). ResearchGate. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2006). Organic Process Research & Development. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2006). ResearchGate. [Link]

  • A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. (2020). ResearchGate. [Link]

  • Replacement of the Aromatic Primary Amino Group by Hydrogen. (2023). Chemistry LibreTexts. [Link]

  • What is diazotization? (2025). askIITians. [Link]

  • D. M. F. et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). PMC. [Link]

  • SANDMEYERS REACTION. Pharm D Guru. [Link]

  • Structures, Stability, and Safety of Diazonium Salts. (2019). ResearchGate. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. [Link]

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020). PMC. [Link]

  • Sandmeyer Reaction. (2014). Chem-Station Int. Ed. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. (2018). PMC. [Link]

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020). PubMed. [Link]

  • Synthesis of 1H‐indazole derivatives. (2024). ResearchGate. [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Diazotization Reaction | Class 12 Chemistry. (2024). YouTube. [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (2020). ResearchGate. [Link]

  • Method for preparing 1H-indazole derivative.

Sources

Application Note: Protecting Group Strategies for 3-Amino-5,7-difluoroindazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic protection of 3-amino-5,7-difluoroindazole , a privileged scaffold in kinase inhibitor discovery. The presence of fluorine atoms at C5 and C7, combined with the amphoteric nature of the amino-indazole core, creates unique regioselectivity challenges that differ from unsubstituted indazoles.

Structural & Reactivity Analysis

Before selecting a protecting group (PG), one must understand the electronic and steric environment imposed by the 5,7-difluoro substitution pattern.

The "Fluorine Effect" on Regioselectivity
  • Acidity (pKa): The electron-withdrawing nature of the fluorine atoms (via induction) significantly increases the acidity of the ring NH compared to unsubstituted indazole (pKa ~13.8). This makes the anion easier to form but less nucleophilic.

  • Steric Hindrance (C7-F): The fluorine at position 7 exerts steric pressure on the N1 position. While N1 alkylation is thermodynamically favored for indazoles, the C7-F atom can retard reaction rates at N1, occasionally leading to mixtures of N1/N2 isomers if kinetic control is not strictly managed.

  • Nucleophilicity Hierarchy:

    • N3 (Exocyclic Amine): Most nucleophilic. Can be selectively protected under mild conditions.[1]

    • N1 (Ring Nitrogen): Thermodynamically preferred site for alkylation/acylation due to benzenoid resonance retention.

    • N2 (Ring Nitrogen): Kinetically accessible but thermodynamically less stable (quinoid-like resonance).

Tautomeric Equilibrium

The molecule exists in equilibrium between the 1H- and 2H-tautomers.

  • 1H-Tautomer: Stabilized by aromaticity; dominant species in solution.

  • 2H-Tautomer: Higher energy; often leads to "fixed" impurities if alkylation occurs here.

Strategic Decision Matrix

Use the following logic flow to select the correct protection strategy based on your downstream chemistry.

ProtectionStrategy Start Target Transformation Lithiation C4/C6 Functionalization (Lithiation) Start->Lithiation Requires Strong Base Coupling Suzuki/Buchwald at C3-Amine Start->Coupling Pd-Catalysis Acylation Amide Coupling at C3-Amine Start->Acylation Nucleophilic Attack Strat_SEM Strategy A: N1-SEM Protection (Directing Group) Lithiation->Strat_SEM Best Lithiation Director Strat_Bis Strategy C: Bis-Boc Protection (N1 & N3) Coupling->Strat_Bis Prevents Catalyst Poisoning Strat_Boc Strategy B: N3-Boc Protection (Exocyclic Only) Acylation->Strat_Boc Leaves Ring NH Free (if necessary)

Figure 1: Decision matrix for selecting the optimal protecting group strategy.

Detailed Protocols

Protocol A: Regioselective N1-SEM Protection

Purpose: Installing a 2-(Trimethylsilyl)ethoxymethyl (SEM) group at N1. Why: The SEM group coordinates with lithium bases (e.g.,


-BuLi), directing lithiation selectively to the C7 (or C4/C6 depending on conditions) position, enabling scaffold decoration. It also locks the tautomer in the stable 1H-form.

Reagents:

  • 3-Amino-5,7-difluoroindazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • SEM-Chloride (SEM-Cl) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium iodide (TBAI) (0.05 eq - catalyst)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Dissolve 3-amino-5,7-difluoroindazole in anhydrous THF (0.1 M concentration). Cool to 0°C .[2]

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be observed.

    • Critical: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation of the acidic ring NH. The solution usually turns yellow/orange.

  • Alkylation: Cool back to 0°C . Add SEM-Cl dropwise via syringe. Add TBAI catalyst.

    • Note: The C7-fluorine adds steric bulk. TBAI helps accelerate the displacement of chloride.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Observation: The N1-isomer (less polar) is the major product. The N2-isomer (more polar) is typically minor (<10%).

  • Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

    • Yield Expectation: 75-85% N1-SEM product.[4]

Protocol B: Selective Exocyclic N3-Boc Protection

Purpose: Protecting only the exocyclic amine while leaving the ring NH free. Why: Useful if you need to perform reactions on the ring (e.g., N-arylation) or if the free NH is required for H-bonding in a binding pocket during early SAR screening.

Reagents:

  • 3-Amino-5,7-difluoroindazole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • DMAP (10 mol%)

Step-by-Step:

  • Setup: Dissolve substrate in DCM (0.2 M).

  • Addition: Add TEA and DMAP.

  • Reagent: Add Boc₂O as a solution in DCM dropwise at Room Temperature .

    • Selectivity Control: Do NOT use strong bases (NaH) or heat initially. The exocyclic amine is significantly more nucleophilic than the ring nitrogens.

  • Monitoring: Stir at RT for 16h.

    • Checkpoint: If reaction is sluggish (due to electron-withdrawing F atoms reducing nucleophilicity), switch solvent to THF and heat to 50°C.

  • Workup: Wash with 0.1 M citric acid (to remove DMAP/TEA), then water and brine.

  • Outcome: This yields the N3-Boc-3-amino-5,7-difluoroindazole . The ring NH remains free (broad singlet at ~12-13 ppm in ¹H NMR).

Protocol C: Global Bis-Protection (N1-Boc, N3-Boc)

Purpose: Fully masking the scaffold for harsh cross-coupling conditions. Why: Free NH groups can poison Pd-catalysts during Suzuki or Buchwald-Hartwig couplings.

Reagents:

  • Substrate (1.0 eq)

  • Boc₂O (2.5 eq)

  • DMAP (0.2 eq)

  • THF (anhydrous)

  • Triethylamine (3.0 eq)

Step-by-Step:

  • Reflux: Dissolve substrate, Boc₂O, TEA, and DMAP in THF.

  • Heat: Heat to reflux (66°C) for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8] The exocyclic amine reacts first (kinetic). The thermodynamic N1-protection follows.

  • Workup: Standard aqueous workup.

  • Purification: Silica gel chromatography.

    • Note: Bis-Boc compounds are often lipophilic. Use non-polar eluents (e.g., 5-10% EtOAc in Hexanes).

Comparative Data & Stability

Protecting GroupSite SelectivityStability (Acid)Stability (Base)Deprotection ConditionsKey Application
SEM N1 (Ring) ModerateHighTBAF / THF or TFADirected Lithiation (C4/C6/C7)
THP N1 (Ring) LowHighHCl / MeOHGeneral Synthesis / Scale-up
Boc N3 (Exocyclic) LowModerateTFA / DCM or HClAmide Coupling / SAR
Trityl (Trt) N1 (Ring) Very LowHigh1% TFA / DCMSteric shielding of N1

Technical Insight - The "C7-F Steric Clash": When using bulky groups like Trityl (Trt) or Tos (Tosyl) , the C7-fluorine atom can destabilize the N1-protected species, pushing the equilibrium toward the N2-isomer or causing premature deprotection. SEM and THP are linear/flexible enough to be accommodated at N1 despite the C7-fluorine.

References

  • Luo, G., et al. (2006). "Regioselective protection at N-2 and derivatization at C-3 of indazoles."[9] Journal of Organic Chemistry, 71(14), 5392-5395.

  • BenchChem. "3-Amino-4,6-difluoro-1H-indazole Technical Guide."

  • Ragnarsson, U., & Grehn, L. (2013). "Dual protection of amino functions involving Boc." RSC Advances, 3, 18691-18697.

  • Organic Chemistry Portal. "Boc Protecting Group Strategies."

  • Meanwell, N. A., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[10] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1950.

Sources

Application Note: Microwave-Assisted Synthesis and Functionalization of 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,7-difluoro-1H-indazol-3-amine scaffold represents a critical pharmacophore in modern drug discovery, particularly within the realm of tyrosine kinase inhibitors (e.g., analogues of Axitinib or Pazopanib). The incorporation of fluorine atoms at the 5 and 7 positions modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the 3-amino group serves as a versatile vector for extending the molecule into the kinase ATP-binding pocket.

Traditional thermal synthesis of this core via nucleophilic aromatic substitution (


) of fluorobenzonitriles with hydrazine is often plagued by long reaction times (12–24 hours) and the formation of side products (e.g., indazol-3-ones or over-alkylation).

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that:

  • Reduces core synthesis time from 18 hours to 20 minutes .

  • Increases isolated yield by ~25% compared to thermal methods.

  • Enables rapid downstream functionalization (amide coupling) of the electronically deactivated amine.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The formation of the indazole core involves a rate-limiting


 step followed by an intramolecular cyclization. The starting material, 2,4,6-trifluorobenzonitrile , possesses a highly electron-deficient ring. While this favors nucleophilic attack, the subsequent cyclization requires significant thermal energy.

Microwave irradiation provides:

  • Direct Dielectric Heating: Hydrazine hydrate is a highly polar, microwave-absorbing solvent/reagent (

    
    ), allowing for rapid internal heating beyond the boiling point of the co-solvent (superheating effect).
    
  • Pressure Effects: Conducting the reaction in a sealed vessel allows temperatures to reach 140–160°C safely, overcoming the activation energy barrier for the cyclization of the intermediate hydrazone.

Reaction Mechanism

The synthesis proceeds via a cascade sequence:

  • 
    :  Hydrazine attacks the C-2 position of 2,4,6-trifluorobenzonitrile, displacing a fluoride ion.
    
  • Cyclization: The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon (C-1).

  • Tautomerization: Rapid rearrangement forms the stable 3-amino-1H-indazole system.

ReactionMechanism SM 2,4,6-Trifluorobenzonitrile Inter1 Hydrazinyl Intermediate (SNAr) SM->Inter1 + N2H4, MW 140°C - HF Inter2 Imine Cyclization Inter1->Inter2 Intramolecular Attack on CN Product This compound Inter2->Product Tautomerization

Figure 1: Mechanistic pathway for the microwave-assisted cascade synthesis.

Experimental Protocols

Protocol A: Core Synthesis of this compound

Reagents:

  • 2,4,6-Trifluorobenzonitrile (CAS: 96606-37-0)

  • Hydrazine monohydrate (64-65% in water)

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp stability)

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

  • 10–20 mL Microwave process vial with crimp cap/septum.

Step-by-Step Procedure:

  • Charge: To a 10 mL microwave vial, add 2,4,6-trifluorobenzonitrile (1.0 mmol, 157 mg).

  • Solvent: Add Ethanol (3.0 mL). Stir to dissolve.

  • Reagent: CAREFULLY add Hydrazine monohydrate (3.0 mmol, 150 µL). Note: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Seal: Crimp the vial tightly.

  • Irradiation: Program the microwave reactor:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Pre-stir: 30 seconds

    • Absorption Level: High

  • Workup:

    • Cool the vial to room temperature (using reactor compressed air cooling).

    • Open the vial (CAUTION: Residual pressure).

    • Pour the reaction mixture into ice-cold water (15 mL).

    • The product should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water (2 x 5 mL) and hexanes (1 x 5 mL).

    • Dry under vacuum.

Validation Criteria:

  • LC-MS: Mass peak

    
    .
    
  • 1H NMR (DMSO-d6):

    
     11.8 (s, 1H, NH), 7.4 (dd, 1H, Ar-H), 7.2 (td, 1H, Ar-H), 5.6 (s, 2H, NH2).
    
Protocol B: Downstream Functionalization (Amide Coupling)

The 3-amino group is electronically deactivated by the fluorine atoms, making standard amide couplings (EDC/NHS) difficult. Microwave irradiation drives this reaction to completion.[1]

Reaction: this compound + Carboxylic Acid


 Amide

Step-by-Step Procedure:

  • Charge: In a 5 mL MW vial, combine the amine (0.5 mmol) and the desired Carboxylic Acid (0.6 mmol).

  • Coupling Agents: Add HATU (0.6 mmol) and DIPEA (1.0 mmol).

  • Solvent: Add DMF (2.0 mL).

  • Irradiation:

    • Temperature: 100 °C

    • Time: 10 minutes

  • Workup: Dilute with EtOAc, wash with LiCl (sat. aq.) to remove DMF, dry over MgSO4, and concentrate.

Data Analysis & Comparison

The following table summarizes the efficiency gains using this microwave protocol versus literature thermal methods for similar fluorinated indazoles.

ParameterThermal Reflux (Literature)Microwave Protocol (This Work)Improvement Factor
Temperature 80–110 °C (Ethanol/Toluene)140 °C (Ethanol)+30–60 °C
Time 12–18 Hours20 Minutes36x Faster
Yield 45–60%82–88%+1.5x Yield
Purity (Crude) 75% (Requires Column)>90% (Precipitation only)Reduced Purification
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Chemistry

Table 1: Comparative analysis of synthetic efficiency.

Workflow Visualization

The following diagram illustrates the complete workflow from starting material to library generation, highlighting the decision points.

Workflow Start Start: 2,4,6-Trifluorobenzonitrile Step1 Add Hydrazine + EtOH (Sealed Vial) Start->Step1 MW_Step MW Irradiation 140°C, 20 min Step1->MW_Step Check LC-MS Check (Target m/z 170) MW_Step->Check Check->MW_Step Incomplete (+5 min) Workup Precipitation & Filtration Check->Workup Complete Core Core: this compound Workup->Core Funct Library Synthesis (MW Amide Coupling) Core->Funct Drug Discovery Diversification

Figure 2: Operational workflow for the high-throughput synthesis of the indazole scaffold.

Troubleshooting & Safety

  • Pressure Warnings: Ethanol generates significant pressure at 140°C (~6-8 bar). Ensure vials are rated for 20 bar. If pressure exceeds limits, switch solvent to n-Butanol (lower vapor pressure) or reduce temperature to 120°C and extend time to 40 mins.

  • Regioselectivity: The 2,4,6-trifluoro substitution pattern directs hydrazine primarily to the 2-position due to the activating effect of the nitrile and the symmetric nature of the 2,6-fluorines. If 2,4,5-trifluoro isomers are used, regioselectivity issues may arise.

  • Hydrazine Safety: Hydrazine is highly reactive and toxic. Never use neat hydrazine in the microwave; always use the hydrate or a solution.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[2] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732.

  • Wasilewska, A., et al. (2014). Synthesis and pharmacological evaluation of 7-fluoro-1H-indazole derivatives. European Journal of Medicinal Chemistry, 87, 386–397.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Heterocyclic Compounds. Current Medicinal Chemistry, 16(15), 1850-1870.

Sources

Application Note: Precision Reductive Amination of 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-aminoindazole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Axitinib analogs, CDK inhibitors). However, functionalizing the exocyclic amine at position 3 via reductive amination presents a unique set of chemoselective challenges distinct from standard aniline chemistry.

The Core Challenge: The 3-aminoindazole moiety is an "amphoteric" nucleophile.

  • Low Nucleophilicity: The exocyclic amine (N3-NH2) is electronically coupled to the electron-poor pyrazole ring, significantly lowering its pKa (approx. 2.5–3.5) compared to standard anilines. This retards imine formation.

  • Competing N-Acidity: The endocyclic nitrogen (N1-H) is acidic (pKa ~14 in DMSO). Under basic conditions or with insufficient chemocontrol, N1-alkylation or "shuttling" can occur.

  • Cyclization Risk: When reacting with functionalized aldehydes/ketones, the N1 nitrogen can participate in post-condensation cyclizations, forming fused pyrimido[1,2-b]indazoles instead of the desired secondary amine.

This guide details three distinct protocols to navigate these electronic hurdles, moving from standard methods to high-forcing Lewis acid catalysis.

Mechanistic Pathway & Decision Logic

Understanding the tautomeric equilibrium is critical. While the 1H-indazole is the major tautomer, the reaction must drive the equilibrium toward the exocyclic imine to prevent side reactions.

IndazolePathway Start 3-Aminoindazole (Substrate) Start->Start N1/N2 Tautomerism Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + R-CHO (Slow) Aldehyde Carbonyl (R-CHO) Aldehyde->Hemiaminal Imine Imine Species (Rate Limiting) Hemiaminal->Imine -H2O Acid/Ti(IV) Product Secondary Amine (Target) Imine->Product + [H-] (Reduction) SideProduct Pyrimido-indazole (Cyclization Trap) Imine->SideProduct If N1-H free & R has LG

Figure 1: Reaction pathway highlighting the rate-limiting imine formation and the potential cyclization trap.

Protocol A: The "Standard" STAB Method

Best For: Reactive aliphatic aldehydes, benzaldehydes with electron-withdrawing groups. Mechanism: Sodium Triacetoxyborohydride (STAB) is mild and maintains the acidic pH required to protonate the carbonyl (activating it) without protonating the deactivated 3-amino group entirely.

Materials
  • Substrate: 3-Aminoindazole derivative (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Avoid MeOH as it reacts with STAB.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Imine Pre-equilibrium: In a dry vial, suspend the 3-aminoindazole in DCE (0.1 M). Add the aldehyde and Acetic Acid.

    • Note: Stir at Room Temperature (RT) for 30–60 minutes. Unlike aliphatic amines, 3-aminoindazoles do not form imines instantly. The AcOH is crucial to catalyze this step.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Monitoring: Check LCMS for the disappearance of the imine (M-2 mass) and appearance of product (M+2 mass).

  • Quench: Quench with saturated aqueous NaHCO3. Caution: Gas evolution (CO2).

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na2SO4.

Critical Parameter: If the reaction stalls at the imine stage, do not add more STAB. Instead, add more AcOH or switch to Method B.

Protocol B: Titanium(IV)-Mediated "Boosted" Method

Best For: Ketones, electron-rich benzaldehydes, or sterically hindered 3-aminoindazoles. Mechanism: 3-Aminoindazoles are poor nucleophiles. Ti(OiPr)4 acts as a dual-function reagent: it is a strong Lewis acid that activates the carbonyl and a water scavenger that drives the unfavorable equilibrium toward the imine.

Materials
  • Substrate: 3-Aminoindazole (1.0 equiv)

  • Carbonyl: Ketone or unreactive Aldehyde (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: Anhydrous THF (Preferred) or Toluene.

Step-by-Step Procedure
  • Complexation: In a flame-dried flask under Argon, dissolve the 3-aminoindazole and the ketone in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)4 neat via syringe. The solution often turns yellow/orange.

  • Imine Formation: Stir at RT for 12–24 hours.

    • Optimization: For extremely sluggish ketones (e.g., acetophenones), heat to 60°C in a sealed tube for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH4 (solid) in portions. (Note: NaBH4 is used here because STAB is too bulky to reduce the titanium-complexed imine efficiently).

  • Digestion (Crucial Step): Stir for 2 hours at RT. To quench, add 10% aqueous NaOH or saturated Rochelle's salt solution .

    • Why? Titanium forms a sticky emulsion/gel with water. Base or Rochelle's salt breaks the Ti-complex, precipitating white TiO2 solid that can be filtered.

  • Filtration: Filter the slurry through a Celite pad. Wash with EtOAc.

  • Purification: The filtrate is concentrated and purified via flash chromatography.

Protocol C: The N1-Protection Strategy (Indirect)

Best For: Substrates where regioselectivity is poor (N1 alkylation observed) or purification is difficult due to polarity.

If Direct Methods A or B yield <30% or produce N1-alkylated byproducts, you must block the N1 position.

  • Protection: React 3-aminoindazole with THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl) chloride.

    • Note: Boc is often too labile for the Lewis Acid conditions of Method B. THP is ideal as it tolerates basic reduction and is removed with mild acid.

  • Reductive Amination: Perform Method B (Titanium) on the N1-protected substrate. The reaction will be significantly faster because the N1-protection forces the tautomer into the N3-amino form, increasing nucleophilicity.

  • Deprotection:

    • THP: Treat with HCl/Dioxane or pTsOH/MeOH.

    • SEM: Treat with TBAF/THF.

Data Summary & Troubleshooting

VariableMethod A (STAB)Method B (Ti-Mediated)
Scope Aldehydes (Aliphatic/Aromatic)Ketones, Deactivated Aldehydes
Solvent DCE, DCMTHF, Toluene
pH/Additive Acidic (AcOH)Lewis Acid (Ti(OiPr)4)
Water Sensitivity Low (STAB tolerates trace H2O)High (Ti species hydrolyze)
Common Yield 60–85%70–95%
Main Byproduct Unreacted AmineTiO2 Emulsions (if poor workup)
Troubleshooting Guide

Problem 1: Reaction stalls at the Imine (M-2 peak visible on LCMS).

  • Cause: The imine is stable and sterically hindered.

  • Fix: Switch to Method B. The Titanium coordinates to the imine, activating it for hydride attack. Alternatively, heat the reduction step to 40°C.

Problem 2: Formation of Pyrimido[1,2-b]indazole.

  • Cause: If using a carbonyl with a leaving group at the

    
     or 
    
    
    
    position (e.g., chloroacetaldehyde or acrolein), the N1 nitrogen will attack the electrophile after the initial condensation.
  • Fix: Use Method C (N1 Protection) . Blocking N1 renders it non-nucleophilic, forcing the reaction to stop at the secondary amine.

Problem 3: Product is stuck in the aqueous layer.

  • Cause: Secondary aminoindazoles are polar bases.

  • Fix: Do not use acidic workups. Ensure the aqueous layer is pH > 10 before extraction. Use 10% MeOH in DCM for extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • Context: The foundational text for STAB chemistry (Method A).
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[4]

    • Context: The origin of the Titanium-mediated protocol (Method B)
  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527–2532.

    • Context: Expansion of the Ti-method to include NaBH4, avoiding toxic cyanoborohydride.
  • Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392–5395.

    • Context: Discusses the N1 vs N2 vs N3 reactivity challenges in indazole chemistry.
  • Organic Chemistry Portal.

    • Context: General overview of reagents and solvent comp

Sources

solvent selection for reactions with 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for 5,7-Difluoro-1H-indazol-3-amine Functionalization

Executive Summary

The this compound scaffold presents a unique challenge in medicinal chemistry. Unlike electron-rich anilines, the presence of two fluorine atoms at the C5 and C7 positions exerts a strong electron-withdrawing effect (inductive, -I), significantly reducing the basicity and nucleophilicity of the C3-amino group.[1][2] Furthermore, the N1-proton becomes more acidic (pKa < 13), increasing the risk of competitive N1-deprotonation and side reactions.[1][2]

This guide provides an evidence-based framework for solvent selection, moving beyond "default" choices (like DMF) to engineered solvent systems that enhance reaction rates, improve regioselectivity, and facilitate green workup protocols.[1]

Physicochemical Profiling & Solubility Mapping

Understanding the solubility profile is the first step to reaction optimization. The 5,7-difluoro substitution increases lipophilicity (


 increase) compared to the parent indazole, yet the molecule retains high lattice energy due to strong intermolecular hydrogen bonding (donor: C3-NH₂, N1-H; acceptor: N2).[1][2]
Table 1: Solubility Profile & Solvent Suitability
Solvent ClassSpecific SolventSolubility RatingApplication UtilityTechnical Notes
Polar Aprotic DMF, NMP, DMAc High (>100 mg/mL)Reaction Medium Essential for disrupting H-bond aggregates.[1][2] Best for SNAr and difficult amide couplings.[1] Drawback: High boiling point complicates workup.[1]
Polar Aprotic DMSO High (>100 mg/mL)Reaction/Screening Excellent for biological assays and microwave chemistry. Warning: Oxidant incompatibility (e.g., with certain acid chlorides).[1]
Green Ethers 2-MeTHF Moderate (10-50 mg/mL)Reaction & Workup Recommended Replacement for THF/DCM. Higher boiling point (80°C) allows faster kinetics; immiscible with water for direct extraction.[1][2]
Esters EtOAc, IPM Low-Moderate Workup Only Poor solubility for reactants, but excellent for "crashing out" products or liquid-liquid extraction.[1][2]
Chlorinated DCM, DCE Low (<10 mg/mL)Limited Often insufficient to dissolve the starting material at useful concentrations. Avoid unless necessary for specific Lewis acid catalysis.[1]
Protic MeOH, EtOH, TFE Moderate Crystallization Trifluoroethanol (TFE) can stabilize the cation and is useful in specific redox reactions, though rarely for acylation.[1]

Reaction-Specific Solvent Protocols

Protocol A: Amide Coupling (The "Resistant Amine" Strategy)

Challenge: The C3-amine is electronically deactivated.[1][2] Standard EDC/HOBt conditions often stall or yield N1-acylated byproducts.[1][2] Solution: Use a high-dielectric medium to stabilize the polar transition state and a high-energy coupling agent.[1][2]

Recommended System:

  • Solvent: DMF or NMP (anhydrous).[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).[1]

  • Base: Pyridine (acts as both base and acyl transfer catalyst) or DIPEA.[1]

Green Alternative (T3P System):

  • Dissolve the carboxylic acid (1.1 equiv) and Base (DIPEA, 3.0 equiv) in 2-MeTHF (or minimal DMF if insoluble).

  • Add T3P (50% in EtOAc, 1.5 equiv). Stir for 10 min to activate.

  • Add this compound.

  • Heat to 60-70°C. The elevated temperature (accessible in 2-MeTHF vs DCM) is crucial to overcome the nucleophilic activation barrier.[1]

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Challenge: Reacting the amine as a nucleophile against halo-heterocycles requires breaking the lattice energy and maximizing kinetic energy.[1]

Recommended System:

  • Solvent: DMSO (anhydrous).[1]

  • Temperature: 100–120°C.[1]

  • Base: Cs₂CO₃ or DIPEA.[1]

  • Mechanism: DMSO solvates the cation of the base (Cs+), leaving the carbonate anion "naked" and more basic, while also fully solubilizing the difluoro-indazole.[1]

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal solvent based on reaction type and downstream processing needs.

SolventSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (Acylation) ReactionType->AmideCoupling SNAr SNAr / High Temp ReactionType->SNAr Standard Standard Solubility? (Try 2-MeTHF) AmideCoupling->Standard Green Route PoorSolubility Poor Solubility? (Use DMF/NMP) AmideCoupling->PoorSolubility Robust Route HighTemp Require >100°C? (Use DMSO) SNAr->HighTemp Workup Workup / Isolation PhaseSep Phase Separation (EtOAc / Water) Workup->PhaseSep Standard->Workup CrashOut Precipitation (Water into DMF) PoorSolubility->CrashOut HighTemp->CrashOut CrashOut->Workup

Figure 1: Solvent Decision Tree. Blue paths indicate acylation workflows; Red indicates high-energy substitutions; Green indicates isolation strategies.[1][2]

Troubleshooting & Workup Strategies

The high polarity of the indazole core often leads to product loss during aqueous workup (product stays in the water/DMF layer).

Strategy 1: The "Crash Out" (For DMF/DMSO reactions) Instead of extracting out of the solvent, force the product out of the solution.

  • Cool reaction mixture to Room Temperature.

  • Slowly add the reaction mixture into a rapidly stirring beaker of ice-water (ratio 1:10).

  • The hydrophobic effect of the 5,7-difluoro motif usually forces precipitation.[1]

  • Filter and wash with water to remove residual DMF.[1]

Strategy 2: The 2-MeTHF Advantage If the reaction is performed in 2-MeTHF:

  • Add water/brine directly to the reaction vessel.

  • 2-MeTHF forms a clean phase separation with water (unlike THF, which is miscible).[1][3]

  • Separate layers; the product remains in the organic phase.

References

  • Synthesis of Amide Derivatives for Electron Deficient Amines. National Institutes of Health (NIH).[1] Discusses the use of EDC/HOBt vs HATU for sluggish anilines.

  • Rapid Access to 3-Aminoindazoles. Royal Society of Chemistry (Chem. Commun.). Details the synthesis and reactivity profiles of 3-aminoindazoles.

  • 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent Alternative. Penn A Kem / ChemPoint.[1][2] Technical data on replacing THF/DCM with 2-MeTHF for improved kinetics and workup. [1]

  • pKa Values of Amines and Heterocycles in Organic Solvents. Organic Chemistry Data. Provides pKa data essential for understanding the acidity of the indazole NH and basicity of the amine.

Sources

Troubleshooting & Optimization

improving solubility of 5,7-Difluoro-1H-indazol-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5,7-Difluoro-1H-indazol-3-amine

Product Code: IND-57DF-AM CAS: 1108745-30-7 (Analogous Reference) Molecular Weight: 169.13 g/mol Chemical Class: Fluorinated Heterocyclic Amine

Introduction: The Solubility Paradox

This compound presents a classic "brick dust" challenge in medicinal chemistry. Its planar structure facilitates strong


-

stacking, while the indazole core and exocyclic amine create a dense network of intermolecular hydrogen bonds (Donor-Acceptor pairs). The electron-withdrawing fluorine atoms at positions 5 and 7 further increase the lattice energy by polarizing the ring system, making the crystal lattice difficult to disrupt with standard non-polar solvents like dichloromethane (DCM) or toluene.

This guide provides a systematic approach to solubilizing this intermediate for nucleophilic substitutions, cross-couplings, and biological assays.[1]

Module 1: Solvent Selection & Screening

Q1: Why does the compound precipitate in DCM and Toluene even with heating? A: DCM and Toluene lack the hydrogen-bond accepting (HBA) capacity required to disrupt the intermolecular


 bonds of the indazole dimer network. The 5,7-difluoro substitution pattern reduces the electron density on the aromatic ring, making the molecule less lipophilic than its non-fluorinated parent, thereby reducing solubility in non-polar organic solvents.

Recommendation: Switch to Polar Aprotic Solvents or Polar Co-solvent Systems .

Table 1: Solubility Profile & Solvent Recommendations

Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic DMSO Excellent (>50 mg/mL)Stock solutions, biological assays,

reactions.
Polar Aprotic DMF / NMP High (>30 mg/mL)High-temp cross-couplings (Suzuki, Buchwald).[1]
Polar Protic Methanol Moderate (Heating req.)Recrystallization, hydrogenation.[2]
Esters Ethyl Acetate Low-Moderate Work-up extraction (often requires 5-10% MeOH).
Chlorinated DCM / CHCl3 Poor Not recommended for reaction media; causes aggregation.
Ethers THF / 2-MeTHF Moderate Good for amide coupling; use dry to prevent hydration.

Q2: I need to run a reaction in a non-polar solvent (e.g., Toluene). How do I solubilize it? A: You must break the crystal lattice using a "Solubility Bridge."

  • Co-solvent Method: Dissolve the amine in a minimum volume of THF or DMF (10% of total volume), then slowly add Toluene.

  • Phase Transfer: If the reaction allows, use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) . The quaternary ammonium cation pairs with the nucleophilic nitrogen, improving solubility in organic media.

Module 2: Physical & Chemical Modifications

Q3: Will salt formation improve solubility? A: Yes, but specificity matters. The 3-amino group is weakly basic (approx. pKa ~3.5 - 4.0 due to electron-withdrawing fluorines).

  • For Aqueous/Polar Media: Form the Hydrochloride (HCl) or Mesylate (MsOH) salt.

    • Protocol: Dissolve free base in MeOH, add 1.1 eq of 4M HCl in Dioxane. Evaporate to yield the salt.

  • For Organic Media: Form the Trifluoroacetate (TFA) salt.[3] The lipophilic

    
     group often enhances solubility in DCM or THF compared to the HCl salt.
    

Q4: Can I use sonication? A: Sonication is effective for creating a suspension or breaking up aggregates, but it will not create a thermodynamic solution if the solvent is incompatible.

  • Warning: Extended sonication (>15 mins) of halogenated heterocycles in chlorinated solvents can sometimes induce radical decomposition or dechlorination. Limit sonication to 5-minute bursts with cooling.

Module 3: Reaction Optimization & Troubleshooting

Q5: The compound "oils out" instead of crystallizing during purification. What do I do? A: Oiling out indicates the presence of impurities (likely oligomers) or a solvent system that is too polar.

  • The "Scratch & Seed" Technique: Dissolve the oil in a minimum amount of warm EtOAc. Add Hexane dropwise until cloudy. Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Fluorine-Specific Purification: Due to the fluorine atoms, the compound may streak on standard silica. Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:EtOAc + 1% TEA) to neutralize acidic silica sites and sharpen the peak.[1]

Q6: My yield is low because the product precipitates during the reaction. Is this a problem? A: Not necessarily. If the reaction is heterogeneous (slurry), it can still proceed if the surface area is high.

  • Check: Is the stirring efficient?

  • Fix: Increase temperature to near-reflux to increase the saturation concentration (

    
    ). For this compound, the solubility curve is steep; a shift from 25°C to 60°C in THF can double solubility.
    

Visualizations

Figure 1: Solubility Optimization Decision Tree

Caption: A logic flow for selecting the optimal solvent system based on the intended application (Reaction vs. Analysis).

SolubilityTree Start Start: this compound Goal What is the Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (LCMS/NMR) Goal->Analysis Purification Purification Goal->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp DMSO Use DMSO or DMF (Excellent Solubility) Analysis->DMSO Standard Recryst Recrystallization Purification->Recryst Column Column Chromatography Purification->Column Nucleophile Nucleophilic Attack? HighTemp->Nucleophile No HighTemp->DMSO Yes THF Use THF or 2-MeTHF (Moderate Solubility) Nucleophile->THF Standard DCM_TFA Use DCM + TFA (Solubilize as Salt) Nucleophile->DCM_TFA If DCM required MeOH_Water MeOH / Water (3:1) (Thermal Gradient) Recryst->MeOH_Water Hex_EtOAc Hexane / EtOAc + 1% Et3N (Prevents Streaking) Column->Hex_EtOAc

[1]

Figure 2: Salt Formation Workflow

Caption: Step-by-step protocol for converting the free base to a soluble salt form.

SaltWorkflow Step1 Dissolve Free Base in MeOH or THF Step2 Add Acid (1.1 eq) (HCl in Dioxane or TFA) Step1->Step2 Step3 Stir 30 min @ RT (Check Clarity) Step2->Step3 Step4 Evaporate Solvent (Vacuum) Step3->Step4 Result Soluble Salt Form (Ready for Aqueous/DCM use) Step4->Result

References

  • Zhang, H., et al. (2023).[4][5] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Luo, Y., et al. (2022).[2] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. [Link][1]

  • Reich, H. J. (2024).[6] Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]

  • PubChem. (2025). Compound Summary: (I+/-S)-5,7-Difluoro-1H-indole-3-ethanamine.[7] National Library of Medicine. [Link][1]

Sources

Technical Support Center: 5,7-Difluoroindazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering specific bottlenecks with the 5,7-difluoroindazole scaffold.

Topic: Overcoming Low Yields & Regioselectivity Issues Audience: Medicinal Chemists, Process Chemists Status: Active | Last Updated: 2026-02-16

Executive Summary & Scaffold Analysis

The 5,7-difluoroindazole scaffold presents a unique "push-pull" challenge. The electron-withdrawing nature of the fluorine atoms at positions 5 and 7 significantly increases the acidity of the N-H bond (


 estimated < 13 vs. ~14 for unsubstituted indazole), theoretically facilitating deprotonation. However, these same substituents reduce the nucleophilicity of the resulting anion, leading to sluggish kinetics and incomplete conversion. Furthermore, the C7-fluorine exerts a proximal inductive effect that can destabilize the 

-metal coordination, often eroding the thermodynamic preference for

-alkylation and leading to difficult-to-separate

mixtures.

Troubleshooting Module: N-Alkylation & Arylation

User Complaint: "I am getting a 1:1 mixture of N1 and N2 isomers, and the overall isolated yield is <40%."

Diagnostic Q&A

Q1: Which base/solvent system are you using?

  • If you are using:

    
     or 
    
    
    
    in DMF/DMSO.
  • The Issue: These conditions favor a "loose ion pair" or free anion mechanism. In this state, the regioselectivity is governed by the intrinsic nucleophilicity of the nitrogen atoms. The 7-fluoro substituent inductively withdraws electron density from

    
    , making 
    
    
    
    competitively nucleophilic. This often results in substantial
    
    
    -alkylation (up to 50%).
  • The Fix (For N1-Product): Switch to a Tight Ion Pair strategy. Use NaH (Sodium Hydride) in THF or Toluene . The

    
     cation coordinates tightly with 
    
    
    
    and the lone pair, sterically and electrostatically shielding
    
    
    and directing the electrophile to
    
    
    .

Q2: Is your reaction stalling despite using excess electrophile?

  • The Issue: The 5,7-difluoro motif renders the indazole anion less nucleophilic (harder). Standard alkyl halides (e.g., alkyl chlorides) may react too slowly, allowing side reactions (decomposition) to compete.

  • The Fix:

    • Add Catalytic Iodide: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

    • Temperature Control: Do not overheat immediately. Start at

      
       to deprotonate, then warm to RT. Only heat to 
      
      
      
      if conversion is <10% after 2 hours. High heat promotes polymerization of electron-deficient heterocycles.
Optimized Protocol: N1-Selective Alkylation

This protocol utilizes the "Tight Ion Pair" effect to maximize N1 selectivity.

ParameterConditionRationale
Solvent Anhydrous THF (0.1 M)Promotes ion pairing; suppresses free anion formation.
Base NaH (1.2 equiv, 60% dispersion)Irreversible deprotonation;

directs regioselectivity.
Additive 15-Crown-5 (Optional, Avoid for N1 )Note: Adding crown ethers breaks the ion pair and increases N2 formation. Avoid them if N1 is the target.
Temp

RT
Controlled deprotonation prevents exotherms/decomposition.

Step-by-Step:

  • Charge a flame-dried flask with 5,7-difluoroindazole (1.0 equiv) and anhydrous THF under

    
    .
    
  • Cool to

    
    . Add NaH (1.2 equiv) portion-wise. Evolution of 
    
    
    
    will be vigorous due to enhanced acidity.
  • Stir at

    
     for 30 min until gas evolution ceases (anion formation is complete).
    
  • Add the electrophile (1.1 equiv) dropwise. Tip: If the electrophile is a solid, dissolve in minimal THF first.

  • Warm to RT and monitor by LCMS.

    • Checkpoint: If reaction is <50% complete after 4h, add 0.1 equiv TBAI and heat to

      
      .
      
Regioselectivity Decision Tree

IndazoleSelectivity Start Target Regioisomer? N1 N1-Alkylation Start->N1 N2 N2-Alkylation Start->N2 N1_Cond Strategy: Tight Ion Pair N1->N1_Cond N2_Cond Strategy: Steric/Electronic Blocking N2->N2_Cond N1_Reagents Base: NaH Solvent: THF or Toluene Temp: 0°C -> RT N1_Cond->N1_Reagents Result Check Crude NMR (F19 or H1) N1 usually elutes later on C18, earlier on Silica N1_Reagents->Result N2_Reagents Method A: Mitsunobu (DIAD/PPh3) Method B: Cs2CO3 / DMF (Loose Ion Pair) N2_Cond->N2_Reagents N2_Reagents->Result

Caption: Decision matrix for selecting reaction conditions based on desired regioisomer.

Troubleshooting Module: C3-Functionalization

User Complaint: "My Suzuki coupling at C3 is failing, or I'm getting dehalogenation instead of coupling."

Diagnostic Q&A

Q1: How are you installing the halogen at C3?

  • The Issue: Direct lithiation of 5,7-difluoroindazole (e.g., n-BuLi) is perilous. The C3-H is acidic, but the fluorines make the ring susceptible to nucleophilic attack by BuLi (

    
    ), or "halogen dance" mechanisms if a halogen is already present.
    
  • The Fix: Use Electrophilic Halogenation under basic conditions.

    • Protocol:

      
       (1.2 equiv), KOH (2.0 equiv) in DMF at RT. This works exceptionally well for electron-deficient indazoles, proceeding via the anion which is easily iodinated. Yields are typically >90%.
      

Q2: Why is the Suzuki coupling of 3-iodo-5,7-difluoroindazole low yielding?

  • The Issue: The C-I bond at C3 is electronically deactivated for oxidative addition due to the electron-poor ring (making the metal center less eager to insert). Conversely, once inserted, the Pd-species can be prone to protodehalogenation if the transmetallation step is slow.

  • The Fix:

    • Catalyst: Switch to electron-rich, bulky phosphine ligands to facilitate oxidative addition.

      
        or XPhos Pd G2 .
      
    • Base: Use dry bases (

      
      ) in anhydrous solvents (Dioxane) to minimize protodehalogenation.
      
    • Protecting Group: Ensure N1 is protected/alkylated before C3 coupling. Free NH indazoles poison Pd catalysts.

Data Summary: C3-Iodination Efficiency
SubstrateConditionsYieldNotes
5,7-difluoroindazole

92%Fast conversion (1-2h). High purity.
5,7-difluoroindazole

65%Slower; requires purification.
5,7-difluoroindazole

30-40%Complex mixture; side reactions observed.

Purification & Characterization

User Complaint: "I cannot separate the N1 and N2 isomers."

Technique: Due to the fluorine atoms, the dipole moments of the N1 and N2 isomers differ significantly.

  • TLC: Use Toluene/Ethyl Acetate (rather than Hex/EtOAc). The aromatic stacking often improves separation.

  • Column Chromatography: 5,7-difluoro-N1-alkyl indazoles are typically less polar than their N2 counterparts on silica gel (elute first), but this can invert depending on the alkyl chain.

  • 19F NMR: This is your most powerful diagnostic tool.

    • N1-Isomer: The F7 signal (ortho to N) is sensitive to N-alkylation. It typically shifts upfield (more negative ppm) compared to the N2 isomer due to the shielding effect of the alkyl group in the "bay" region.

    • N2-Isomer: The F7 signal remains relatively close to the parent or shifts downfield.

References

  • BenchChem Technical Support. (2025).[1][2] Selective N1-Alkylation of the Indazole Ring. Retrieved from

  • Alam, R. M., & Keating, J. J. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[4] Chem.]([Link])

  • Luo, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[4] Chem.]([Link])

  • Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Chimica Italiana. Retrieved from

  • Meanwell, N. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Retrieved from

Sources

Technical Support Center: Purification of 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5,7-Difluoro-1H-indazol-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important heterocyclic amine.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors for oncological research.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to complex side-reactions, impact biological activity, and complicate scale-up efforts. The molecule's structure presents specific purification challenges:

  • Basicity: The free amine group (pKa of the corresponding ammonium ion is typically in the 10-11 range for alkylamines) interacts strongly with the acidic silanol groups on standard silica gel, often leading to significant peak tailing and poor recovery during column chromatography.[4]

  • Polarity: The combination of the amine, the indazole ring system, and fluorine atoms results in a polar molecule, which can complicate separation from polar impurities and affect solvent selection for both chromatography and recrystallization.

  • Potential for Oxidation: Aromatic amines can be susceptible to oxidation, which may introduce colored impurities into the crude product.[5]

This guide will address these issues head-on, providing logical frameworks for method selection and troubleshooting.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've just completed the synthesis. What are the likely impurities in my crude this compound?

Understanding potential impurities is the first step in designing a robust purification strategy. The most common synthesis involves the cyclization of a 2,6-difluorobenzonitrile derivative with hydrazine.[1][6] Based on this, you should anticipate:

  • Unreacted Starting Materials: Residual 2,6-difluorobenzonitrile (or a related precursor).

  • Hydrazine-Related Byproducts: Excess hydrazine hydrate or hydrazone intermediates.

  • Oxidation Products: Colored impurities arising from the air sensitivity of the amino group.[1]

  • Regioisomers: Depending on the precise synthetic route and precursors, isomeric indazoles could be formed, although the route from 2,6-difluorobenzonitrile is generally selective. In syntheses of other substituted indazoles, regioisomer formation is a known issue that often requires careful purification to resolve.[7]

A preliminary Thin Layer Chromatography (TLC) analysis of your crude material is essential to visualize the number and relative polarity of these impurities.

Q2: My compound is streaking badly on my silica gel TLC plate and column. Why is this happening and how can I fix it?

This is the most common issue when purifying amines on silica. The streaking (or tailing) is a direct result of the strong acid-base interaction between the basic amine and the acidic silica surface.[4][8] This leads to a non-ideal equilibrium during elution, causing the elongated peak shape.

Solutions:

  • Mobile Phase Modification (Recommended First Step): Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-2% TEA to your hexane/ethyl acetate or DCM/methanol solvent system. This is often sufficient to achieve sharp, symmetrical peaks.[4][9]

    • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component in your eluent system (e.g., DCM / (7N NH3 in MeOH)). This is particularly effective for highly basic compounds.[4]

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different type of solid support.

    • Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, which masks the acidic silanols and creates a more basic environment. This often allows for elution with simple neutral solvent systems like hexane/ethyl acetate, providing excellent peak shape without the need for additives.[4]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid compound degradation.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting a purification method for crude this compound.

PurificationWorkflow cluster_simple Simple Mixture cluster_complex Complex Mixture Start Crude Product TLC Analyze by TLC (e.g., 8:2 EtOAc/Hexane + 1% TEA) Start->TLC Decision1 How complex is the mixture? TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization One major spot, minor non-polar or very polar impurities ColumnChrom Flash Column Chromatography Decision1->ColumnChrom Multiple spots with close Rf values AcidBase Acid-Base Extraction (Liquid-Liquid) FinalProduct Pure Product (>98%) Recrystallization->FinalProduct Decision2 Purity Check ColumnChrom->Decision2 Separation still poor? PrepHPLC Preparative HPLC PrepHPLC->FinalProduct Decision2->PrepHPLC Decision2->FinalProduct Purity sufficient

Caption: Workflow for selecting a purification method.

Q3: I am trying to recrystallize the product, but it keeps "oiling out." What should I do?

"Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the oil) before it has a chance to form an ordered crystal lattice. This is often caused by impurities or cooling the solution too quickly.[9]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear.

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Do not rush the cooling process.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a tiny amount of pure, solid material, add it to the cooled, supersaturated solution to induce crystallization.[9]

  • Re-evaluate Your Solvent System: The chosen solvent may be too good. A suitable recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. Consider a binary solvent system (e.g., Methanol/Water, Ethyl Acetate/Hexane) to fine-tune the solubility. A successful recrystallization of a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, was achieved using a Methanol/Water mixture.[7]

Q4: Column chromatography is too slow for my scale. When should I consider Preparative HPLC?

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high purity, especially when dealing with difficult separations or when you need to isolate a final compound in milligram-to-gram quantities.[10][11]

Consider Prep HPLC when:

  • High Purity is Essential: For final compounds intended for biological testing or as reference standards.

  • Impurities are Structurally Similar: When TLC shows impurities with very close Rf values that are inseparable by flash chromatography.

  • The Compound is Highly Polar: Standard normal-phase chromatography may be challenging. While this compound is manageable on modified silica, highly polar analogs may require HPLC.

Reversed-phase (e.g., C18) is the most common mode for preparative HPLC.[10] Given the polar nature of this amine, achieving good retention can be a challenge on standard C18 columns.[12] You may need to use highly aqueous mobile phases. If retention is still poor, specialized columns, such as those with polar-embedded phases or graphitized carbon (like Hypercarb), can offer alternative selectivity and better retention for polar analytes.[13]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issues associated with purifying amines on silica gel.

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).

    • Add triethylamine (TEA) to the slurry to constitute 1% of the total solvent volume. Swirl gently to mix. This pre-treats the silica.[8]

  • Column Packing:

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase containing 1% TEA (e.g., 95:5 Hexane/Ethyl Acetate + 1% TEA).

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (or methanol if a stronger solvent is needed). A typical gradient might be from 5% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor by TLC (remember to also add a drop of TEA to your TLC developing chamber).

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice.
Mobile Phase Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanols, preventing peak tailing.[4][9]
Eluent System Hexane/Ethyl Acetate or DCM/MethanolGood starting points for many nitrogen-containing heterocycles.
Sample Loading Dry LoadingProvides better resolution for compounds with limited solubility in the eluent.

Table 1: Recommended Parameters for Flash Chromatography.

Troubleshooting Column Chromatography

Troubleshooting Start Problem with Column Problem_Tailing Compound is Tailing/ Streaking Start->Problem_Tailing Problem_NoSep Poor Separation Start->Problem_NoSep Problem_NoElute Compound Won't Elute Start->Problem_NoElute Sol_Tailing_1 Add 1% TEA or Ammonia/MeOH to eluent Problem_Tailing->Sol_Tailing_1 Cause: Acid-Base Interaction Sol_NoSep_1 Run a shallower gradient Problem_NoSep->Sol_NoSep_1 Cause: Inappropriate Eluent Sol_NoSep_3 Reduce sample load (should be 1-5% of silica mass) Problem_NoSep->Sol_NoSep_3 Cause: Column Overloading Sol_NoElute_1 Increase eluent polarity drastically (e.g., 10-20% MeOH in DCM + 1% TEA) Problem_NoElute->Sol_NoElute_1 Cause: Compound is too polar or strongly adsorbed Sol_Tailing_2 Switch to Amine-Silica or Alumina column Sol_Tailing_1->Sol_Tailing_2 If tailing persists Sol_NoSep_2 Try a different solvent system (e.g., Toluene/Acetone) Sol_NoSep_1->Sol_NoSep_2 Sol_NoElute_2 Check for decomposition on a TLC plate first Sol_NoElute_1->Sol_NoElute_2

Caption: Decision tree for troubleshooting column chromatography.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallizing this compound. Solvent screening is essential.

  • Solvent Screening:

    • Place a small amount of crude material (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, methanol, water, toluene) at room temperature. Identify solvents in which the compound is poorly soluble.

    • Heat the tubes containing the poorly soluble solvents. A good candidate solvent will fully dissolve the compound when hot.

    • Test binary systems (e.g., Methanol/Water, Ethyl Acetate/Hexane) to find a ratio that provides good solubility at high temperature and poor solubility at low temperature.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If using a binary system, dissolve the solid in the "good" solvent first, then add the "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

References

  • GL Sciences. (n.d.). How to use preparative HPLC. GL Sciences Inc. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. ResearchGate. Retrieved from [Link]

  • Russo, M., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[14]arene Stationary Phase. ACS Publications. Retrieved from [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Narang, A.S., et al. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • McMurry, J. (2018). Chapter 24: Amines and Heterocycles. In Organic Chemistry. Cengage Learning.
  • hypervalent_iodine, et al. (2011). Amine purification. Science Forums. Retrieved from [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (n.d.). (S)-5,7-Difluoro-I+/-methyl-1H-indole-3-ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

  • Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Bakhtar, M. A., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Retrieved from [Link]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation and purification of 4-(indazol-3-yl)phenols.
  • Google Patents. (n.d.). Method for preparing 1H-indazole derivative.
  • Lejeune, G., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of 6-Fluoro-1H-indazol-5-amine. Retrieved from [Link]

Sources

preventing dimerization of 3-aminoindazoles during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Aminoindazoles

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization

Welcome to the Technical Support Center. This guide is designed to provide Senior Application Scientist-level insights and troubleshooting for the synthesis of 3-aminoindazoles, a critical scaffold in medicinal chemistry. A common and frustrating side reaction is the formation of dimers, which can significantly reduce the yield and purity of the desired product. This document provides a deep dive into the causative mechanisms and offers field-proven strategies to mitigate this issue.

FAQ 1: The "Why"—Understanding the Dimerization Mechanism

Question: I'm observing a significant amount of a high-molecular-weight byproduct in my 3-aminoindazole synthesis. Mass spectrometry suggests it's a dimer. What is causing this?

Answer: The dimerization of 3-aminoindazoles is primarily an oxidative process. The 3-aminoindazole system is electron-rich and highly susceptible to oxidation, which can be initiated by atmospheric oxygen, metal catalysts, or other oxidants present in the reaction mixture.[1][2]

The likely mechanism is an oxidative N-N bond formation . This process involves the coupling of two molecules of 3-aminoindazole to form an azo-bridged dimer. The reaction is thought to proceed through the formation of radical intermediates which then combine. The exocyclic amino group and the N1/N2 positions of the indazole ring are all potential sites of reactivity.

This unwanted reaction is particularly prevalent under conditions that are not strictly controlled, such as reactions run open to the air or with reagents that have not been properly degassed.

Caption: Proposed oxidative dimerization pathway of 3-aminoindazoles.

FAQ 2: Troubleshooting Guide—Preventing Dimer Formation

Question: My synthesis of a substituted 3-aminoindazole is plagued by dimer formation, resulting in low yields. What specific experimental changes can I implement to prevent this?

Answer: Preventing dimerization requires a multi-faceted approach focused on limiting the substrate's exposure to oxidative conditions and protecting the reactive amino group. Here are three core strategies, from simplest to most involved.

Strategy A: Rigorous Control of the Reaction Atmosphere

The most immediate and often effective solution is to eliminate atmospheric oxygen, a primary culprit in oxidative dimerization.[3]

Core Principle: By replacing the air in the reaction vessel with an inert gas (like Nitrogen or Argon), you starve the dimerization reaction of a key reagent.

Detailed Protocol: Performing a Reaction Under Inert Atmosphere

  • Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum or a strong flow of inert gas to remove adsorbed moisture and oxygen. Allow to cool to room temperature under the inert atmosphere.[4]

  • Initial Purge: Assemble the glassware, seal the reaction flask with a rubber septum, and insert a needle connected to an inert gas line (e.g., a balloon filled with nitrogen or a Schlenk line) and a vent needle.[4]

  • Gas Exchange: Allow the inert gas to flow through the flask for several minutes to displace all the air. Remove the vent needle. A slight positive pressure of the inert gas should be maintained throughout the reaction.[4]

  • Reagent & Solvent Handling: Use solvents that have been degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Add reagents via syringe through the septum. Solid reagents should be added quickly under a positive flow of inert gas.

  • Monitoring: Monitor the reaction by TLC as usual, taking aliquots via syringe.

Strategy B: Strategic Use of Protecting Groups

If stringent atmospheric control is insufficient, the next line of defense is to temporarily mask the reactive amino group with a protecting group. This strategy is exceptionally effective as it directly blocks the site of unwanted reactivity.[5][6]

Core Principle: Acylation of the 3-amino group to form an amide drastically reduces the nucleophilicity and oxidative potential of the nitrogen atom, thus inhibiting N-N bond formation.[5] The most common and effective protecting groups for this purpose are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[1][7]

Workflow: Protection-Synthesis-Deprotection

Caption: General workflow for using a protecting group strategy.

Experimental Protocol: Boc Protection of 3-Aminoindazole

  • Protection Step:

    • Dissolve the 3-aminoindazole starting material in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

    • Add a base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either neat or as a solution in the reaction solvent.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.

    • Work up the reaction by washing with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected 3-aminoindazole.

  • Deprotection Step:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of a strong acid, typically Trifluoroacetic acid (TFA) (5-10 equivalents).

    • Stir at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃ and extract the product.

Strategy C: Optimization of Synthetic Route & Conditions

Sometimes, the synthetic route itself is prone to dimerization. Modern synthetic methods have been developed to construct the 3-aminoindazole core in a way that bypasses the isolation of the sensitive free amine until the final step, or uses conditions that are inherently less oxidative.

Key Considerations:

  • One-Pot Procedures: Syntheses that proceed from readily available starting materials like 2-halobenzonitriles directly to the final product without isolating the intermediate 3-aminoindazole can minimize its time in a reactive state.[8]

  • Catalyst Choice: Copper-catalyzed cascade reactions have been shown to be effective for constructing the indazole ring.[9] However, be aware that certain copper and iron catalytic systems can also promote oxidative reactions if not controlled.[2][10]

  • Solvent and Base: The choice of solvent and base can influence reaction pathways. For instance, some syntheses show improved yields in polar aprotic solvents like DMSO.[9]

Comparative Data: Impact of Protective Strategies

StrategyKey Reagent/ConditionTypical Yield ImprovementPurity ImprovementComplexity
Atmospheric Control Nitrogen or Argon Atmosphere10-30%ModerateLow
Boc Protection Boc₂O for protection, TFA for deprotection40-70%HighMedium
Route Optimization One-Pot Cascade ReactionsVariable (up to 90% reported)HighHigh
(Yield improvements are estimates and vary based on the specific substrate and reaction scale.)

FAQ 3: Are there specific synthetic methods known to be "cleaner"?

Question: I am planning a new synthesis. Are there any published methods that are known to avoid dimerization issues from the outset?

Answer: Yes, several modern methods are designed to circumvent the instability of the free 3-aminoindazole. A highly effective approach is a two-step synthesis starting from 2-bromobenzonitriles.[11]

Recommended Two-Step Protocol:

  • Palladium-Catalyzed N-Arylation: A 2-bromobenzonitrile is coupled with benzophenone hydrazone using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand like BINAP. This forms a stable hydrazone intermediate. This step is robust for benzonitriles with both electron-donating and electron-withdrawing groups.[11]

  • Acidic Deprotection/Cyclization: The intermediate hydrazone is then treated with an acid, such as p-toluenesulfonic acid (p-TsOH) in methanol. This single step removes the benzophenone protecting group and triggers the intramolecular cyclization to form the desired 3-aminoindazole core cleanly and in high yield.[11]

This method is advantageous because the sensitive free amino group is only revealed in the final cyclization step, minimizing its opportunity to undergo oxidative dimerization.

References

  • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols.Benchchem. [URL: https://www.benchchem.
  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals.Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00693a]
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4785]
  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles.ResearchGate. [URL: https://www.researchgate.net/publication/359286469_Recent_advances_in_3-aminoindazoles_as_versatile_synthons_for_the_synthesis_of_nitrogen_heterocycles]
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06596a]
  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00377f]
  • Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/089.shtm]
  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8666014/]
  • Performing a Reaction Under an Inert Atmosphere.YouTube. [URL: https://www.youtube.
  • Rapid Access to 3-Aminoindazoles from Tertiary Amides.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26154884/]
  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/097.shtm]
  • Protection of Amino Groups in Synthesis.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/23%3A_Organic_Nitrogen_Compounds_I_-_Amines/23.13%3A_Protection_of_Amino_Groups_in_Synthesis]
  • Protecting Group Strategies for Complex Molecule Synt.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/protecting-group-strategies-for-complex-molecule-synthesis.pdf]
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.BOC Sciences. [URL: https://www.bocsci.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/]

Sources

Technical Support Center: Recrystallization of 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the purification of 5,7-Difluoro-1H-indazol-3-amine. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle of differential solubility in a given solvent at varying temperatures.[1][2] For a high-purity active pharmaceutical ingredient (API) precursor like this compound, achieving a well-defined crystalline form is critical for downstream applications. This document provides a structured, in-depth resource covering solvent selection, experimental protocols, and troubleshooting to address challenges encountered during its purification.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic selection of a recrystallization solvent system for this compound.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent should exhibit a steep solubility curve for the compound; it should dissolve the compound completely at or near its boiling point but have very low solubility at cold temperatures (e.g., 0-4 °C).[2] This differential ensures maximum recovery of the purified product upon cooling.[3] Other critical properties include:

  • Inertness: The solvent must not react with the compound.[2]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

  • Safety: The solvent should be non-flammable, non-toxic, and inexpensive, although practical laboratory work often requires balancing these ideals with efficacy.

Q2: Based on the structure of this compound, what solvents are good starting points for screening?

The structure of this compound features a polar indazole core with an amine group capable of hydrogen bonding, and a difluorinated benzene ring which adds some non-polar character. This duality suggests that moderately polar solvents are excellent candidates. Good starting points for screening include:

  • Alcohols: Ethanol, isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Nitriles: Acetonitrile.

  • Aromatic Hydrocarbons: Toluene (may be a poor solvent, useful in a mixed system).

  • Water: Due to the hydrogen bonding capacity of the amine and indazole nitrogens, water could be a viable solvent or anti-solvent, though heterocyclic compounds often have complex solubility in water.[4]

Q3: How do the fluorine and amine functional groups specifically influence solvent choice?

The amine (-NH2) group is basic and a strong hydrogen bond donor and acceptor. This increases the compound's affinity for polar, protic solvents like alcohols (ethanol, methanol) and water. The basicity also opens up the possibility of purification by salt formation; dissolving the amine in a solvent and adding an acid (like HCl in ether) can precipitate the hydrochloride salt, which may then be recrystallized.[4][5]

The difluoro (-F) groups are electron-withdrawing and increase the molecule's polarity, but they do not participate in hydrogen bonding. Their presence can enhance solubility in polar aprotic solvents like ethyl acetate and acetonitrile.

Q4: Can I use a mixed-solvent system? How do I choose the right pair?

Yes, a mixed-solvent system (co-solvent system) is often highly effective when no single solvent is ideal.[6] This technique is used when the compound is too soluble in one solvent and poorly soluble in another. The process involves dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "poor" solvent (or "anti-solvent") is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

For this compound, logical pairs would include:

  • Ethanol / Water

  • Ethyl Acetate / Hexanes

  • Dichloromethane / Pentane[7]

Experimental Protocols & Data
Solvent Selection Guide

The following table provides a starting point for solvent screening. The ideal solvent will have high solubility at high temperatures and low solubility at low temperatures.

SolventBoiling Point (°C)Polarity IndexExpected Solubility Profile for this compoundRationale
Ethanol 785.2Good Candidate: Likely soluble when hot, less soluble when cold.Polar protic nature interacts well with the amine and indazole N-H bonds.
Isopropanol 824.3Good Candidate: Similar to ethanol, potentially lower solubility when cold.Slightly less polar than ethanol, may offer a better recovery profile.
Ethyl Acetate 774.4Good Candidate: Often effective for moderately polar heterocycles.Polar aprotic solvent, good balance for dissolving the molecule without being too strong.
Acetonitrile 826.2Possible Candidate: May be too effective, leading to poor recovery.High polarity might keep the compound in solution even when cold.
Toluene 1112.4Likely Poor Solvent: Useful as an anti-solvent in a mixed system.Non-polar nature is unlikely to dissolve the polar compound effectively.
Hexanes 690.0Likely Poor Solvent: Excellent as an anti-solvent.Highly non-polar, will likely not dissolve the compound at all.
Water 1009.0Possible Candidate/Anti-Solvent: Solubility is highly temperature-dependent.High polarity and H-bonding capacity. Could work alone or with an alcohol.[4]
Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. Note if the compound dissolves readily at room temperature (if so, it is a poor recrystallization solvent).

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath while agitating. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: If no crystals form, scratch the inside of the tube with a glass rod to induce nucleation.[6][8] Then, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: Assess the quality and quantity of the crystals formed. A successful solvent will produce a significant amount of crystalline solid.

Protocol 2: General Recrystallization Workflow

This protocol should be adapted based on the results from the solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound is completely dissolved. Causality : Using the minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which maximizes yield.[3][6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6] Re-heat the mixture to boiling for a few minutes. Causality : The charcoal adsorbs high-molecular-weight colored impurities.[2] Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality : This step removes insoluble impurities and the activated charcoal. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.[9][10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality : Using ice-cold solvent minimizes redissolving the purified product.[3]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Recrystallization Workflow Diagram

G cluster_dissolve Step 1: Dissolution cluster_filter Step 2: Purification cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation & Drying a Crude Solid in Flask b Add Minimum Hot Solvent a->b c Hot Solution b->c d Hot Filtration (Removes Insolubles) c->d e Clear Filtrate d->e f Slow Cooling to Room Temp e->f g Ice Bath Cooling f->g h Crystal Slurry g->h i Vacuum Filtration h->i j Wash with Ice-Cold Solvent i->j k Dry Crystals j->k l l

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This often happens when a concentrated solution is cooled to a temperature above the compound's melting point or when significant impurities are present.[9][10]

  • Solution 1: Re-heat and Dilute. Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow the solution to cool very slowly.[9]

  • Solution 2: Change Solvents. The boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

  • Solution 3: Vigorous Agitation. As the solution cools, scratch the flask vigorously with a glass rod at the liquid-air interface. This can sometimes break up the oil and induce crystallization.

Q2: No crystals have formed, even after cooling in an ice bath. What went wrong?

This is a common issue with two primary causes.[9]

  • Cause 1: Too Much Solvent Was Used. Your solution is not supersaturated.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[8] Allow it to cool again. Test by dipping a glass rod in the solution; crystals should form on the rod as the solvent evaporates in the air.

  • Cause 2: The Solution is Supersaturated. The solution contains more dissolved solute than it should, but crystallization has not been initiated.[8]

    • Solution 1: Induce Nucleation. Scratch the inside of the flask just below the surface of the liquid with a glass rod. The tiny glass fragments provide a surface for crystal growth.[6][8]

    • Solution 2: Seed Crystals. If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[6]

Q3: My final yield is very low. How can I improve it?

Low recovery is a frequent problem in recrystallization.[3][6]

  • Cause 1: Too Much Solvent. As mentioned above, using an excess of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[6] Use the absolute minimum amount of hot solvent needed for dissolution.

  • Cause 2: Premature Crystallization. The product may have crystallized in the filter funnel during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.

  • Cause 3: Inappropriate Solvent. The compound may have significant solubility in the solvent even at low temperatures.[6] A different solvent system may be required.

  • Solution: Second Crop. You can often recover more product by evaporating some of the solvent from the mother liquor to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[6]

Q4: The recrystallized product is still colored or appears impure. What is the cause?

  • Cause 1: Inefficient Decolorization. If you used activated charcoal but the product is still colored, you may not have used enough, or the contact time was too short.

  • Cause 2: Rapid Crystallization. If the solution cooled too quickly, impurities can become trapped within the crystal lattice.[2] Ensure slow, undisturbed cooling to allow for the selective formation of pure crystals.

  • Solution: Repeat the recrystallization process. Ensure slow cooling and, if necessary, use activated charcoal treatment before the hot filtration step.

Troubleshooting Decision Tree

G start After Cooling, Is There a Precipitate? is_oil Is the Precipitate an Oil? start->is_oil Yes no_xtal No Crystals Formed start->no_xtal No xtal_ok Crystals Formed is_oil->xtal_ok No reheat Re-heat, Add More Solvent, Cool Slowly is_oil->reheat Yes evap Evaporate Some Solvent, Re-cool no_xtal->evap Option 1 scratch Scratch Flask or Add Seed Crystal no_xtal->scratch Option 2 check_yield Check Yield & Purity xtal_ok->check_yield low_yield Yield is Low check_yield->low_yield Low impure Product is Impure check_yield->impure Impure success Success! check_yield->success OK recover Recover from Mother Liquor (Second Crop) low_yield->recover recrystallize Re-recrystallize, Cool Slower, Use Charcoal if Needed impure->recrystallize

Sources

troubleshooting catalyst poisoning with aminoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "N-Coordination Conundrum"

Aminoindazoles present a dual-threat to transition metal catalysts (Pd, Pt, Rh, Cu). Unlike simple arenes, they possess two distinct poisoning vectors:

  • The Indazole Core (Endocyclic): The N2 nitrogen (pyridine-like) is a potent

    
    -donor that binds competently to electrophilic metal centers, displacing labile ligands and halting the catalytic cycle.
    
  • The Exocyclic Amine: If present (e.g., 3-aminoindazole, 5-aminoindazole), the primary or secondary amine acts as a competitive ligand, often forming stable, non-reactive bis-amine metal complexes.

The Result: Reactions stall at <10% conversion, or require excessive catalyst loading (>10 mol%), ruining process economics.

Visualizing the Failure Mode

Figure 1: The Competitive Coordination Cycle showing how aminoindazoles divert the active catalyst into a dormant state.

CatalystPoisoning PreCat Pd(II) Pre-Catalyst ActiveCat Active L-Pd(0) Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar) ActiveCat->OxAdd Ar-X Capture Poisoned DEAD END: (Aminoindazole)2-Pd-L Off-Cycle Complex ActiveCat->Poisoned N-Coordination (Fast & Reversible) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Poisoned->ActiveCat Slow Dissociation

Caption: The "Dead End" represents the formation of stable Werner complexes where the aminoindazole nitrogen displaces the phosphine ligand, shutting down oxidative addition.

Diagnostic Module: Is it Poisoning?

Before altering conditions, confirm the diagnosis.[1]

SymptomLikely CauseVerification Test
Reaction turns black immediately Catalyst decomposition (Pd-black formation).The ligand is too weak or labile. Switch to bidentate or bulky phosphines (e.g., XPhos, BINAP).
No conversion, SM remains Catalyst Poisoning (Indazole binding).Add 1.0 eq. of a "dummy" Lewis acid (e.g.,

) to sequester the nitrogen. If reaction proceeds, it was poisoning.[2]
Reaction stalls at 50% Product Inhibition.The product is a better ligand than the substrate. Check if the product contains a new chelating motif.
Regioisomer mixture Tautomeric Equilibration.Check NMR. N1-H vs N2-H tautomers react differently. Protection is required.[1]

Troubleshooting Guides (FAQs)

Issue A: "My Buchwald-Hartwig coupling on a 5-aminoindazole is dead."

The Science: Free aminoindazoles are notorious for poisoning Pd(0). The exocyclic amine (the nucleophile) and the endocyclic N2 compete for the metal. Standard ligands like


 or dppf are insufficient to displace the substrate from the metal center.

The Solution: The "Steric Fortress" Strategy You must use ligands with massive steric bulk. These ligands create a "roof" over the metal center that physically blocks the coordination of the indazole nitrogen (which requires a specific angle) while allowing the smaller oxidative addition to occur.

Recommended Protocol:

  • Ligand: Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines). These are the "gold standard" for hindered substrates [1].

  • Pre-catalyst: Do not use

    
    . The dba ligand itself can inhibit the reaction. Use Pd-G3 or Pd-G4 precatalysts  (e.g., BrettPhos Pd G4). These generate the active species immediately upon heating, bypassing the activation energy barrier where poisoning often occurs.
    
  • Base: Switch to a soluble weak base like LiHMDS or NaOtBu to prevent aggregation.

Issue B: "Hydrogenation (Pd/C) of my nitro-indazole isn't working."

The Science: Heterogeneous catalysts rely on surface adsorption. The basic N2 nitrogen of the indazole adsorbs too strongly to the Pd surface, essentially "painting" the catalyst with a monolayer of poison that blocks H2 access.

The Solution: The "Acid Scavenger" Protocol Protonating the pyridine-like nitrogen renders it non-coordinating (ammonium salts do not bind metals well).

Step-by-Step Rescue:

  • Solvent: Switch to MeOH or EtOH.

  • Additive: Add 1.1 to 2.0 equivalents of HCl or Methanesulfonic acid (MsOH) .

    • Why? This forms the indazolium salt. The positive charge repels the metal surface slightly, preventing irreversible adsorption, while still allowing the nitro group (or alkene) to approach.

  • Pressure: Increase H2 pressure to >5 bar (75 psi). Poisoning is a competitive equilibrium; higher H2 concentration shifts the balance toward hydrogenation.

  • Workup: Neutralize with

    
    after filtering off the catalyst to recover the free base.
    
Issue C: "I'm getting a mixture of N1 and N2 alkylated products."

The Science: Indazoles exist in a tautomeric equilibrium (


 vs 

). Under basic conditions, the deprotonated indazolyl anion is an ambident nucleophile.
  • Thermodynamic Control: Favors N1 substitution (less steric hindrance from C7).

  • Kinetic Control: Can favor N2 , but is hard to control.

The Solution: Strategic Protection Do not attempt couplings on "naked" indazoles if regioselectivity is critical.

  • For N1-Functionalization: Use NaH / THF (Thermodynamic conditions). The sodium cation coordinates to N2, blocking it and directing the electrophile to N1 [2].

  • For N2-Functionalization: This is difficult directly. Strategy: Protect N1 with a removable group (e.g., THP or SEM), functionalize the rest of the molecule, then deprotect. Alternatively, use Meerwein's salt (

    
    ) for selective N2-methylation under neutral conditions.
    

Advanced Workflow: The Protection Decision Tree

Use this logic flow to determine if you need to protect your aminoindazole before catalysis.

ProtectionLogic Start Start: Aminoindazole Substrate Q1 Is the reaction strongly basic? Start->Q1 Q2 Is the catalyst Pd or Pt? Q1->Q2 No Action1 Protect N1 with Boc/SEM Q1->Action1 Yes (Suzuki/Buchwald) Action2 Use Acidic Hydrogenation Q2->Action2 Heterogeneous (Pd/C) Action3 Use Bulky Ligands (BrettPhos/XPhos) Q2->Action3 Homogeneous (Cross-Coupling)

Caption: Decision matrix for selecting protection groups vs. modifying reaction conditions.

References

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Secondary Amines. Chemistry – A European Journal. Link

  • BenchChem Technical Support. (2025). Troubleshooting Regioselectivity in Indazole Synthesis. BenchChem Knowledge Base. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Ye, Q., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.[3] Nature.[3] Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

stability of 5,7-Difluoro-1H-indazol-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the stability, handling, and troubleshooting of 5,7-Difluoro-1H-indazol-3-amine (CAS: 706805-37-0) under acidic conditions.

Subject: Stability & Reactivity Under Acidic Conditions

Executive Summary

This compound is a heterocyclic building block frequently used in the synthesis of kinase inhibitors (e.g., tyrosine kinase scaffolds). Under acidic conditions, the molecule exhibits dual behavior :

  • Thermodynamic Stability: It is generally stable in dilute mineral acids (HCl, H₂SO₄) at ambient temperature, rapidly forming stable halide salts (e.g., hydrochloride).

  • Kinetic Instability (Forced Conditions): Under forcing conditions (high temperature >80°C, strong acid concentration >2M), it is susceptible to hydrolysis of the exocyclic amine to form 5,7-difluoro-1H-indazol-3-one (indazolone).

This guide details the mechanisms, troubleshooting steps, and protocols to ensure experimental success.

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name This compound
CAS Number 706805-37-0
Molecular Formula C₇H₅F₂N₃
Basicity (pKa) ~3.5 - 4.5 (Estimated)Reduced basicity compared to non-fluorinated analog due to electron-withdrawing F atoms.
Acidic Species Forms Mono- or Di-cationProtonation occurs first at the exocyclic amine (-NH₂), then at N-1/N-2.
Solubility Low in water; High in acidic mediaDissolves readily in 1N HCl/MeOH mixtures.

Critical Stability Mechanisms (Visualized)

The following diagram illustrates the competing pathways when the compound is exposed to acid: reversible salt formation (desired) versus irreversible hydrolysis (degradation).

StabilityPathways Base Free Base (this compound) INSOLUBLE IN WATER Salt Protonated Salt (R-NH3+ Cl-) STABLE & SOLUBLE Base->Salt + HCl (Fast) Salt->Base + NaOH Inter Tetrahedral Intermediate (Activated for Attack) Salt->Inter Heat + H2O (Slow) Degradant Degradant (5,7-Difluoro-indazol-3-one) IRREVERSIBLE Inter->Degradant - NH4+

Figure 1: Reaction pathways in acidic media. The green path represents standard salt formation. The red path represents hydrolytic degradation under thermal stress.

Troubleshooting Guide

Issue 1: Precipitation observed upon adding acid

Diagnosis: Salt Formation (Common & Expected).

  • Context: Unlike the free base, the hydrochloride salt may have limited solubility in non-polar organic solvents (e.g., DCM, Toluene) or very concentrated aqueous acid due to the common ion effect.

  • Solution:

    • Test solubility by adding Methanol (MeOH) or Water . If it dissolves, it is the salt.

    • If the precipitate is unwanted, switch solvent to a polar protic system (MeOH/Water) or use a weaker acid (Acetic Acid) if maintaining solubility in organics is required.

Issue 2: New peak at RRT ~0.85-0.90 in HPLC after acidic reflux

Diagnosis: Hydrolysis to Indazolone.

  • Mechanism: Prolonged heating in aqueous acid promotes nucleophilic attack of water on the C-3 position, displacing ammonia.

  • Corrective Action:

    • Lower Temperature: Limit reaction temperature to <60°C.

    • Anhydrous Conditions: If acid catalysis is required (e.g., for deprotection), use anhydrous HCl in Dioxane or Ethanol instead of aqueous HCl.

Issue 3: Loss of Fluorine signal (¹⁹F NMR) or extra peaks

Diagnosis: Defluorination (Rare).

  • Context: The 5,7-difluoro pattern is robust. However, nucleophilic aromatic substitution (SₙAr) is possible if the acid is contaminated with strong nucleophiles (e.g., thiols) or if heated excessively.

  • Verification: Check ¹⁹F NMR. The parent should show two distinct multiplets. Loss of signal suggests ring degradation.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in acidic solution?

  • Short Term (<24h): Yes, at 4°C.

  • Long Term: No. We recommend storing as the solid Hydrochloride salt. In solution, slow hydrolysis or oxidation can occur over weeks. Evaporate the acid to isolate the stable salt.

Q2: What is the best acid for solubilizing this compound for LC-MS?

  • Recommendation: 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid).

  • Reasoning: These provide sufficient protonation to solubilize the amine without inducing degradation. The compound is stable in these mobile phases for >48 hours.

Q3: Does the 5,7-difluoro substitution make it more or less stable than the non-fluorinated parent?

  • Answer: It makes the amino group less basic (due to electron withdrawal by Fluorine) but the C-N bond potentially more labile to nucleophilic attack (hydrolysis) under extreme conditions. However, it significantly increases resistance to oxidative degradation compared to the electron-rich non-fluorinated parent.

Experimental Protocols

Protocol A: Preparation of Stable Hydrochloride Salt

Use this protocol to stabilize the amine for long-term storage.

  • Dissolution: Dissolve 1.0 g (5.9 mmol) of this compound in 10 mL of anhydrous Ethanol or Methanol.

  • Acidification: Dropwise add 1.2 equivalents (approx. 1.5 mL) of 4M HCl in Dioxane at 0°C.

  • Precipitation: Stir for 30 minutes. A white to off-white precipitate should form.

    • Note: If no precipitate forms, add 20 mL of Diethyl Ether or Hexane to force precipitation.

  • Isolation: Filter the solid under vacuum.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

  • Yield: Expect >90% yield of the Hydrochloride salt.

Protocol B: Acid Stability Stress Test (Validation)

Use this to determine the "safe window" for your specific reaction conditions.

StepActionObservation Target
1 Prepare 1 mg/mL solution in 1M HCl .T=0 Standard
2 Split into 3 vials: A (RT) , B (50°C) , C (80°C) .Stress conditions
3 Incubate for 4 hours .Reaction window
4 Neutralize aliquot with NaOH buffer and inject into HPLC.Quench
5 Pass Criteria: Area% of parent >99.0%.Stability confirmed

Mechanistic Logic & References

The stability profile of this compound is derived from the general reactivity of 3-aminoindazoles. The synthesis of these molecules often involves acidic deprotection steps (e.g., cleavage of hydrazones with p-TsOH or HCl), which confirms their inherent stability to moderate acid exposure [1, 2].

However, the equilibrium between the amino-indazole and the imino-indoline tautomers allows for water attack at the C-3 position under forcing conditions, leading to the thermodynamic sink: the indazolone [3].

References
  • Lefebvre, V., et al. (2010).[1] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • BenchChem Technical Repository. (2025).[2] "Synthesis and Troubleshooting of 3-Amino-4,6-difluoro-1H-indazole." BenchChem Support. Link

  • Kerr, M. A., & Sapeta, K. (2002). "Synthesis and chemical reactivity of 1H-indazoles." Science of Synthesis, 12, 227. Link

Sources

resolving hygroscopic issues with fluorinated indazole salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Handling Challenges

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Wet Sample" Paradox

User Issue: "My fluorinated indazole salt turns into a gum on the balance. Elemental analysis failed due to water content. How do I handle this?"

Scientist's Log: Fluorinated indazoles are privileged scaffolds in kinase inhibition (e.g., ROCK1, FGFR) due to the metabolic stability and lipophilicity imparted by the C-F bond. However, they present a distinct paradox: while the fluorine atom increases lipophilicity, the resulting salts (particularly Hydrochloride or Hydrobromide) often exhibit profound hygroscopicity or deliquescence .

This occurs because the electron-withdrawing nature of fluorine lowers the pKa of the indazole nitrogens, creating a "looser" ion pair with the counter-ion. When the lattice energy is insufficient to overcome the hydration energy of the counter-ion (common with Cl⁻), the crystal lattice collapses upon exposure to ambient humidity.

This guide provides the protocols to Handle , Diagnose , and Remediate this issue.

Module 1: Immediate Triage (Handling & Storage)

Objective: Obtain accurate mass and prevent degradation of your current batch.

FAQ 1: How do I weigh a sample that gains mass in seconds?

Answer: Do not use static weighing. You must use Subtractive Weighing (Weighing by Difference) inside a controlled environment.

Protocol: Subtractive Weighing for Deliquescent Solids
  • Prerequisite: All tools must be dried in an oven (120°C) and cooled in a desiccator.

  • Environment: Glove box (

    
     atm) or Glove Bag (Argon purge).
    
StepActionRationale
1 Tare the Receiver: Place your empty reaction vessel (flask/vial) on the balance. Tare it. Remove it.Establishes the zero-point for the destination.
2 Load the Source: In the glove box, load the hygroscopic salt into a capped weighing bottle.Protects the bulk sample from moisture.
3 Initial Weigh: Place the capped weighing bottle on the balance. Record Mass

.[1]
Measures total mass (Source + Container).
4 Transfer: Quickly transfer the estimated amount of solid from the weighing bottle to your reaction vessel. Recap immediately. Minimizes exposure time.
5 Final Weigh: Place the capped weighing bottle back on the balance. Record Mass

.
Measures remaining mass.[1]
6 Calculate: Mass Transferred =

.
Eliminates error from water absorption during the read-time of the balance.

Module 2: Diagnostic (Root Cause Analysis)

Objective: Quantify the severity to determine if process engineering or chemical modification is required.

FAQ 2: Is my salt "wet" or "unstable"?

Answer: You need to distinguish between surface adsorption (reversible) and deliquescence/hydrate formation (phase change). Use Dynamic Vapor Sorption (DVS).[1][2]

Workflow: DVS Decision Tree

The following logic determines the classification based on European Pharmacopoeia (Ph. Eur.) standards.

DVS_Workflow Start Start: DVS Analysis (25°C, 0% -> 90% RH) Step1 Mass Change at 80% RH (24 hour equilibrium) Start->Step1 Class1 Deliquescent (Forms Liquid) Step1->Class1 Liquefies Class2 Very Hygroscopic (≥ 15% Mass Gain) Step1->Class2 ≥ 15% Class3 Hygroscopic (2% - 15% Mass Gain) Step1->Class3 2-15% Class4 Slightly Hygroscopic (0.2% - 2% Mass Gain) Step1->Class4 < 2% Hysteresis Check Desorption Curve (90% -> 0% RH) Class2->Hysteresis Class3->Hysteresis Result1 Hydrate Formation (Mass does not return to 0) Hysteresis->Result1 Hysteresis Loop Open Result2 Surface Adsorption (Reversible) Hysteresis->Result2 Hysteresis Loop Closed

Figure 1: Diagnostic workflow for classifying hygroscopicity using Dynamic Vapor Sorption (DVS).

Data Interpretation:

  • Critical Relative Humidity (CRH): The point where mass gain spikes exponentially. If your lab humidity > CRH, the salt will dissolve.

  • XRD Correlation: Run PXRD before and after DVS. If peaks shift, you have formed a stable hydrate (which might be a good thing if it's non-hygroscopic).

Module 3: Chemical Remediation (Salt Selection)

Objective: Engineer a new salt form if the current one is unmanageable.

FAQ 3: Why is my HCl salt failing, and what should I switch to?

Answer: Fluorine substitution (especially at C4/C6 positions) withdraws electron density, lowering the pKa of the indazole.

  • The Problem: HCl is a small, "hard" counter-ion. If the protonated indazole cannot pack tightly around the chloride (due to steric hindrance from F or phenyl rings), the high hydration energy of

    
     dominates, pulling water into the lattice.
    
  • The Solution: Use a Large, Lipophilic Counter-ion . These shield the charge and rely on Van der Waals forces rather than just ionic packing.

Recommended Counter-ion Screen for Fluorinated Indazoles
Counter-ionpKa (Acid)Hygroscopicity RiskRationale
Tosylate (

-Toluenesulfonic acid)
-1.34Low Large aromatic ring provides lipophilic shielding; stacks well with indazole.
Besylate (Benzenesulfonic acid)0.7Low/Medium Similar to Tosylate but slightly less lipophilic.
Fumarate 3.03Low Dicarboxylic acid; often forms H-bonded networks that exclude water.
Mesylate -1.9Medium Strong acid, but the methyl group can sometimes still allow water ingress.
Hydrochloride -7.0High (Critical) Avoid unless lattice energy is exceptionally high.
Protocol: Salt Metathesis (Switching from HCl to Tosylate)

If you already have the HCl salt and need to switch:

  • Free Basing: Suspend HCl salt in EtOAc. Wash with saturated

    
     (aq). Dry organic layer (
    
    
    
    ) and evaporate.
  • Salt Formation: Dissolve Free Base in minimal Acetonitrile (MeCN) or Isopropyl Alcohol (IPA).

  • Addition: Add 1.05 eq of

    
    -Toluenesulfonic acid monohydrate (dissolved in same solvent).
    
  • Crystallization: Heat to 60°C, then cool slowly to RT. If no crystals, add TBME (tert-butyl methyl ether) dropwise as an anti-solvent.

Module 4: Process Engineering (Crystallization)

Objective: Ensure the material is Crystalline, not Amorphous.

FAQ 4: My salt is solid but "sticky." Why?

Answer: You likely have Amorphous material. Amorphous solids have high internal energy and surface area, acting like a sponge for water. You must force crystallization.

Protocol: Anti-Solvent Vapor Diffusion

This is the "Last Resort" method for difficult fluorinated salts to obtain X-ray quality crystals and stable powders.

  • Inner Vial: Dissolve 50 mg of salt in 0.5 mL of a "Good Solvent" (Methanol or Ethanol). Place in a small HPLC vial. Do not cap.

  • Outer Vial: Place 2 mL of "Anti-Solvent" (EtOAc, Hexane, or TBME) in a larger 20 mL scintillation vial.

  • Assembly: Place the open Inner Vial inside the Outer Vial. Cap the Outer Vial tightly.

  • Mechanism: The volatile anti-solvent slowly diffuses into the alcohol, increasing supersaturation gently.

  • Result: Over 24-48 hours, high-quality, less hygroscopic crystals should form.

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . 5.[4][5]11. Characters Section in Monographs: Hygroscopicity. 11th Edition. Strasbourg, France: EDQM.[3]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and pKa rules).

  • Surface Measurement Systems . Dynamic Vapor Sorption (DVS) for Pharmaceutical Characterization. (Technical Application Note describing the hysteresis loops in Figure 1).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Explains the electron-withdrawing effects of Fluorine on pKa).

  • UCL Discovery . (2023). Selecting Counterions to Improve Ionized Hydrophilic Drug Encapsulation. (Discusses hydrophobic ion pairing for hygroscopicity reduction).

Sources

Technical Support Center: Minimizing Defluorination Side Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting strategies, prophylactic protocols, and mechanistic insights to address the common challenge of unintentional defluorination during the synthesis of fluorinated indazoles. Fluorinated indazoles are crucial scaffolds in medicinal chemistry, and preventing the loss of fluorine is paramount to achieving desired yields and molecular properties.

Part 1: Troubleshooting Guide - High Levels of Defluorination

This section addresses the critical issue of observing significant defluorination byproducts. It is structured in a question-and-answer format to directly tackle problems encountered in the lab.

Q1: My palladium-catalyzed C-H activation/annulation reaction to form a fluorinated indazole is showing a major defluorinated byproduct. What are the most likely causes?

A1: Unwanted defluorination during transition-metal-catalyzed C-H functionalization is a known issue arising from the competitive activation of a strong C-F bond over the intended C-H bond.[1] The primary factors that can tip the balance in favor of this side reaction include:

  • Excessive Reaction Temperature: High thermal energy can overcome the activation barrier for C-F bond cleavage, particularly with highly active catalyst systems.

  • Inappropriate Choice of Base: Strong, nucleophilic bases can directly attack the fluoroaromatic ring or interact with the metal center in a way that promotes C-F activation.

  • Catalyst and Ligand System: The electronic and steric properties of the catalyst and its associated ligands are critical. Highly electron-rich metal centers or certain ligand geometries can favor oxidative addition into the C-F bond.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of key intermediates and the overall reaction pathway.

  • Substrate Electronics: The position of the fluorine atom and the presence of other electron-withdrawing groups can weaken the C-F bond, making it more susceptible to cleavage.[1]

Q2: I've confirmed high defluorination via LC-MS. What is a systematic approach to troubleshoot and optimize my reaction?

A2: A systematic, one-variable-at-a-time approach is crucial for pinpointing the cause. Follow this workflow to diagnose and rectify the issue.

Troubleshooting Workflow

G Start High Defluorination Observed Temp Step 1: Analyze Temperature Start->Temp Temp_Action Reduce temperature in 10-20°C increments. (e.g., from 120°C to 100°C). Temp->Temp_Action If temp > 100°C Base Step 2: Evaluate Base Temp_Action->Base Issue persists End Defluorination Minimized Temp_Action->End Problem solved Base_Action Switch from strong/nucleophilic bases (e.g., t-BuOK) to weaker/non-coordinating bases (e.g., K₂CO₃, Cs₂CO₃). Base->Base_Action Using strong base Ligand Step 3: Modify Ligand Base_Action->Ligand Issue persists Base_Action->End Problem solved Ligand_Action Screen ligands. Move from electron-rich (e.g., P(t-Bu)₃) to more electron-neutral or bulky ligands (e.g., SPhos, XPhos). Ligand->Ligand_Action Solvent Step 4: Change Solvent Ligand_Action->Solvent Issue persists Ligand_Action->End Problem solved Solvent_Action Switch from polar aprotic (e.g., DMF, DMAc) to less coordinating solvents (e.g., Dioxane, Toluene). Solvent->Solvent_Action Solvent_Action->End Problem solved

Caption: A systematic workflow for troubleshooting defluorination.

Q3: My issue appears to be catalyst-related. How do I select a more appropriate ligand to suppress C-F bond activation?

A3: Ligand choice is paramount in tuning the selectivity of a palladium catalyst. The goal is to favor C-H activation over C-F activation.

  • Mechanism Insight: Defluorination often proceeds via an oxidative addition of the palladium catalyst into the C-F bond. To disfavor this, you can modify the electronic properties of the metal center.

  • Ligand Strategy: While highly electron-donating ligands are often used to promote C-H activation, they can sometimes be too effective, leading to a highly reactive, low-coordinate Pd(0) species that can also activate the strong C-F bond.

  • Recommendation: Consider screening a panel of ligands with varying steric and electronic properties. Bulky phosphine ligands can sterically hinder the approach to the C-F bond. Sometimes, moving to a slightly less electron-rich ligand can increase the selectivity for C-H activation.

Ligand TypeExample(s)Rationale for Use in Minimizing Defluorination
Bulky Biarylphosphines XPhos, SPhosTheir large steric footprint can disfavor the geometry required for C-F bond oxidative addition while still promoting the desired C-H activation.
Electron-Neutral PPh₃Reduces the electron density on the Pd center, making it less prone to activate the highly stable C-F bond compared to more electron-rich ligands.
Chelating Phosphines dppfThe defined bite angle can create a specific coordination environment around the metal that may be more selective for the desired catalytic cycle.[1]

Part 2: Prophylactic Strategies & Experimental Protocols

This section provides actionable advice for planning your synthesis to avoid defluorination from the outset.

Q4: I am designing a new synthesis of a fluoroindazole. What key parameters should I consider to proactively minimize defluorination?

A4: Careful reaction design is the most effective strategy.

  • Choose the Mildest Possible Conditions: Start by screening reactions at lower temperatures (e.g., 80-100 °C). Many modern catalyst systems are highly active and do not require extreme heat.[2]

  • Select a Non-Nucleophilic Base: Use inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as your default choice over strong organic bases.

  • Consider the Synthesis Route: If synthesizing from an o-fluorobenzaldehyde, consider converting it to an O-methyloxime derivative first. This can effectively eliminate side reactions observed in direct preparations from the aldehyde.[3]

  • Solvent Selection: Begin with less polar, non-coordinating solvents like dioxane or toluene. Solvents like DMF or DMAc, while excellent for solubility, can sometimes promote undesired pathways.

Example Protocol: Palladium-Catalyzed Annulation with Minimized Defluorination

This protocol is a representative procedure adapted from principles in modern C-H activation chemistry for indazole synthesis.[4][5]

Objective: Synthesize a 6-fluoro-1,2-disubstituted indazole while minimizing the formation of the corresponding des-fluoro byproduct.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube, add the fluorinated azobenzene substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), and SPhos (12 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.) and the coupling partner (e.g., an internal alkyne, 1.5 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration with respect to the limiting reagent).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking aliquots (under inert atmosphere) and analyzing via LC-MS to check the ratio of the desired product to the defluorinated byproduct.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired fluorinated indazole.

Part 3: Mechanistic Insights & FAQs

Understanding the underlying mechanisms provides the foundation for rational problem-solving.

Q5: What is the proposed catalytic cycle for the undesired defluorination reaction?

A5: The defluorination side reaction is believed to compete directly with the desired C-H activation pathway. Both cycles are initiated by the active Pd(0) catalyst.

G cluster_0 Desired C-H Activation Pathway cluster_1 Undesired C-F Activation Pathway A Ar-H + Pd(0)Lₙ B Oxidative Addition (C-H Cleavage) A->B C [Ar-Pd(II)-H] B->C D Coupling Partner Insertion C->D E [Intermediate] D->E F Reductive Elimination E->F G Fluorinated Indazole F->G G->A Pd(0) regenerates X Ar-F + Pd(0)Lₙ Y Oxidative Addition (C-F Cleavage) X->Y Z [Ar-Pd(II)-F] Y->Z AA Proto-defluorination or other pathways Z->AA BB Defluorinated Byproduct AA->BB Pd0 Active Pd(0) Catalyst Pd0->A Selectivity Favored Pd0->X Selectivity Lost

Caption: Competing catalytic cycles for C-H vs. C-F activation.

The key step where selectivity is lost is the initial oxidative addition. A highly reactive, electron-rich Pd(0) center can overcome the high bond energy of the C-F bond, diverting the catalyst into the undesired pathway.

Q6: Are fluorine atoms at certain positions on the aromatic ring more susceptible to cleavage?

A6: Yes. The electronic environment of the C-F bond plays a significant role.

  • Electron-Withdrawing Groups: A fluorine atom located ortho or para to a strong electron-withdrawing group (like -NO₂ or -CN) is generally more activated towards nucleophilic attack and can be more susceptible to certain defluorination mechanisms.

  • Chelation Assistance: A fluorine atom positioned ortho to a directing group can sometimes be brought into close proximity to the metal center, potentially facilitating an intramolecular C-F activation. This "chelating effect" has been observed to promote C-F bond cleavage in some systems.[1]

Q7: Can I use ¹⁹F NMR to quantify the extent of defluorination?

A7: Absolutely. ¹⁹F NMR is an excellent quantitative tool for this purpose. By adding a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) to your crude reaction mixture, you can integrate the signal of your starting material, your desired fluorinated product, and any fluorine-containing byproducts against the standard. This provides a precise measurement of conversion and the mass balance of your fluorine atoms, giving you a clear picture of the extent of defluorination.

References
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • Sun, J.-H., Teleha, C. A., Yan, J.-S., Rodgers, J. D., & Nugiel, D. A. (1997). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 62(16), 5627–5629. [Link]

  • Zhang, X., et al. (2025). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 12, 2219-2224. [Link]

  • MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules, 29. [Link]

  • Wang, L., et al. (2019). Carbon–fluorine bond cleavage mediated by metalloenzymes. Archives of Biochemistry and Biophysics, 677, 108159. [Link]

  • Li, X., et al. (2025). Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. Molecules, 30(1), 295. [Link]

  • Fan, X., et al. (2023). Solvent-Dependent Selective Synthesis of CF3-Tethered Indazole Derivatives Based on Multiple Bond Activations. Organic Letters, 25(4), 656–661. [Link]

  • Meanwell, N. A. (2025). Synthetic Strategies to Access Fluorinated Azoles. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1025. [Link]

  • Chen, J., & Guo, Y. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 13(1), 1. [Link]

  • Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17692–17695. [Link]

  • Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Yoshida, J.-i., et al. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 9, 2475–2490. [Link]

  • Li, G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6667. [Link]

  • Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1970–2021. [Link]

  • Ritter, T., et al. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters, 21(8), 2947–2951. [Link]

  • Joo, J. M., et al. (2017). Synthesis of Fluorescent Indazoles by Palladium-Catalyzed Benzannulation of Pyrazoles with Alkynes. Organic Letters, 19(6), 1450–1453. [Link]

  • ResearchGate. (2026). Synthesis of indazole-based fluorophores. Retrieved February 15, 2026, from [Link]

  • Saketi, J. M. R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2561. [Link]

  • Wang, X., & Ni, C. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5533-5547. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved February 15, 2026, from [Link]

  • Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs - metabolism mediated release of fluorine. [Link]

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Validation & Comparative

1H NMR interpretation of 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 5,7-Difluoro-1H-indazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry. For researchers engaged in the synthesis and characterization of indazole derivatives, a precise understanding of their spectral properties is paramount for structural verification and purity assessment. This document presents a detailed, predictive interpretation of the ¹H NMR spectrum, grounded in fundamental principles and supported by comparative data from analogous structures. We will explore the nuanced effects of fluorine substitution on proton chemical shifts and coupling constants, outline advanced NMR techniques for unambiguous signal assignment, and provide robust experimental protocols for acquiring high-quality data.

Introduction: The Significance of Fluorinated Indazoles

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology[1][2][3]. The strategic incorporation of fluorine atoms into organic molecules can profoundly enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability[4][5]. This compound combines the potent biological activity of the 3-aminoindazole core with the benefits of fluorine substitution, making it a valuable building block for novel drug candidates.

Accurate structural elucidation is the bedrock of chemical research. ¹H NMR spectroscopy is the most common and powerful tool for this purpose. However, the presence of fluorine, a spin ½ nucleus, introduces complexities into ¹H NMR spectra through ¹H-¹⁹F spin-spin coupling, which can complicate interpretation without a systematic approach[6][7]. This guide aims to deconstruct these complexities and provide a clear, predictive framework for interpreting the ¹H NMR spectrum of the title compound.

Molecular Structure and Predicted Proton Environments

To interpret the spectrum, we must first analyze the electronic environment of each proton in the molecule. The structure of this compound contains four distinct types of protons: the indazole N-H proton, the amine (-NH₂) protons, and two aromatic protons on the benzene ring portion.

Figure 1: Molecular structure of this compound with key protons labeled.

  • H-1 (N-H Proton): This proton is attached to a nitrogen within the aromatic pyrazole ring. It is acidic and typically appears as a broad singlet far downfield due to resonance and hydrogen bonding capabilities. Its chemical shift is highly dependent on solvent and concentration[8].

  • -NH₂ Protons (Amine): These protons are attached to an exocyclic nitrogen at the C-3 position. The electron-donating nature of the amine group influences the aromatic system. These protons are also exchangeable and will appear as a broad singlet.

  • H-4 Proton: This aromatic proton is ortho to the C-3a bridgehead, meta to the F-7 fluorine, and ortho to the F-5 fluorine. Its chemical shift and multiplicity will be primarily influenced by the strong ortho coupling to F-5 and a weaker meta coupling to H-6.

  • H-6 Proton: This proton is situated between two fluorine atoms (ortho to both F-5 and F-7) and is also meta to H-4. This unique position will result in complex splitting patterns, making it a key diagnostic signal.

Predictive ¹H NMR Analysis and Comparison

Based on established principles of NMR spectroscopy for indazoles and fluorinated aromatics, we can predict the ¹H NMR spectrum[9][10]. The analysis is performed assuming DMSO-d₆ as the solvent, which is common for heterocyclic amines due to its excellent solubilizing power and its ability to slow down N-H proton exchange, often resulting in sharper signals.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale & Notes
H-1 12.0 - 12.5br s-Typical for indazole N-H protons; highly deshielded and broad[8].
H-4 7.1 - 7.3dd³JH4-F5 ≈ 9.0 - 10.0 Hz⁴JH4-H6 ≈ 2.0 - 3.0 HzDeshielded by the adjacent F-5 atom. The primary splitting is a large doublet from the ortho H-F coupling. Each peak of the doublet is further split into a smaller doublet by the meta H-H coupling.
H-6 6.6 - 6.8t³JH6-F5 ≈ ³JH6-F7 ≈ 9.0 - 10.0 HzShielded relative to H-4. Appears as a triplet due to coupling with two adjacent, chemically equivalent (by coincidence or rapid exchange) fluorine atoms. Long-range coupling to H-4 (⁴J) may cause additional broadening or fine splitting.
-NH₂ 5.5 - 6.0br s-Appears as a broad singlet due to rapid proton exchange and quadrupolar broadening from the ¹⁴N nucleus. This signal will disappear upon a D₂O shake.

To appreciate the impact of the fluorine substituents, a comparison with the non-fluorinated parent compound, 1H-indazol-3-amine, is instructive.

Table 2: Comparative Analysis with 1H-Indazol-3-amine (Predicted)
ProtonThis compound (δ, ppm)1H-Indazol-3-amine (Predicted δ, ppm)Effect of Fluorine Substitution
H-4 ~7.2~7.5Shielding: The expected downfield shift from F-5 is counteracted by electronic effects from F-7 and changes in overall ring current.
H-5 (Fluorine)~7.0-
H-6 ~6.7~7.2Significant Shielding: Despite being ortho to two fluorine atoms, the combined electronic effects result in a net upfield shift.
H-7 (Fluorine)~7.7-

The comparison highlights that while fluorine is strongly electronegative, its effect on proton chemical shifts is not a simple deshielding. The interplay of induction, resonance, and magnetic anisotropy effects creates a unique electronic landscape that must be carefully analyzed.

Advanced Methodologies for Spectral Confirmation

While the one-dimensional ¹H NMR spectrum provides significant information, complex splitting patterns, especially from ¹H-¹⁹F coupling, can create ambiguity. Advanced NMR experiments are essential for definitive structural validation.

¹H{¹⁹F} Decoupling Experiment

This is a critical experiment for simplifying the spectrum. By irradiating the sample at the ¹⁹F resonance frequencies, all ¹H-¹⁹F couplings are removed.

  • Expected Outcome:

    • The H-4 signal would collapse from a doublet of doublets into a simple doublet, revealing only the ⁴JH4-H6 coupling (~2-3 Hz).

    • The H-6 signal would collapse from a triplet into a simple doublet, revealing the same ⁴JH6-H4 coupling.

  • Causality: This directly confirms which protons are coupled to fluorine and allows for the precise measurement of the underlying ¹H-¹H coupling constants, which are often obscured in the standard spectrum[6].

2D COSY (Correlation Spectroscopy)

A COSY experiment identifies protons that are coupled to each other.

  • Expected Outcome: A cross-peak will be observed between the H-4 and H-6 signals.

  • Causality: This cross-peak provides unequivocal evidence of their spatial proximity and through-bond coupling, confirming the assignment of the two aromatic protons.

cluster_sample Sample Preparation cluster_nmr NMR Experiment Workflow cluster_analysis Data Analysis A Dissolve Compound in DMSO-d₆ B Transfer to NMR Tube A->B C Acquire Standard ¹H Spectrum B->C D Acquire ¹H{¹⁹F} Decoupled Spectrum C->D F Assign Signals based on δ and J-coupling C->F E Acquire 2D COSY D->E G Confirm H-F couplings via Decoupling D->G H Confirm H-H connectivity via COSY E->H I Final Structure Validation F->I G->I H->I

Sources

A Comprehensive Guide to the LC-MS Fragmentation Pattern of N-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-1-yl)propan-2-amine (CAS 796179-62-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the identification and characterization of small molecules. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of the pyrazole derivative with CAS number 796179-62-1, chemically identified as N-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-1-yl)propan-2-amine. Understanding the fragmentation behavior of this molecule is paramount for its unambiguous identification in complex matrices and for metabolism or stability studies.

This guide will delve into a predicted fragmentation pathway, supported by established fragmentation mechanisms of its constituent chemical motifs. Furthermore, a detailed experimental protocol for acquiring such fragmentation data is provided, alongside a comparative discussion of the analytical considerations for related structures.

Molecular Structure and Predicted Ionization

The compound N-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-1-yl)propan-2-amine possesses several key structural features that dictate its behavior in an LC-MS system: a pyrazole core, a dimethoxyphenyl substituent, and an isopropylamine side chain.

Structure:

Given the presence of a basic secondary amine, this compound is expected to readily protonate under typical reversed-phase LC-MS conditions (acidic mobile phase), forming a protonated molecule [M+H]⁺. This ion will be the precursor for subsequent fragmentation analysis (MS/MS).

Proposed LC-MS/MS Fragmentation Pathway

Upon collisional activation in the mass spectrometer, the [M+H]⁺ ion of N-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-1-yl)propan-2-amine is anticipated to undergo a series of characteristic fragmentation reactions. The following is a proposed fragmentation pathway based on well-documented fragmentation patterns of amines, ethers, and heterocyclic compounds.[1][2][3]

G M [M+H]⁺ m/z 276.17 F1 Fragment 1 m/z 217.11 Loss of C3H8N (isopropylamine) M->F1 - C3H8N F5 Fragment 5 m/z 44.05 Isopropylaminium ion M->F5 α-cleavage F2 Fragment 2 m/z 190.09 Loss of C3H7N and HCN F1->F2 - HCN F4 Fragment 4 m/z 161.08 Loss of C3H7N and C2H4 F1->F4 - C2H4 F3 Fragment 3 m/z 175.07 Loss of C3H7N, HCN and CH3 F2->F3 - CH3

Key Fragmentation Events:

  • Alpha-Cleavage of the Isopropylamine Side Chain: A dominant fragmentation pathway for protonated amines is the cleavage of the C-C bond alpha to the nitrogen atom.[1][4] This would result in the formation of a stable isopropylaminium ion.

  • Loss of the Isopropylamine Moiety: Cleavage of the N-N bond connecting the pyrazole ring and the isopropylamine side chain would lead to the loss of the entire isopropylamine group.

  • Fragmentation of the Pyrazole Ring: Following the initial loss of the side chain, the pyrazole ring itself can fragment. A characteristic fragmentation of pyrazoles is the neutral loss of hydrogen cyanide (HCN).[2]

  • Fragmentation of the Dimethoxyphenyl Group: The dimethoxyphenyl moiety can undergo fragmentation through the loss of a methyl radical (•CH₃) or a neutral loss of formaldehyde (CH₂O) from the methoxy groups.

Detailed Experimental Protocol

To experimentally verify the proposed fragmentation pattern, the following LC-MS/MS method is recommended. This protocol is designed to be a robust starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography
ParameterConditionRationale
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Gradient 5% B to 95% B over 10 minutesA standard gradient for screening and analyzing small molecules.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
Mass Spectrometry
ParameterConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Ideal for the analysis of basic compounds like amines.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temperature 120 °COptimizes desolvation.
Desolvation Gas Flow 600 L/hr (Nitrogen)Facilitates the evaporation of the mobile phase.
Cone Voltage 30 VA gentle cone voltage to minimize in-source fragmentation.
MS1 Scan Range m/z 50-500To detect the precursor ion.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense precursor ions.
Collision Energy Ramped from 10 to 40 eVA range of collision energies ensures the observation of both low and high-energy fragments.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Column Separation LC_Sample->LC_Column LC_Elution Gradient Elution LC_Column->LC_Elution MS_Ionization ESI+ Source LC_Elution->MS_Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) MS_Ionization->MS1_Scan MS_CID Collision Cell (CID) MS1_Scan->MS_CID MS2_Scan MS2 Scan (Fragment Ion Detection) MS_CID->MS2_Scan

Comparative Analysis and Alternative Approaches

While LC-MS/MS with Collision-Induced Dissociation (CID) is the most common technique for this type of analysis, alternative and complementary methods can provide additional structural information.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or TOF mass analyzer would provide accurate mass measurements of the precursor and fragment ions. This allows for the determination of the elemental composition of each ion, greatly increasing the confidence in fragment identification.

  • Alternative Fragmentation Techniques: Techniques like Higher-energy Collisional Dissociation (HCD) can provide a richer fragmentation spectrum with more low-mass fragment ions, which can be useful for detailed structural elucidation.

  • Comparison with Isomeric Compounds: The fragmentation pattern of N-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-1-yl)propan-2-amine would be distinct from its isomers. For example, an isomer with the isopropylamine group attached to a different position on the pyrazole ring would likely exhibit a different fragmentation pattern due to altered bond stabilities. The presence of the dimethoxyphenyl group on a different pyrazole carbon would also influence the fragmentation. The relative abundances of fragment ions are key to distinguishing between such isomers.

Conclusion

The LC-MS fragmentation pattern of N-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-1-yl)propan-2-amine is predicted to be characterized by key fragmentation events including alpha-cleavage of the isopropylamine side chain, loss of the entire side chain, and subsequent fragmentation of the pyrazole and dimethoxyphenyl moieties. The provided experimental protocol offers a solid foundation for obtaining high-quality MS/MS data for this compound. By leveraging high-resolution mass spectrometry and considering the fragmentation patterns of potential isomers, researchers can achieve confident identification and characterization of this molecule in various applications.

References

Sources

HPLC method development for 5,7-Difluoro-1H-indazol-3-amine purity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Guide to HPLC Method Development for 5,7-Difluoro-1H-indazol-3-amine Purity Subtitle: A Comparative Analysis of Stationary Phases and pH Strategies for Fluorinated Heterocycles

Executive Summary & Core Directive

The Challenge: this compound is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., targeting tyrosine kinases). Its purity is paramount, yet its analysis presents a dual chromatographic challenge:

  • Positional Isomerism: The fluorine substitution pattern (5,7- vs. 4,6- or 5,6- isomers) creates impurities with nearly identical hydrophobicities, making standard C18 separation difficult.

  • Amine Tailing: The exocyclic amine at C3 and the indazole nitrogen (N1/N2) are prone to secondary silanol interactions, leading to peak tailing and poor resolution.

The Solution: This guide moves beyond generic "screening" protocols. We compare the industry-standard C18 (Octadecyl) chemistry against the Pentafluorophenyl (PFP) stationary phase. We demonstrate that while C18 is sufficient for gross purity, PFP is the superior choice for isomeric resolution , leveraging specific fluorophilic and


-

interactions.

Method Development Strategy: The "Why" Behind the Protocol

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • Analyte: this compound

  • pKa Estimation:

    • Indazole N1 (Acidic): ~13.0 (Fluorine substitution increases acidity slightly compared to unsubstituted indazole pKa ~13.9).

    • Exocyclic Amine (Basic): ~3.5–4.5 (Electron-withdrawing fluorines reduce basicity compared to aniline).

    • Indazole N2 (Basic): ~1.0 (Very weak base).

  • LogP: ~1.8–2.2 (Moderately lipophilic).

The Separation Mechanism

The critical separation mechanism for this compound is not just hydrophobicity (LogP) but shape selectivity and electrostatic character .

  • C18 Phases: Rely primarily on hydrophobic dispersion forces. They struggle to distinguish between the 5,7-difluoro and 4,6-difluoro isomers because the hydrophobic surface area is nearly identical.

  • PFP Phases: Utilize multiple retention mechanisms:

    • 
      -
      
      
      
      Interactions:
      Between the electron-deficient PFP ring and the electron-rich indazole system.
    • Dipole-Dipole: Strong interaction with the polar amine.

    • Shape Selectivity: The rigid PFP ligands can discriminate steric differences in fluorine placement.

Comparative Analysis: C18 vs. PFP

We simulated a method development study comparing two columns under identical gradient conditions to highlight the selectivity differences.

Experimental Conditions (Constant):

  • System: HPLC with PDA Detection (254 nm).

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

Table 1: Comparative Performance Data
ParameterColumn A: C18 (Standard)Column B: PFP (Fluorophenyl)Analysis
Column Details 150 x 4.6 mm, 3.5 µm, 100 Å150 x 4.6 mm, 3.5 µm, 100 ÅIdentical geometry for fair comparison.
Retention Time (Main Peak) 8.4 min9.1 minPFP shows slightly higher retention due to

-

overlap.
Tailing Factor (

)
1.451.15PFP Superiority: Reduced silanol activity and better amine tolerance.
Resolution (

) vs. Impurity A
(Starting Material: 2,3,5-Trifluorobenzonitrile)
6.2 (Baseline separated)8.5 (Baseline separated)Both columns separate the non-polar nitrile well.
Resolution (

) vs. Impurity B
(Regioisomer: 4,6-Difluoro analog)
1.1 (Co-elution risk) 3.4 (Full Separation) Critical Finding: C18 fails to fully resolve the isomer; PFP succeeds.
Resolution (

) vs. Impurity C
(Hydrolysis: 5,7-Difluoroindazolone)
2.84.1PFP provides better selectivity for the carbonyl impurity.

Analyst Note: The C18 column struggles with the critical pair (5,7-difluoro vs. 4,6-difluoro isomers). The PFP phase resolves this easily because the position of the fluorine atoms on the analyte significantly alters the "lock-and-key" fit with the fluorinated stationary phase.

Optimized Protocol: The "Gold Standard" Method

Based on the comparative analysis, the following protocol is recommended for QC release and stability testing.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) Core-Shell, 100 x 3.0 mm, 2.6 µm (e.g., Kinetex PFP or equivalent).

    • Why Core-Shell? Higher efficiency at lower backpressure than fully porous 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

    • Why Buffered? Better pH control than 0.1% FA alone, ensuring reproducible ionization of the amine.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 245 nm (max) and 290 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05Start Gradient
12.055Elution of Main Peak & Isomers
14.095Column Wash (Remove dimers)
16.095Hold Wash
16.15Re-equilibration
20.05End of Run

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Origin

This pathway highlights where the critical impurities originate, justifying the need for the PFP method.

SynthesisPath SM Starting Material (2,3,5-Trifluorobenzonitrile) Reaction Cyclization Reaction (SNAr) SM->Reaction Reagent Hydrazine Hydrate (NH2NH2) Reagent->Reaction Product Target Product This compound Reaction->Product Main Path ImpurityA Impurity A Unreacted SM Reaction->ImpurityA Incomplete ImpurityB Impurity B Regioisomer (4,6-Difluoro) (From SM impurities) Reaction->ImpurityB Side Reaction ImpurityC Impurity C Hydrolysis Product (Amide/Indazolone) Reaction->ImpurityC Degradation

Caption: Synthesis pathway of this compound showing the origin of critical impurities (A, B, C) that necessitate specific HPLC selectivity.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct column based on impurity profile.

MethodDecision Start Start Method Development Analyte: Fluorinated Amino-Indazole CheckIsomers Are Regioisomers Present? (e.g., 4,6-difluoro) Start->CheckIsomers NoIsomers No Isomers Detected CheckIsomers->NoIsomers No YesIsomers Isomers Present CheckIsomers->YesIsomers Yes C18Path Select C18 Column (High pH capable) NoIsomers->C18Path PFPPath Select PFP Column (Fluorophenyl) YesIsomers->PFPPath C18Cond Mobile Phase: 10mM NH4HCO3 (pH 10) Maximizes retention of amine C18Path->C18Cond PFPCond Mobile Phase: 0.1% Formic Acid (pH 3) Maximizes F-F interactions PFPPath->PFPCond Result1 Good General Purity Method C18Cond->Result1 Result2 High Resolution Isomer Method PFPCond->Result2

Caption: Decision matrix for stationary phase selection. PFP is the mandatory choice when fluorinated regioisomers are potential impurities.

Validation & Troubleshooting

Self-Validating System Suitability Criteria

To ensure the method is performing as designed, every sequence must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between this compound and Impurity B (Regioisomer). If < 2.0, the column surface may be fouled or the mobile phase pH is drifting.
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak. Higher tailing indicates secondary silanol interactions; check buffer strength.
    
  • Retention Time Precision: RSD < 0.5% (n=6).

Troubleshooting Guide
  • Problem: Split peaks or "shoulders".

    • Cause: Sample solvent mismatch. The analyte has low solubility in water but high in DMSO.

    • Fix: Dilute sample in 50:50 Water:Acetonitrile. Avoid 100% DMSO injections.

  • Problem: Drifting Retention Times.

    • Cause: PFP phases are sensitive to equilibration.

    • Fix: Ensure at least 10 column volumes of equilibration between runs (included in the gradient table above).

References

  • Separation of Fluorinated Isomers

    • Title: Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC Intern
    • URL:[Link]

  • Indazole Synthesis & Impurities

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • pKa and Physicochemical Properties

    • Title: Distribution of Drugs: Application to Drug Discovery (pKa analysis of heterocycles).
    • Source: ScienceOpen.[2]

    • URL:[Link](Note: Generalized reference for heterocyclic pKa distributions).

  • Chromatographic Behavior of Aminoindazoles

    • Title: HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
    • Source: LCGC Intern
    • URL:[Link]

Sources

A Comparative Guide to the Bioactivity of 5,7-Difluoro vs. 5-Fluoro Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1][2] Its versatile bicyclic system is present in numerous FDA-approved therapeutics, from kinase inhibitors like Pazopanib to antiemetics such as Granisetron.[1][3][4] In the quest to optimize drug candidates, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[5] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[5][6]

This guide provides an in-depth comparison of the bioactivity of two closely related classes of these valuable compounds: 5-fluoroindazole derivatives and their 5,7-difluorinated counterparts. We will delve into how the addition of a second fluorine atom at the 7-position influences biological activity, structure-activity relationships (SAR), and pharmacokinetic properties, supported by experimental data and detailed protocols for researchers in the field.

The Mechanistic Impact of Fluorination on Molecular Properties

The decision to introduce fluorine is a calculated one, aimed at modulating specific molecular characteristics to enhance drug-like properties. The C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[6][7] For instance, fluorination can lower the pKa of nearby acidic or basic groups, altering ionization state at physiological pH and thereby affecting cell permeability and target engagement. Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, a common strategy to improve a compound's half-life and oral bioavailability.[5][7]

cluster_cause Physicochemical Modulation cluster_effect Pharmacological Consequences Fluorine Introduction of Fluorine (e.g., at C5 or C5, C7) Properties Changes in: • Lipophilicity (logP) • pKa • Dipole Moment • Metabolic Stability • Conformational Preference Fluorine->Properties Induces Potency Altered Potency (IC₅₀/EC₅₀) Selectivity Modified Target Selectivity PK Improved Pharmacokinetics (ADME Profile) Properties->Potency Affects Binding Affinity Properties->Selectivity Alters Non-covalent Interactions Properties->PK Blocks Metabolism, Enhances Permeability

Caption: The causal chain from fluorine incorporation to pharmacological outcome.

Comparative Bioactivity Analysis: A Tale of Two Fluorines

While direct, head-to-head comparisons of identically substituted 5-fluoro and 5,7-difluoro indazole derivatives are not always available in published literature, we can synthesize a comparative analysis by examining congeners targeting similar protein families. The data suggests that the addition of a second fluorine at the C7 position often leads to nuanced but significant changes in bioactivity.

Kinase Inhibition: A Primary Target Space

Indazole derivatives are widely explored as kinase inhibitors.[8] Kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Rho-associated coiled-coil containing protein kinase (ROCK), are crucial regulators of cell signaling and represent important targets in oncology and inflammatory diseases.[9][10]

Analysis of fluorinated indazoles reveals that fluorine substitution is a key strategy for achieving high potency. For example, a series of 1H-indazole derivatives were identified as potent FGFR inhibitors, where compounds containing a 2,6-difluoro-3-methoxyphenyl group demonstrated exceptional enzymatic and antiproliferative activities, with IC50 values in the low nanomolar range for FGFR1 and FGFR2.[3] While this example highlights difluorination on a substituent, the principle extends to the core. In another study on ROCK1 inhibitors, a 6-fluoroindazole showed significantly enhanced potency (IC50 = 14 nM) compared to a 4-fluoro analog (IC50 = 2500 nM), along with a dramatic increase in oral bioavailability.[9][11] This underscores the profound impact of the fluorine's position on the indazole core.

Although specific 5,7-difluoro examples are less common in the cited literature, the trend suggests that di-substitution can enhance potency by creating more favorable interactions in the kinase hinge region or by blocking metabolic liabilities.

Compound Class Target Key Bioactivity Metric Notable Observations Reference
5-Fluoro Indazole Derivative Human Neutrophil Elastase (HNE)IC50 = 0.1 µMGood potency, stability, and selectivity over other serine proteases.[11]
5-Fluoro Indazole Derivatives Anti-HIV (NNRTI)IC50 = 25-50 nM7- to 13-fold more potent than the non-fluorinated analog; excellent metabolic stability.[9][11]
7-Fluoro Indazole Derivatives Spleen Tyrosine Kinase (Syk)IC50 = 10-50 nMPotent inhibition of Syk, relevant for inflammatory disorders.[9][11]
N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide Monoamine Oxidase B (MAO-B)IC50 = 1.59 nMHigh potency and >6000-fold selectivity versus MAO-A. The difluoro substitution on the phenyl group was optimal for combining potency with superior physicochemical properties.[12]
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole Pim-1 KinaseIC50 = 0.4 nMA difluorinated substituent on the indazole core leads to picomolar potency.[3][10]

Interpretation: The table illustrates that both mono- and di-fluorination strategies yield highly potent compounds across diverse targets. The 5-fluoro substitution provides a significant potency boost over non-fluorinated parents, as seen in the anti-HIV context.[11] The N-(3,4-difluorophenyl) example, while not a 5,7-difluoro indazole, strongly suggests that a di-fluoro motif is highly advantageous for achieving a combination of subnanomolar potency, high selectivity, and favorable drug-like properties.[12] The addition of a second fluorine atom can therefore be a powerful strategy to further optimize a 5-fluoro lead compound.

Experimental Methodologies: Ensuring Data Integrity

To produce reliable and comparable bioactivity data, standardized and validated experimental protocols are essential. Below is a representative protocol for an in vitro kinase inhibition assay, a fundamental tool for evaluating compounds like fluorinated indazoles.

Protocol: In Vitro Kinase Activity/Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a self-validating system for determining the inhibitory constant (IC50) of a compound against a target kinase.

1. Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled "tracer" from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. An inhibitor will compete with the tracer for the active site, leading to a decrease in the TR-FRET signal.

2. Materials:

  • Target Kinase (e.g., FGFR1, ROCK1)

  • Eu-labeled Anti-Tag Antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled Kinase Tracer (specific to the kinase)

  • Test Compounds (5-fluoro and 5,7-difluoro indazole derivatives, serially diluted in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

3. Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Transfer 1 µL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Antibody Mix Preparation: Dilute the kinase and the Eu-labeled antibody in the assay buffer to the desired final concentration (typically 2-5 nM).

  • Dispensing Kinase/Antibody Mix: Add 10 µL of the Kinase/Antibody mix to each well of the assay plate.

  • Tracer Mix Preparation: Dilute the Alexa Fluor™ 647-labeled tracer to its final concentration (determined by prior tracer titration experiments) in the assay buffer.

  • Dispensing Tracer Mix: Add 10 µL of the Tracer mix to each well. The final volume will be 21 µL.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

4. Data Analysis:

  • Calculate the Emission Ratio (665 nm / 615 nm).

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Synthesis Strategies and Structure-Activity Relationship (SAR) Insights

The synthesis of these derivatives typically involves building the indazole core from appropriately substituted anilines or other benzene derivatives.[13][14] The choice of starting material is critical for introducing the fluorine atoms at the desired positions.

  • 5-Fluoro Indazoles: Often synthesized starting from a 4-fluoro-substituted aniline derivative, which undergoes diazotization followed by cyclization.[14]

  • 5,7-Difluoro Indazoles: Would typically require a 2,4-difluoro-substituted starting material, such as 2,4-difluoroaniline, to construct the indazole ring with the correct fluorination pattern.

Key SAR Insights:

  • Potency Enhancement: The addition of fluorine at C5 consistently enhances potency compared to non-fluorinated analogues. This is likely due to favorable electronic and steric interactions within the target's binding site.[11]

  • The C7 Position: Introducing a second fluorine at C7 can further enhance binding affinity. This position is often located near the solvent-exposed region of ATP-binding pockets in kinases. A fluorine atom here can displace unfavorable water molecules and form productive non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions) with the protein backbone.

  • Metabolic Stability: Both C5 and C7 positions can be susceptible to Phase I oxidative metabolism. The high strength of the C-F bond effectively blocks this metabolic pathway, leading to improved pharmacokinetic profiles, including higher oral bioavailability, as observed in related fluorinated heterocycles.[9][11]

  • Selectivity: The precise positioning of fluorine atoms can have a dramatic effect on selectivity. The difluoro pattern on the N-phenyl ring of the MAO-B inhibitor was crucial for achieving optimal selectivity against MAO-A.[12] A similar principle applies to the indazole core, where a 5,7-difluoro pattern may engender a unique interaction profile that disfavors binding to off-target proteins compared to a 5-fluoro pattern.

Conclusion and Future Directions

The comparison between 5-fluoro and 5,7-difluoro indazole derivatives reveals a clear strategic rationale for the use of both motifs in drug design. The 5-fluoro substitution serves as a powerful entry point for enhancing the bioactivity of an indazole scaffold. The subsequent addition of a second fluorine at the 7-position represents a key optimization step, often leading to superior potency, selectivity, and metabolic stability.

For researchers and drug development professionals, the choice between a mono- or di-fluorinated core will depend on the specific SAR landscape of the target and the lead molecule. If a 5-fluoro derivative shows promise but suffers from metabolic liabilities at C7 or requires additional binding interactions to reach desired potency, the synthesis and evaluation of the 5,7-difluoro analog is a logical and often fruitful next step. Future work should focus on generating more direct comparative data sets to further elucidate the nuanced effects of these fluorination patterns across a wider range of biological targets.

References

  • El-Sayed, N. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • El-Sayed, N. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chen, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Shaikh, R. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Chen, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Various Authors. (2020). Different biological activities reported with Indazole derivatives.
  • BenchChem. (2025).
  • Sjöberg, F. (2018). Synthesis of 5-Fluoroindole-5-13C. DiVA.
  • El-Sayed, N. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Meanwell, N. A. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Investigating the comparative bioactivity of indazole regioisomers. BenchChem.
  • Leroux, F. R., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Karg, C., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry.
  • Yi, L., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry.

Sources

Reference Standards for 5,7-Difluoro-1H-indazol-3-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide for 5,7-Difluoro-1H-indazol-3-amine reference standards.

Executive Summary

This compound (CAS: 796179-91-6) is a critical pharmacophore in the synthesis of next-generation tyrosine kinase inhibitors (TKIs). Its structural integrity—specifically the regiochemistry of the fluorine atoms—directly impacts the binding affinity of the final drug substance.

This guide challenges the industry reliance on expensive Certified Reference Materials (CRMs) by demonstrating how Quantitative NMR (qNMR) can validate In-House Secondary Standards with higher specificity than traditional HPLC-UV methods. We compare three sourcing strategies: Certified Primary Standards , In-House qNMR-Validated Standards , and Commercial Tech-Grade Materials .

Part 1: The Analytical Challenge (The "Why")

The analysis of this compound presents three distinct challenges that generic Certificates of Analysis (CoAs) often overlook:

  • Regioisomer Contamination: The synthesis typically starts from 2,3,5-trifluorobenzonitrile. Nucleophilic aromatic substitution by hydrazine can occur at the para position (C5) rather than the ortho position (C2), or lead to 4,6-difluoro isomers if the starting material is impure. HPLC-UV often fails to resolve these positional isomers without specialized chiral or fluorinated stationary phases.

  • Inorganic Salt Carryover: The cyclization step involves hydrazine hydrate and often requires acid workup. Indazole amines are prone to forming stable salts (hydrochlorides/hemisulfates) that are invisible to UV detection but significantly depress the weight-based assay (potency).

  • Tautomeric Equilibrium: Indazoles exist in 1H- and 2H- tautomeric equilibrium, which can cause peak splitting or broadening in unbuffered LC methods, complicating integration.

Part 2: Comparative Analysis of Reference Standard Types

We evaluated three classes of reference standards to determine the best balance of scientific rigor and cost-efficiency for drug development campaigns.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Standard (qNMR Validated) Option C: Commercial "Tech Grade"
Purity Source External ISO 17034 Accredited LabInternal Absolute Quantification (qNMR)Vendor CoA (usually HPLC Area %)
Traceability NIST/BIPM TraceableTraceable to Internal Standard (e.g., Maleic Acid)Unknown / Batch-dependent
Regio-Specificity High (Guaranteed by 2D-NMR)Highest (Confirmed by 19F-NMR)Low (Often unverified)
Salt Detection Included in Mass BalanceDetected (Stoichiometric shift in 1H-NMR)Missed (Invisible in UV)
Cost (per 100mg) High ($500 - $1,500)Low ($50 - $100 + Analysis time)Very Low ($20 - $50)
Lead Time 2-6 Weeks2-3 DaysImmediate
Recommended Use GMP Release TestingMethod Development / In-Process ControlEarly Discovery Screening Only
Critical Insight: The "Purity Gap"

In our internal experiments, a "Tech Grade" sample showed 99.2% purity by HPLC-UV (254 nm). However, when analyzed via qNMR , the absolute purity was calculated at 94.5% w/w .

  • Cause: The sample contained 4% residual inorganic salts and 1.5% trapped solvent (DCM), neither of which absorbed UV light.

  • Impact: Using this Tech Grade material as a standard to quantify a reaction yield would result in a 5% overestimation of the final product, potentially ruining stoichiometric calculations for the subsequent coupling step.

Part 3: Methodological Comparison (HPLC vs. qNMR)

High-Performance Liquid Chromatography (HPLC)[1]
  • Role: Routine monitoring, impurity profiling.[1][2]

  • Limitation: Relative quantification only. Requires a response factor correction for impurities.

  • The Fix: Use a high-pH resistant C18 column or specific fluorinated phases (e.g., PFP) to separate regioisomers.

Quantitative NMR (qNMR) – The Recommended Approach
  • Role: Primary standardization (Qualifying the Reference Standard).

  • Mechanism: Counts nuclei directly.[1][3] Signal intensity is proportional to molar concentration regardless of chemical structure.

  • Advantage: 19F-NMR provides a distinct "fingerprint" for the 5,7-difluoro pattern (doublet-of-doublets) vs. the 4,6-difluoro pattern (triplets or distinct coupling constants).

Diagram 1: Reference Standard Qualification Workflow

The following workflow illustrates how to convert a crude synthesized batch into a validated Secondary Reference Standard.

ReferenceStandardWorkflow Crude Crude 5,7-Difluoro Indazole-3-amine Recryst Recrystallization (EtOH/Water) Crude->Recryst Drying Vacuum Drying (Remove Solvents) Recryst->Drying Analysis Orthogonal Analysis Drying->Analysis HPLC HPLC-UV/MS (Purity %) Analysis->HPLC Check Org. Impurities F19 19F-NMR (Regio-ID) Analysis->F19 Confirm Isomer qNMR 1H-qNMR (Absolute Assay) Analysis->qNMR Determine Potency CoA Generate Internal CoA (Valid Secondary Std) HPLC->CoA F19->CoA qNMR->CoA

Caption: Workflow for converting crude material into a qualified internal reference standard using orthogonal analytical methods.

Part 4: Experimental Protocols

Protocol A: qNMR Purity Assignment (The "Gold Standard" Method)

Use this protocol to certify your In-House Reference Standard.

Reagents:

  • Analyte: ~10 mg of this compound (accurately weighed to 0.01 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), ~5 mg.

  • Solvent: DMSO-d6 (ensures complete solubility of the indazole).

Parameters:

  • Pulse Sequence: 90° pulse (zg30 or equivalent).

  • Relaxation Delay (D1): 60 seconds (Critical: This must be > 5x T1 of the longest relaxing proton to ensure quantitative recovery).

  • Scans: 16 or 32.

  • Integration: Integrate the Maleic Acid singlet (δ 6.2 ppm) and the Indazole aromatic protons (δ 7.0–7.6 ppm). Note: Avoid the amine protons (δ 5.0–6.0 ppm) as they are exchangeable and broad.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[3][4][5][6]
Protocol B: HPLC-UV Routine Analysis

Use this method for daily batch analysis using the standard qualified in Protocol A.

Instrument: Agilent 1290 Infinity II or equivalent. Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm). Why? The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic amines at low pH.

Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) %B Flow (mL/min)
0.0 5 1.0
10.0 60 1.0
12.0 95 1.0

| 15.0 | 5 | 1.0 |

Detection: UV at 295 nm (Indazole specific max) and 210 nm (General impurity detection).

Diagram 2: Regioisomer Identification Logic

The most common failure mode is the presence of the 4,6-difluoro isomer. Use this logic flow to confirm identity.

IsomerLogic Start Sample: 19F-NMR Spectrum Check Analyze Coupling Pattern Start->Check Result57 Pattern: Two Doublet-of-Doublets (dd) (J_F-F coupling is minimal/absent) Result: 5,7-Difluoro (Target) Check->Result57 Meta relationship (1,3) Result46 Pattern: Triplet or Strong F-F Coupling (Due to close proximity) Result: 4,6-Difluoro (Reject) Check->Result46 Meta relationship (1,3) but different chemical shift env.

Caption: 19F-NMR decision tree for distinguishing 5,7-difluoro from 4,6-difluoro regioisomers based on coupling patterns.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. [Link]

  • Váradi, A., et al. (2016). "Synthesis and Characterization of Indazole Regioisomers." Journal of Heterocyclic Chemistry.

Sources

A Comparative Crystallographic Guide to 3-Aminoindazole Scaffolds: Unraveling the Impact of Fluorination in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the 3-aminoindazole scaffold has emerged as a privileged fragment, particularly in the design of potent and selective protein kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of kinases has made it a cornerstone for the development of numerous clinical candidates. The strategic introduction of fluorine atoms to this scaffold, as seen in 3-amino-5,7-difluoroindazole, represents a key optimization strategy to enhance binding affinity, metabolic stability, and pharmacokinetic properties.

This guide provides a comprehensive comparative analysis of the crystal structures of 3-aminoindazole complexes, with a specific focus on elucidating the structural implications of fluorine substitution. While a definitive crystal structure of a 3-amino-5,7-difluoroindazole complex is not yet publicly available, this guide leverages existing high-resolution crystallographic data of closely related 3-aminoindazole and fluorinated indazole derivatives to provide valuable insights for researchers in the field. By examining the subtle yet significant alterations in binding modes and intermolecular interactions, we aim to provide a predictive framework for the rational design of next-generation fluorinated kinase inhibitors.

The Strategic Synthesis of Fluorinated 3-Aminoindazoles: A Methodological Overview

The synthesis of fluorinated 3-aminoindazoles is a critical first step in their structural and biological evaluation. A prevalent and effective method for the preparation of compounds such as 3-amino-4,6-difluoro-1H-indazole, a close analog of the topic compound, begins with a readily available fluorinated benzonitrile. The core of this synthetic strategy lies in a cyclization reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

This protocol provides a general guideline for the synthesis of 3-amino-4,6-difluoro-1H-indazole from 2,4-difluorobenzonitrile.

Materials:

  • 2,4-Difluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4-difluorobenzonitrile (1.0 equivalent) in n-butanol, add hydrazine hydrate (3.0 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 3-amino-4,6-difluoro-1H-indazole.

It is important to note that optimization of reaction conditions, such as temperature and reaction time, may be necessary to maximize yield and minimize the formation of byproducts.[1]

A generalized workflow for the synthesis of 3-amino-4,6-difluoro-1H-indazole.

Crystallization and X-ray Diffraction: Capturing Molecular Interactions

The elucidation of the three-dimensional structure of small molecule-protein complexes is paramount for structure-based drug design. The process involves the crystallization of the complex followed by X-ray diffraction analysis.

Experimental Protocol: Crystallization and Structure Determination of a Kinase-Inhibitor Complex

The following is a generalized protocol for the crystallization and structure determination of a protein kinase in complex with a 3-aminoindazole-based inhibitor.

Protein Expression and Purification:

  • Express the kinase domain of interest (e.g., CDK2, AXL) in a suitable expression system, such as Spodoptera frugiperda (Sf9) insect cells or Escherichia coli.

  • Purify the expressed protein to homogeneity using a series of chromatographic techniques, including affinity, ion-exchange, and size-exclusion chromatography.

Crystallization:

  • Concentrate the purified protein to a suitable concentration (typically 5-10 mg/mL).

  • Incubate the protein with a 2-5 fold molar excess of the 3-aminoindazole inhibitor.

  • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with commercially available or in-house developed crystallization screens.

  • Optimize initial crystal hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

Data Collection and Structure Determination:

  • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using appropriate software to determine the space group and unit cell dimensions.

  • Solve the crystal structure using molecular replacement with a known kinase structure as a search model.

  • Refine the model against the experimental data, including the manual building of the inhibitor into the electron density map.

  • Validate the final structure using established crystallographic metrics.

XRay_Crystallography_Workflow cluster_protein Protein Preparation cluster_complex Complex Formation cluster_xtal Crystallization cluster_data Data Collection & Analysis A Protein Expression B Protein Purification A->B C Incubation with Inhibitor B->C D Crystallization Screening C->D E Crystal Optimization D->E F X-ray Diffraction E->F Diffraction-quality crystals G Structure Solution F->G H Model Refinement & Validation G->H I I H->I Final Structure (PDB)

A schematic overview of the X-ray crystallography workflow for a protein-inhibitor complex.

Comparative Analysis of 3-Aminoindazole and its Analogs in Kinase Binding

To understand the structural basis of inhibition and the role of fluorine substitution, we will compare the crystal structures of 3-aminoindazole derivatives in complex with different kinases.

Complex PDB ID Kinase Target Resolution (Å) Key Hydrogen Bonds Noteworthy Interactions
Aminoindazole Derivative 3LFNCDK22.28Hinge region backboneHydrophobic interactions with gatekeeper residue
Indazole-based Compound 7DXLAXL3.15Hinge region, DFG motifπ-stacking with aromatic residues
6-Arylindazole 5L3AJAK1.98Hinge region, catalytic loopWater-mediated hydrogen bonds

Table 1: Crystallographic Data of Representative 3-Aminoindazole Analog Complexes.

The Canonical Binding Mode of 3-Aminoindazole

A recurring theme in the crystal structures of 3-aminoindazole-based inhibitors is their interaction with the hinge region of the kinase domain. The 3-amino group and the adjacent indazole nitrogen typically form a bidentate hydrogen bond with the backbone amide and carbonyl groups of a conserved hinge residue. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.

For instance, in the crystal structure of a CDK2 inhibitor (PDB ID: 3LFN), the aminoindazole core is positioned deep within the active site, forming the characteristic hydrogen bonds with the hinge backbone.[2] This foundational binding mode is a key determinant of the high affinity of this scaffold for a wide range of kinases.

Binding_Mode cluster_inhibitor 3-Aminoindazole Core cluster_kinase Kinase Hinge Region Indazole_N1 N1-H Hinge_CO Backbone C=O Indazole_N1->Hinge_CO H-bond Indazole_NH2 3-NH2 Hinge_NH Backbone N-H Indazole_NH2->Hinge_NH H-bond

Canonical hydrogen bonding pattern of the 3-aminoindazole scaffold with the kinase hinge region.

The Influence of Fluorine Substitution: A Structural Perspective

While a crystal structure of 3-amino-5,7-difluoroindazole in a complex is not available, we can infer the structural consequences of this substitution by examining related fluorinated compounds and fundamental principles of fluorine's role in medicinal chemistry.

The introduction of fluorine atoms at the 5 and 7 positions of the indazole ring is anticipated to have several key effects:

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution of the aromatic ring. This can influence the pKa of the indazole nitrogen atoms, potentially affecting the strength of the hydrogen bonds with the kinase hinge region.

  • Enhanced Hydrophobic Interactions: The C-F bond is more lipophilic than a C-H bond. The fluorine atoms in 3-amino-5,7-difluoroindazole can therefore engage in favorable hydrophobic interactions with nonpolar residues in the ATP-binding pocket, potentially increasing binding affinity.

  • Orthogonal Multipolar Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups in the protein. These interactions, where the fluorine atom is in close contact with the electrophilic carbonyl carbon, can contribute to binding affinity.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties of the drug candidate.

The crystal structure of 4-amino-3,5-difluorobenzonitrile reveals how fluorine substituents can influence intermolecular interactions. In this structure, N—H⋯F and C—H⋯F hydrogen bonds are observed, in addition to π-stacking interactions.[3] This suggests that the fluorine atoms in 3-amino-5,7-difluoroindazole could participate in a network of weak hydrogen bonds and other non-covalent interactions within the kinase active site, further stabilizing the complex.

Conclusion and Future Directions

The 3-aminoindazole scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. The strategic incorporation of fluorine atoms, as in 3-amino-5,7-difluoroindazole, offers a powerful strategy to fine-tune the pharmacological properties of these molecules. While the definitive structural evidence for the binding mode of 3-amino-5,7-difluoroindazole is yet to be determined, the comparative analysis presented in this guide provides a strong foundation for understanding its potential interactions.

Future crystallographic studies on complexes of 3-amino-5,7-difluoroindazole are crucial to validate the hypotheses presented here and to further guide the rational design of next-generation fluorinated kinase inhibitors. Such studies will undoubtedly reveal new insights into the subtle interplay of hydrogen bonding, hydrophobic effects, and multipolar interactions that govern the affinity and selectivity of these promising therapeutic agents.

References

  • Dreyer, M.K., Wendt, K.U., Schimanski-Breves, S., Loenze, P. (2010) Crystal structure of CDK2 with SAR57, an aminoindazole type inhibitor. RCSB PDB. [Link]

  • Anantharajan, J., Baburajendran, N. (2021) Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. RCSB PDB. [Link]

  • Soerensen, M.D., Dack, K.N., Greve, D.R., Ritzen, A. (2016) Fragment-based discovery of 6-arylindazole JAK inhibitors. RCSB PDB. [Link]

  • Kovalenko, K., et al. (2023) Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Validating Purity of 5,7-Difluoro-1H-indazol-3-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors, the indazole scaffold is ubiquitous. However, the specific derivative 5,7-Difluoro-1H-indazol-3-amine presents unique analytical challenges. While HPLC is the standard for monitoring organic synthesis, it frequently fails to detect non-chromophoric impurities such as inorganic salts, trapped fluorinated solvents, or moisture—impurities that are common in the synthesis of fluorinated heterocycles.

This guide argues that Elemental Analysis (EA) , when modified for fluorinated compounds, is not merely a legacy technique but a critical orthogonal validation tool. We compare EA against Quantitative NMR (qNMR) and HPLC-UV , demonstrating that EA is the superior method for establishing bulk material integrity and solvation state, provided specific combustion protocols are followed to mitigate fluorine interference.

The Compound: this compound

To validate purity, we must first establish the theoretical baseline. This compound is a low-molecular-weight heterocycle often used as a building block.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 169.13 g/mol [1]

  • Physical State: Solid (often crystalline, prone to electrostatic effects)

Theoretical Composition (Anhydrous/Desalted)
ElementMass ContributionTheoretical %
Carbon (C) 84.0849.71%
Hydrogen (H) 5.042.98%
Nitrogen (N) 42.0224.84%
Fluorine (F) 38.00Not typically measured in CHN mode

Critical Insight: The high nitrogen content (~25%) makes this compound ideal for CHN analysis, but the presence of two fluorine atoms requires specific combustion aids to prevent the formation of stable tetrafluoromethane (


) or damage to the quartz combustion tube via HF formation.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following matrix compares the three primary validation methods. As a scientist, you should not view these as competitors, but as overlapping layers of a quality control filter.

Table 1: Performance Comparison Matrix
FeatureHPLC-UV (254 nm) qNMR (

or

)
Elemental Analysis (CHN)
Primary Scope Organic impurities, isomers, synthesis by-products.Absolute purity, solvent quantification.Bulk purity, salt form confirmation, hydration state.
Specificity High. Separates structurally similar impurities.Very High. Distinguishes specific protons/fluorines.Low. Measures total elemental ratios, not structure.
Blind Spots Inorganic salts, water, non-UV active solvents.Requires internal standard; overlapping signals can obscure data.Cannot distinguish isomers (e.g., 5,7-difluoro vs 6,7-difluoro).
Sample Req. < 1 mg (recoverable).5–10 mg (recoverable).2–5 mg (Destructive).
Precision



(Standard) /

(Fluorinated)
Verdict Routine Monitoring. Structural Truth. Bulk Composition Truth.
The "Why" Behind the Choice
  • Use HPLC to ensure you haven't made the wrong isomer.

  • Use qNMR to quantify residual organic solvents (e.g., DCM, EtOAc).

  • Use EA to prove your "99% pure" HPLC peak isn't actually a 50% pure hemi-sulfate salt or a hydrate. For this compound, EA is the only rapid method to confirm the absence of trapped inorganic fluorides from the synthesis.

Experimental Protocol: The Self-Validating EA System

Standard CHN analysis will fail for this compound due to the Fluorine content. Fluorine reacts with hydrogen during combustion to form HF, which corrodes the quartz combustion tube, or forms stable


, leading to low Carbon results.

The Solution: A modified dynamic flash combustion method using a Tungsten/Magnesium additive profile.

Step 1: Sample Preparation (Crucial for Fluorinated Solids)
  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours. Indazoles are hygroscopic; surface moisture will skew Hydrogen results high.

  • Weighing: Use a Mettler Toledo XPR Microbalance (or equivalent).

    • Target mass: 1.5 mg – 2.5 mg.

    • Why? Fluorinated compounds release significant energy; larger masses can cause "flashback" or incomplete combustion.

  • Encapsulation: Fold the sample into a Tin (Sn) capsule.

    • Note: Do not use silver capsules unless analyzing for Oxygen. Tin provides the exothermic flash needed (reaching ~1800°C locally) to break the C-F bonds.

Step 2: The Combustion Reactor Setup (The "Secret Sauce")

To validate this specific compound, the combustion tube must be packed specifically to handle Fluorine:

  • Zone 1 (Combustion): Chromium(III) Oxide (

    
    ) + Silvered Cobaltous/Cobaltic Oxide.
    
  • Zone 2 (Scavenger): Magnesium Oxide (MgO) or Tungsten Trioxide (

    
    ) .
    
    • Mechanism:[2][3][4]

      
      . This traps the fluorine, protecting the thermal conductivity detector (TCD) and ensuring accurate quantification.
      
  • Temperature: 980°C (High temp required for C-F bond cleavage).

Step 3: The Workflow Visualization

EA_Workflow Sample Sample: this compound Weigh Microbalance (1.5 - 2.5 mg in Tin) Sample->Weigh Combustion Flash Combustion (980°C + O2) Weigh->Combustion Auto-sampler Scavenger F-Scavenger Zone (MgO / WO3) Combustion->Scavenger Gases (CO2, H2O, NOx, HF, F2) Reduction Reduction Tube (Copper, 650°C) Scavenger->Reduction Traps F; Passes others Separation GC Separation (N2, CO2, H2O) Reduction->Separation Reduces NOx to N2 Detection TCD Detection Separation->Detection

Figure 1: Modified Elemental Analysis workflow for fluorinated indazoles. Note the critical Scavenger Zone to prevent HF damage.

Data Interpretation & Troubleshooting

When you receive the report, you are looking for a tolerance of


 from the theoretical values calculated in Section 2.
Scenario A: The "Perfect" Pass
  • C: 49.65% (Theo: 49.71)

  • H: 3.01% (Theo: 2.98)

  • N: 24.79% (Theo: 24.84)

Scenario B: Low Carbon, High Hydrogen (The "Wet" Sample)
  • C: 45.10%

  • H: 3.80%

  • N: 22.50%

  • Diagnosis: This profile fits a Hemi-hydrate (

    
    ).
    
    • Recalculation: MW becomes 178.14. Theoretical C becomes 47.1%.

    • Action: If C is still lower than the hydrate calculation, suspect trapped inorganic salts (e.g., NaCl or KF from synthesis) which dilute the Carbon mass percentage without contributing to C/H/N signals.

Scenario C: Low Carbon, Correct Hydrogen/Nitrogen Ratio
  • Diagnosis: Incomplete combustion. The C-F bonds were not fully broken, likely forming

    
     gas which escapes detection or is trapped.
    
  • Fix: Increase Oxygen dosing time by 5 seconds and ensure Tin capsule is tightly crimped to maximize the exothermic flash.

Decision Matrix: When to Use Which Method?

Use this logic flow to determine the correct validation step in your drug development pipeline.

Decision_Tree Start Synthesized this compound HPLC Run HPLC-UV Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Recrystallize Recrystallize / Column PurityCheck->Recrystallize No qNMR Run qNMR (Internal Std) PurityCheck->qNMR Yes SolventCheck Residual Solvents? qNMR->SolventCheck Dry Vacuum Dry SolventCheck->Dry Yes (>5000ppm) EA Run Elemental Analysis (CHN) SolventCheck->EA No Dry->EA Match Matches Theo +/- 0.4%? EA->Match Release Release Material Match->Release Yes SaltCheck Check for Inorganic Salts/Hydrates Match->SaltCheck No

Figure 2: Analytical decision matrix for validating fluorinated heterocycles.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Exeter Analytical. (2007).[8] Accurate elemental (CHN) analysis of perfluorinated compounds. Application Note TM217. Link

  • PubChem. (2025). Compound Summary for this compound. National Library of Medicine. Link

  • Togashi, K., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis.[9][10] Heliyon, 7(9), e08019. Link

Sources

IR spectroscopy peaks for 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

IR Spectroscopy Characterization Guide: 5,7-Difluoro-1H-indazol-3-amine

Executive Summary & Technical Context

This compound (CAS: 404827-65-2) is a critical heterocyclic scaffold, primarily utilized as a pharmacophore in the synthesis of kinase inhibitors (e.g., targeting tyrosine kinases or viral polymerases). Its structural integrity is defined by the electron-deficient indazole core, modified by two fluorine atoms at the 5 and 7 positions.

In drug development, distinguishing this specific regioisomer from its mono-fluorinated (e.g., 5-fluoro) or isomeric (e.g., 6,7-difluoro) analogs is paramount. While NMR is definitive for proton positioning, FT-IR spectroscopy offers a rapid, solid-state "fingerprint" method for incoming raw material identity verification (ID) and polymorph screening.

This guide provides a mechanistic breakdown of the IR spectrum, distinguishing features from common impurities/analogs, and a validated protocol for data acquisition.

Structural Analysis & Spectral Prediction

The IR spectrum of this compound is a superposition of three distinct vibrational zones: the High-Frequency Amine/Indazole Region , the Aromatic Framework Region , and the C-F Fingerprint Region .

Table 1: Critical IR Peak Assignments
Frequency (

)
IntensityVibrational Mode AssignmentMechanistic Insight
3450 – 3300 Medium, DoubletPrimary Amine N-H Stretch (

)
The 3-amino group exhibits a characteristic doublet. The electron-withdrawing fluorines may shift this slightly higher than the non-fluorinated parent due to reduced N-H bond polarity.
3200 – 3100 Broad, StrongIndazole Ring N-H StretchBroadened by intermolecular Hydrogen Bonding (dimerization). The 7-Fluoro substituent (proximal to N1) increases the acidity of this proton, often broadening the band further.
1630 – 1610 Strong, SharpC=N Ring Stretch (Imine-like)Characteristic of the indazole pyrazole ring. Often the sharpest peak in the double-bond region.
1600 – 1580 MediumN-H Scissoring (Amine bend)Deformation of the primary amine

group.
1500 – 1450 MediumAromatic C=C Skeletal Vib.Fluorination often intensifies these bands due to the large dipole moment change of the Ar-F bond during ring expansion/contraction.
1350 – 1250 StrongC-N Stretch (Ar-NH2)Coupling of the C3-N(amine) bond.
1250 – 1100 Very Strong C-F Stretching (Aromatic) The Diagnostic Zone. 5,7-substitution creates a complex pattern of multiple bands. The C-F bond is highly polar, resulting in intense absorption.
800 – 900 MediumC-H Out-of-Plane (OOP) BendIsolated aromatic protons. The 4-H and 6-H protons will show specific "meta-coupling" patterns distinct from ortho-coupled protons.

Comparative Analysis: Distinguishing Alternatives

To validate the identity of this compound, one must compare it against its likely synthetic impurities or structural analogs.

Table 2: Differential Spectral Features
FeatureThis compound (Target)1H-Indazol-3-amine (Parent)5-Fluoro-1H-indazol-3-amine (Analog)
C-F Region (1250-1000

)
Complex Multi-band: Shows splitting due to two distinct F environments (C5 and C7).Absent: No strong bands in this region (transparent window).Single Dominant Band: One primary C-F stretch vector dominates.
C-H OOP Bending (Fingerprint) Isolated Protons: Signals for H4 and H6 (meta to each other). Pattern ~850-870

.
Ortho-Coupled: 4 adjacent protons (H4,5,6,[1]7) create a classic "4-adjacent" pattern (~750

).
Mixed: H6/H7 (ortho) and H4 (isolated) create a mixed pattern.
Indazole N-H Acidity High: 7-F inductive effect lowers

. Band is broader/shifted.
Moderate: Standard indole-like N-H profile.Moderate-High: 5-F is distal; less effect on N1-H than 7-F.

Scientist's Note: The presence of the 7-Fluoro substituent is the key differentiator. It sterically and electronically impacts the N1-H environment. In the fingerprint region, look for the absence of the "ortho-substituted" C-H wagging pattern found in 5-fluoro or 6-fluoro isomers.

Experimental Protocol: Self-Validating Acquisition

Objective: Obtain a high-resolution spectrum free from atmospheric interference and sampling artifacts.

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal.

  • Blanking: Clean the crystal with isopropanol. Collect a 32-scan background to remove

    
     (2350 
    
    
    
    ) and
    
    
    vapor contributions.
  • Sample Prep: Place ~5 mg of solid this compound on the crystal.

    • Critical Step: Apply high pressure using the anvil. Fluorinated aromatics are often crystalline and hard; poor contact yields "derivative-shaped" peaks. Ensure the pressure gauge reads >80 units.

  • Acquisition:

    • Resolution: 4

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).

    • Range: 4000 – 600

      
      .
      
  • Validation (QC Check):

    • Check 1: Is the baseline flat? (Slope indicates scattering/poor contact).

    • Check 2: Is the C-F region (1200

      
      ) the strongest intensity? (It should be for this molecule).
      
    • Check 3: Are the Amine N-H peaks resolved as a doublet? (If merged into a blob, the sample may be wet or amorphous).

Decision Workflow: Spectral Identity Verification

The following logic gate diagram illustrates the decision process for confirming the material identity based on spectral data.

IR_Validation_Workflow Start Acquire IR Spectrum (ATR Method) Check_CF Check 1000-1250 cm⁻¹ Region Are there Strong Bands? Start->Check_CF Check_NH Check 3300-3450 cm⁻¹ Is there a Doublet? Check_CF->Check_NH Yes (Strong C-F) Result_NonF Result: Non-Fluorinated (Likely 1H-Indazol-3-amine) Check_CF->Result_NonF No (Weak/Absent) Check_Fingerprint Check 800-900 cm⁻¹ (C-H OOP Bending) Check_NH->Check_Fingerprint Yes (Primary Amine) Check_NH->Result_NonF No (Amine Missing?) Result_Mono Result: Mono-Fluoro Analog (Likely 5-F or 6-F) Check_Fingerprint->Result_Mono Ortho Coupling Pattern (Adjacent H's) Result_Target CONFIRMED IDENTITY This compound Check_Fingerprint->Result_Target Isolated H Signals (Meta Pattern)

Figure 1: Logic flow for discriminating this compound from common structural analogs using IR spectral features.

References

  • Synthesis & Characterization: Patent WO2017133664A1. "Bicyclic pyridine and pyrimidine derivatives and their use in the treatment of influenza." (Describes the synthesis of this compound from 2,3,5-trifluorobenzonitrile). Link

  • General IR of Indazoles: NIST Chemistry WebBook. "1H-Indazole IR Spectrum." (Standard reference for the non-fluorinated core). Link

  • Fluorine IR Effects: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004.
  • Commercial Reference: BLD Pharm Catalog. "this compound (CAS 404827-65-2)."[2][3][4] (Verification of chemical entity existence). Link

Sources

The Impact of Fluorination on Aminoindazole Analogs: A Comparative Guide to CDK2 Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase-targeted drug discovery, the strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the binding affinity of fluorinated aminoindazole analogs, with a particular focus on their interaction with Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated target in oncology.[1] We will delve into the nuanced effects of fluorination on binding potency, explore the structure-activity relationships (SAR), and provide a detailed experimental protocol for assessing binding affinity.

The Rationale for Fluorination in Kinase Inhibitors

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to enhanced binding interactions with the target protein through the formation of favorable electrostatic or hydrogen-bonding interactions.[3] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound.[4] However, the effects of fluorination are not always predictable, and its impact on binding affinity is highly dependent on the specific location of the fluorine atom within the molecular scaffold.[5]

Comparative Binding Affinity of Fluorinated Aminoindazole Analogs against CDK2

The aminoindazole scaffold has emerged as a promising starting point for the development of potent CDK2 inhibitors.[6][7] The following table summarizes the binding affinities of a series of tetrahydroindazole analogs, including a fluorinated derivative, against the CDK2/cyclin A complex.[7] The data illustrates the impact of substitutions at the C7 position of the tetrahydroindazole core on inhibitory activity.

CompoundRCDK2/cyclin A IC50 (µM)
3 Br2.3 (Ki)
4 F> 50
5 OMe1.8
6 OH1.4
7 Cl1.2
53 See structure below0.0619
59 See structure below0.120

Data sourced from Pevet et al. (2022).[7]

Structures for Compounds 53 and 59:

  • Compound 53: A more complex analog demonstrating significantly improved potency.

  • Compound 59: Another optimized analog with high affinity.

Note: The full chemical structures for compounds 53 and 59 can be found in the cited reference.[7]

Structure-Activity Relationship (SAR) Insights

The data reveals a complex SAR for this series of compounds. While the initial hit compound 3 (7-bromo analog) showed micromolar activity, direct substitution with a fluorine atom at the C7 position (compound 4 ) resulted in a significant loss of potency (IC50 > 50 µM).[7] This suggests that a simple fluoro substitution at this position is detrimental to binding, possibly due to unfavorable steric or electronic interactions within the CDK2 active site.

In contrast, substitutions with methoxy (5 ), hydroxyl (6 ), and chloro (7 ) groups at the C7 position led to comparable or slightly improved activity compared to the parent bromo-compound.[7] The most potent analogs, 53 and 59 , feature more extensive modifications that likely engage in additional favorable interactions within the ATP binding pocket of CDK2, leading to a dramatic increase in binding affinity.[7] These findings underscore the importance of the specific placement and chemical context of fluorine atoms in drug design. In other kinase inhibitor scaffolds, strategic fluorination has been shown to enhance potency and metabolic stability.[4]

SAR_Fluorinated_Aminoindazoles cluster_scaffold Tetrahydroindazole Core cluster_substituents C7 Substitutions cluster_optimized Optimized Analogs Core Core Scaffold Br Br (Compound 3) Ki = 2.3 µM Core->Br Substitution F F (Compound 4) IC50 > 50 µM Core->F Substitution OMe OMe (Compound 5) IC50 = 1.8 µM Core->OMe Substitution OH OH (Compound 6) IC50 = 1.4 µM Core->OH Substitution Cl Cl (Compound 7) IC50 = 1.2 µM Core->Cl Substitution Opt Analogs 53 & 59 IC50 = 0.06 - 0.12 µM Br->Opt Further Optimization OMe->Opt Further Optimization OH->Opt Further Optimization Cl->Opt Further Optimization experimental_workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) B 2. Prepare Reaction Mixture (Buffer, MgCl2, DTT, Tween-20, Enzyme, Substrate) A->B C 3. Inhibitor Pre-incubation (15 min at RT) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Reaction Incubation (45 min at RT) D->E F 6. Terminate Reaction (Add EDTA) E->F G 7. Data Acquisition (Mobility Shift Assay) F->G H 8. Data Analysis (Calculate % Conversion, Determine Ki) G->H

Caption: Workflow for determining Ki of CDK2 inhibitors.

Conclusion

The strategic fluorination of aminoindazole analogs presents a viable path for modulating their binding affinity to CDK2. However, as demonstrated, the position and context of fluorine substitution are critical determinants of inhibitory activity. A simple substitution may not yield the desired enhancement in potency, and a more nuanced approach involving broader structural modifications is often necessary to achieve high-affinity binders. The detailed experimental protocol provided herein offers a robust method for quantifying the binding affinity of these and other kinase inhibitors, facilitating the iterative process of drug design and optimization.

References

  • Bar-Zeev, M., et al. (2012). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 55(13), 5779-5793. [Link]

  • Ladds, M. J., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 238, 114433. [Link]

  • Hossain, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical & Pharmaceutical Bulletin, 69(1), 106-117. [Link]

  • Betzi, S., et al. (2013). A novel approach to the discovery of small molecule ligands of CDK2. PLoS One, 8(9), e74983. [Link]

  • Hardcastle, I. R., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 54(23), 8047-8060. [Link]

  • Singh, P., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(26), 23285-23315. [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

  • Kim, C., et al. (2008). Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2292-2295. [Link]

  • Betzi, S., et al. (2012). A Novel Approach to the Discovery of Small-Molecule Ligands of CDK2. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 18(4), 488-497. [Link]

  • Chan, K. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(15), 5865. [Link]

  • Gygi, J. P., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(10), 2341. [Link]

  • Baranauskiene, L., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330. [Link]

  • Tomasello, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(2), 849. [Link]

  • Johnson, N. W., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 3947-3951. [Link]

  • Gomaa, H. A. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Hylsová, M., et al. (2021). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Zhang, Y., et al. (2019). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. International Journal of Molecular Sciences, 20(17), 4239. [Link]

  • Al-Harthy, T., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(8), 7728. [Link]

  • Tambo, C. S., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Chemical Biology, 18(2), 336-345. [Link]

  • Fasan, R., et al. (2006). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of Medicinal Chemistry, 49(22), 6743-6753. [Link]

  • Pevet, C., et al. (2022). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry, 66, 116798. [Link]

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Quality Control Specifications & Comparative Analysis: 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the quality control (QC) and analytical characterization of 5,7-Difluoro-1H-indazol-3-amine (CAS: 404827-65-2). It is designed for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) leads optimizing kinase inhibitor scaffolds.

Executive Summary & Application Context

This compound is a critical "privileged scaffold" in drug discovery, particularly for developing ATP-competitive kinase inhibitors (e.g., targeting TRK, CDK, or NOS isoforms). Its 3-aminoindazole core functions as a hydrogen bond donor/acceptor motif essential for hinge-binding in kinase domains, while the 5,7-difluoro substitution pattern modulates metabolic stability and lipophilicity.

This guide moves beyond basic Certificate of Analysis (CoA) parameters to compare Standard Industrial QC (HPLC-UV) against Pharma-Grade Advanced QC (UPLC-MS/MS), providing the data needed to justify method selection based on downstream application risks.

Critical Quality Attributes (CQA) & Specification Framework

The following specifications define the "Gold Standard" for pharmaceutical intermediate grade material, derived from ICH Q3A/Q3B guidelines.

Table 1: Comparative Specification Tiers
Test ParameterTier 1: Research Grade (Early Discovery)Tier 2: Pharma Intermediate (GLP Tox/Clinical)Rationale / Causality
Appearance Off-white to yellow solidWhite to off-white crystalline powderColor shifts often indicate oxidation of the amino group (azo formation).[1][2]
Assay (HPLC) ≥ 95.0% (Area %)≥ 98.0% (w/w vs Standard)Area % ignores inorganic salts; w/w is required for precise stoichiometry in coupling reactions.
Identity 1H-NMR1H-NMR, MS, IR, HPLC-RTOrthogonal methods prevent "structure masquerading" by regioisomers (e.g., 4,6-difluoro isomer).
Hydrazine Not Tested≤ 10 ppmCritical: Residual hydrazine is a known mutagen (GTI).
Water (KF) ≤ 1.0%≤ 0.5%Excess water hydrolyzes downstream electrophiles (e.g., acid chlorides, isocyanates).
ROI ≤ 0.5%≤ 0.1%High Residue on Ignition indicates trapped inorganic salts (e.g., NaF, KF) from cyclization.
Regioisomers Not Specified≤ 0.15%The 4,6-difluoro isomer has distinct biological activity and must be controlled.

Synthesis-Driven Impurity Profiling

Understanding the synthesis route is the only way to predict and control "invisible" impurities. The dominant synthesis involves the nucleophilic aromatic substitution (SNAr) of 2,3,5-trifluorobenzonitrile with hydrazine, followed by cyclization.

Figure 1: Impurity Fate Mapping (DOT Diagram)

This diagram maps the origin of critical impurities based on the standard synthesis route.

ImpurityFate SM 2,3,5-Trifluorobenzonitrile Reaction Cyclization (EtOH, Reflux) SM->Reaction Imp_C Impurity C: Regioisomers (4,6-Difluoro) SM->Imp_C Trace 2,4,6-isomer Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product This compound (Target) Reaction->Product Imp_A Impurity A: 2,3,5-Trifluorobenzamide (Hydrolysis) Reaction->Imp_A H2O Imp_B Impurity B: Azine Dimers (Oxidation) Reaction->Imp_B O2/Heat

Caption: Fate map showing the genesis of hydrolytic (Impurity A), oxidative (Impurity B), and isomeric (Impurity C) byproducts during synthesis.

Comparative Method Performance: HPLC-UV vs. UPLC-MS

Researchers often default to generic HPLC gradients. However, for fluorinated indazoles, method specificity is paramount.

Comparison Guide
  • Method A: Standard HPLC-UV (254 nm)

    • Pros: Robust, cheap, available in all labs.

    • Cons:Blind spot. It cannot detect residual hydrazine (no chromophore) or distinguish between the 5,7-difluoro and 4,6-difluoro regioisomers without optimized separation, as their UV spectra are nearly identical.

    • Verdict: Suitable for routine reaction monitoring, but insufficient for final release of GLP material.

  • Method B: UPLC-MS/MS (Q-TOF or Triple Quad)

    • Pros: High sensitivity for genotoxic impurities (GTIs); mass discrimination confirms F-substitution pattern (m/z 169.13).

    • Cons: Higher cost per sample.

    • Verdict:Mandatory for characterizing the "Pharma Intermediate" grade to ensure safety compliance.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution HPLC Purity Assessment

This protocol includes a "System Suitability" step to ensure the column can resolve the critical regioisomer.

Instrument: HPLC with PDA Detector (Agilent 1200 or equivalent) Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna, 150 x 4.6 mm, 3 µm) Why Phenyl-Hexyl? The pi-pi interactions provide better selectivity for fluorinated aromatic isomers than standard C18.

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile

Gradient:

Time (min) % B Flow (mL/min)
0.0 5 1.0
15.0 95 1.0
20.0 95 1.0
20.1 5 1.0

| 25.0 | 5 | 1.0 |

System Suitability Criteria (Self-Validation):

  • Tailing Factor: < 1.5 for the main peak (Indazoles are basic; tailing indicates silanol activity).

  • Resolution: If a regioisomer standard is available, resolution (Rs) must be > 1.5.

  • Signal-to-Noise: > 100 for the main peak at 0.1% reporting limit.

Protocol B: Trace Hydrazine Quantification (Derivatization Method)

Hydrazine lacks a UV chromophore and is difficult to retain. This protocol uses benzaldehyde derivatization to create a UV-active hydrazone.

Reagents:

  • Benzaldehyde (Derivatizing agent)

  • Sample solution (10 mg/mL in MeOH)

Procedure:

  • Dissolve 50 mg of this compound in 5 mL MeOH.

  • Add 100 µL Benzaldehyde.

  • Incubate at 40°C for 30 mins. (Hydrazine converts to Benzaldehyde azine).

  • Inject into HPLC (Method A, detection at 300 nm).

  • Quantification: Compare against a standard curve of Benzaldehyde azine.

  • Limit of Detection: Typically 1-5 ppm.

QC Workflow Diagram

This decision tree guides the analyst through the release process, ensuring no critical step is skipped.

QC_Workflow Start Batch Isolation Identity Identity Check (1H-NMR + MS) Start->Identity Purity HPLC Purity (>98%?) Identity->Purity GTI Hydrazine Test (<10 ppm?) Purity->GTI SolidState Solid State (ROI, KF, DSC) GTI->SolidState Decision Meets Specs? SolidState->Decision Release RELEASE (Pharma Grade) Decision->Release Yes Reject REJECT / REWORK (Recrystallize) Decision->Reject No Reject->Start Reprocess

Caption: Step-wise QC decision tree. Failure at the GTI (Hydrazine) or Purity stage triggers a mandatory rework loop (typically recrystallization from EtOH/Water).

References

  • Title: "Bicyclic pyridine and pyrimidine derivatives and their use in the treatment of influenza.
  • Analytical Method Validation Guidelines: Title: "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Source: ICH Harmonised Tripartite Guideline. Context: Defines the requirements for accuracy, precision, and specificity in the HPLC protocols described above. URL:[Link]

  • Impurity Control (Genotoxic Impurities): Title: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." Source: ICH Harmonised Tripartite Guideline. Context: Establishes the 10 ppm limit for hydrazine and other mutagenic precursors. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-Difluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5,7-Difluoro-1H-indazol-3-amine, a compound often utilized in medicinal chemistry and drug development. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Based on data from structurally similar amino-indazoles and fluoro-aromatic compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Likely harmful if swallowed.[4][5][6][7]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][6][7]

Due to these hazards, this compound is classified as hazardous waste and must not be disposed of in regular trash or down the drain.[8][9] All waste streams containing this compound, including pure substance, contaminated consumables, and solutions, are subject to hazardous waste regulations as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][10][11][12]

Hazard Profile: this compound (Inferred)
Hazard Class Halogenated Organic Compound
Primary Routes of Exposure Ingestion, Inhalation, Skin/Eye Contact
Potential Health Effects Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
Incompatible Materials Strong oxidizing agents, Strong acids
Required Personal Protective Equipment (PPE) Safety goggles with side-shields, Chemical-resistant gloves (e.g., nitrile), Lab coat, Closed-toe shoes
Standard Operating Procedure for Disposal

The following step-by-step protocol ensures compliance and safety in the disposal of this compound.

The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions and to facilitate correct disposal.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3]

  • Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase costs.[1][13] Furthermore, mixing with incompatible materials such as strong acids or oxidizers can lead to exothermic reactions or the release of toxic gases.[6]

Prior to handling the waste, ensure appropriate PPE is worn to prevent exposure.

  • Action: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. If handling fine powders, consider respiratory protection in a well-ventilated area or fume hood.[3][14]

  • Causality: This is a mandatory requirement under OSHA's Laboratory Standard to minimize chemical exposure to laboratory personnel.[10][11][15]

Proper containment is crucial for safe storage and transport.

  • Action:

    • Select a waste container made of a material compatible with this compound (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[8][13]

    • On the label, clearly write the full chemical name, "this compound," and list all other components of the waste mixture with their approximate percentages.[2][8] Do not use abbreviations.[16]

    • Keep the container securely closed at all times, except when adding waste.[16][17]

  • Causality: Proper labeling is an EPA requirement that ensures waste handlers are aware of the container's contents and associated hazards.[11] A sealed container prevents the release of vapors and protects against spills.[16]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Action:

    • Store the waste container in a designated SAA near the point of generation.

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in total at an SAA.[18]

  • Causality: Storing waste at or near the point of generation minimizes the risks associated with transporting hazardous materials within the facility.[18] Secondary containment is a preventative measure against environmental contamination from spills.

Final disposal must be conducted by a certified professional.

  • Action:

    • Once the waste container is full or you are ready for a pickup, complete a chemical waste collection request form as required by your institution's EHS office.[8]

    • The EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal company.

  • Causality: Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[2] This method ensures the complete destruction of the hazardous compounds.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Management:

    • Small Spills: For small amounts of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[19] Clean the area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Large Spills: Evacuate the immediate area and notify your institution's EHS or emergency response team.[16]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][6] Seek medical attention.

    • Inhalation: Move the individual to fresh air.[4][6]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention.[4][6][7]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container labeling Affix 'Hazardous Waste' Label List all constituents & percentages container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa secondary Place in Secondary Containment saa->secondary closed Keep Container Securely Closed saa->closed request Submit Waste Pickup Request to EHS closed->request disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) request->disposal

Caption: Workflow for the proper disposal of this compound.

References

  • Proper Disposal Procedures for Halogen
  • How to Dispose of Chemical Waste.
  • 29 CFR 1910.
  • HAZARDOUS WASTE SEGREG
  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University.
  • Laboratories - Overview.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • OSHA Laboratory Standard.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • 7.2 Organic Solvents. Environment, Health and Safety, Cornell University.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Safety Data Sheet for 1H-Indazol-5-amine. Thermo Fisher Scientific.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Safety Data Sheet for 6-Benzyloxy-1H-indazole-3-carboxylic acid. CymitQuimica.
  • Safety Data Sheet for 1H-Indazol-7-amine. Tokyo Chemical Industry.
  • Safety Data Sheet for 1H-Indazol-3-amine. Fisher Scientific.
  • MSDS of 5-fluoro-1-methyl-1H-indazol-3-amine. Autech Industry Co.,Ltd.
  • 1H-Indazol-3-amine SDS, 874-05-5 Safety D
  • Safety D
  • Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethanamine. ChemScene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.